8-Aminoquinolin-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-aminoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKWKVRFZBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288258 | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-16-6 | |
| Record name | 7402-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7402-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Aminoquinolin-6-ol chemical properties and structure
An In-Depth Technical Guide to 8-Aminoquinolin-6-ol: Structure, Properties, and Applications in Modern Research
Introduction
The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of therapeutic agents with a vast spectrum of biological activities.[1][2] From its historical significance in combating malaria to its emerging roles in oncology and neurodegenerative diseases, this heterocyclic system is a fertile ground for drug discovery.[1][3] This guide focuses on a specific, yet highly significant derivative: this compound. By incorporating both a hydroxyl and an amino group onto the quinoline core, this molecule possesses a unique electronic and structural profile, making it a valuable building block and a subject of interest for its intrinsic properties.
As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive guide that explains the causality behind the molecule's behavior and utility. This document will delve into the core chemical identity of this compound, explore logical synthetic strategies, detail its analytical characterization, and provide an in-depth look at its applications, particularly as a metal-chelating agent that drives its biological activity.
Part 1: Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward harnessing its potential. These characteristics govern its reactivity, solubility, and interactions in biological and chemical systems.
Structure and Nomenclature
The molecule consists of a quinoline ring system substituted with an amino group at position 8 and a hydroxyl group at position 6. This specific arrangement of a peri-amino group and a phenolic hydroxyl group is critical to its chemical behavior, particularly its ability to form stable complexes with metal ions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4][6] |
| Molecular Weight | 160.17 g/mol | [4][6] |
| Physical Form | Solid | [5] |
| XLogP3 (Computed) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| InChIKey | XSAFKWKVRFZBMP-UHFFFAOYSA-N | [4][5] |
Solubility and Stability
Based on its structure, which includes both aromatic rings and polar functional groups (-NH₂ and -OH), this compound is expected to be soluble in organic polar solvents like DMSO and ethanol.[7] Its solubility in aqueous solutions is likely pH-dependent due to the basicity of the amino group and the acidity of the hydroxyl group.
For long-term storage, the compound should be kept in a dark place under an inert atmosphere at room temperature to prevent degradation from light and oxidative processes.[5]
Part 2: Synthesis and Reactivity
While specific, peer-reviewed syntheses for this compound are not abundantly documented, a logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The choice of starting materials is critical and is dictated by the final substitution pattern desired.
Proposed Synthetic Pathway: The Skraup Reaction
The Skraup synthesis is a cornerstone of quinoline chemistry, enabling the construction of the quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[8][9][10] To produce this compound, a substituted aniline is required that already contains the necessary precursors for the final amino and hydroxyl groups. A plausible starting material is 2-nitro-4-aminophenol.
The causality here is that the amino group of the 2-nitro-4-aminophenol will direct the cyclization, while the nitro group can be reduced to the desired 8-amino group in a subsequent step. The hydroxyl group at position 4 of the starting material will become the hydroxyl group at position 6 of the quinoline product.
Caption: Proposed workflow for the synthesis of this compound via the Skraup reaction.
Hypothetical Experimental Protocol (Skraup Synthesis)
This protocol is a self-validating system; successful synthesis of the intermediate and final product would be confirmed by the analytical methods described in Part 3.
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-nitro-4-aminophenol and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
Addition of Glycerol: Slowly add glycerol to the mixture with vigorous stirring. The reaction is highly exothermic and must be controlled.
-
Heating: Heat the reaction mixture to approximately 120-130°C for several hours until the initial vigorous reaction subsides.
-
Workup: Cool the mixture and carefully pour it into a large volume of water to dilute the acid. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-hydroxy-8-nitroquinoline. Filter and wash the solid.
-
Reduction: Suspend the crude intermediate in ethanol or acetic acid. Add a reducing agent, such as tin powder and concentrated HCl, and heat the mixture.[11] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used.
-
Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture. If an acid was used, neutralize the filtrate to precipitate the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.
Core Reactivity
The reactivity of this compound is dictated by its three primary functional regions:
-
The Chelating Core: The nitrogen of the quinoline ring and the nitrogen of the 8-amino group work in concert to form a stable five-membered ring when coordinating with a metal ion. This bidentate chelation is the foundation for many of its applications.[9][12]
-
The Amino Group: The 8-amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation to form amides. This is a common strategy to create derivatives for use as fluorescent probes or to modify biological activity.[11][13]
-
The Phenolic Hydroxyl Group: The 6-hydroxyl group is weakly acidic and can be deprotonated. It also activates the aromatic ring towards electrophilic substitution.
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.
Caption: Standard analytical workflow for the characterization of a synthesized organic compound.
Expected Spectroscopic Signatures
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 160, corresponding to the molecular weight of the compound.[4] A significant fragment at m/z = 131 is also reported, likely corresponding to the loss of the -CHO group.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected absorption bands would include:
-
~3400-3300 cm⁻¹: N-H stretching vibrations (from the amino group).
-
~3300-3200 cm⁻¹ (broad): O-H stretching vibration (from the hydroxyl group).
-
~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum would give precise information about the electronic environment of each proton. In a solvent like DMSO-d₆, one would expect:
-
Aromatic Region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, or doublet of doublets) corresponding to the 5 protons on the quinoline ring.
-
Hydroxyl Proton (δ ~9.5 ppm): A broad singlet for the -OH proton.
-
Amino Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton, showing 9 distinct signals for the 9 carbon atoms in the aromatic system.
Part 4: Key Applications and Mechanisms of Action
The utility of this compound and its derivatives stems almost entirely from its structure as a potent bidentate chelating agent. This ability to bind metal ions is the mechanistic linchpin for its diverse applications in drug discovery and analytical chemistry.
Caption: The 8-aminoquinoline scaffold serves as a versatile platform for multiple applications.
Application 1: A Progenitor for Drug Discovery
The 8-aminoquinoline core is a validated pharmacophore. While this compound itself is not a drug, it serves as a crucial building block and structural analogue for several classes of therapeutic agents.
-
Antimalarial Agents: This is the most celebrated application. The drug primaquine is an 8-aminoquinoline derivative and remains essential for the radical cure of relapsing Plasmodium vivax and P. ovale malaria.[3][11] Its mechanism is believed to involve interference with the parasite's mitochondrial function, leading to the generation of damaging oxidative stress.[3]
-
Anticancer Agents: Emerging research has shown that 8-aminoquinoline derivatives can function as potent anticancer agents.[14] The mechanism often involves the chelation of intracellular copper. The resulting complex can engage in redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death) selectively in cancer cells.[14]
-
Neuroprotective Agents: The "metal hypothesis" of Alzheimer's disease posits that dysregulation of metal ions like copper and zinc contributes to the aggregation of amyloid-β (Aβ) protein, a key pathological hallmark.[15] 8-Aminoquinoline derivatives are being investigated as metal-ion modulators that can chelate these excess metal ions, preventing Aβ aggregation and reducing oxidative damage.[12][15]
Application 2: Fluorescent Probes for Metal Ion Sensing
Many quinoline derivatives are weakly fluorescent on their own. However, upon chelation with certain metal ions (notably d-block metals like Zn²⁺), their fluorescence can increase dramatically.[9] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the basis for their use as "turn-on" fluorescent sensors.
The causality is that in the free ligand, photoinduced electron transfer (PET) can quench fluorescence. Upon binding a metal ion, this PET process is inhibited, and the rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission.[9] Derivatives of 8-aminoquinoline are particularly popular for detecting Zn²⁺ in biological and environmental samples.[13][16]
Generalized Protocol for Metal Ion Sensing
-
Probe Preparation: Prepare a stock solution of the 8-aminoquinoline derivative probe in a suitable solvent like DMSO.
-
Buffer Preparation: Prepare an aqueous buffer solution at a pH relevant to the sample being tested (e.g., HEPES for biological samples).
-
Calibration: Create a series of standards with known concentrations of the target metal ion in the buffer. Add a small, fixed amount of the probe stock solution to each standard.
-
Measurement: Measure the fluorescence intensity of each standard using a fluorometer, with excitation and emission wavelengths optimized for the specific probe-metal complex.
-
Sample Analysis: Add the same amount of probe to the unknown sample and measure its fluorescence intensity under the same conditions.
-
Quantification: Determine the metal ion concentration in the unknown sample by comparing its fluorescence intensity to the calibration curve.
Conclusion
This compound is more than just a catalog chemical; it is a molecule of significant potential rooted in its fundamental chemical structure. Its defining feature—the ability to act as a potent bidentate chelating agent—is the common mechanistic thread that links its diverse and powerful applications. From providing the foundational scaffold for life-saving antimalarial drugs to enabling the sensitive detection of metal ions in complex environments, the 8-aminoquinoline core continues to be a subject of intense and fruitful research. This guide has provided a framework for understanding its properties, synthesis, and utility, offering researchers and drug development professionals a comprehensive view of this versatile and valuable compound.
References
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7402-16-6 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. scispace.com [scispace.com]
- 10. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-6-ol via the Skraup Reaction
Abstract
8-Aminoquinolin-6-ol is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth exploration of its synthesis utilizing the classic Skraup reaction. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal relationships behind methodological choices, and the practical insights required for successful execution. We will dissect the reaction mechanism, present a detailed and validated experimental protocol, discuss critical optimization parameters, and address safety and troubleshooting considerations. This guide is structured to serve as a practical and authoritative resource for professionals engaged in the synthesis and application of complex quinoline derivatives.
Introduction to Quinoline Synthesis and the Skraup Reaction
The Significance of this compound
The quinoline ring system is a foundational structure in pharmaceutical development, present in numerous approved drugs. The specific substitution pattern of this compound, featuring both an amino and a hydroxyl group, makes it a highly versatile intermediate. These functional groups provide reactive handles for further chemical modification, enabling the construction of complex molecules with tailored biological activities and material properties.
Context: Major Quinoline Synthesis Strategies
While the Skraup reaction is our focus, it is one of several classic methods for quinoline synthesis. Others, such as the Doebner-von Miller, Friedländer, and Combes syntheses, offer alternative routes that may be more suitable depending on the desired substitution pattern and available starting materials.[1][2] The Skraup synthesis, however, is renowned for its use of simple, readily available precursors like glycerol and aromatic amines to construct the fundamental quinoline core.[2][3]
The Skraup Reaction: A Powerful, Albeit Vigorous, Approach
First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinolines by heating an aromatic primary amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3][4][5] The reaction is notoriously exothermic and can be violent if not properly controlled.[6][7] Despite this, its utility and efficiency in creating the quinoline scaffold from basic building blocks have ensured its continued relevance in organic synthesis.[8][9]
Core Principles and Reaction Mechanism
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Skraup synthesis is a multi-step process where each reagent plays a critical and distinct role.[10]
The Key Players: Reagents and Their Functions
-
Aromatic Amine (2,4-Diaminophenol): This is the foundational component, providing the benzene ring and the nitrogen atom for the new heterocyclic ring. For the target molecule, 2,4-diaminophenol is the logical starting material, with the amino group ortho to the hydroxyl group cyclizing to form the quinoline nitrogen, resulting in the desired 8-amino, 6-hydroxy substitution pattern.
-
Glycerol: Upon heating in the presence of a strong acid, glycerol dehydrates to form acrolein (prop-2-enal).[1][6][11] This α,β-unsaturated aldehyde is the three-carbon electrophile that reacts with the aniline to build the second ring.
-
Sulfuric Acid: This reagent serves a dual purpose. It is a powerful dehydrating agent that facilitates the conversion of glycerol to acrolein, and it acts as an acid catalyst for the crucial cyclization and subsequent dehydration steps.[1][10]
-
Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline. An oxidizing agent is required for the final aromatization step to yield the stable quinoline ring.[6][11] Common choices include nitrobenzene or arsenic acid.[4]
-
Moderator (Ferrous Sulfate): Due to the reaction's potent exothermicity, a moderator like ferrous sulfate (FeSO₄) is often included. It is believed to act as an oxygen carrier, ensuring the oxidation step proceeds smoothly rather than violently.[7][10][12]
Step-by-Step Mechanism
The synthesis proceeds through a cascade of well-established reaction steps.[6][11][13]
-
Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the reactive electrophile, acrolein.
-
Michael Addition: The primary amino group of 2,4-diaminophenol performs a nucleophilic 1,4-conjugate addition to acrolein.[9]
-
Acid-Catalyzed Cyclization: The resulting aldehyde intermediate is protonated by sulfuric acid, activating the carbonyl for an intramolecular electrophilic attack by the electron-rich aromatic ring.
-
Dehydration: The cyclic alcohol intermediate readily dehydrates in the acidic, high-temperature environment to form 1,2-dihydro-8-aminoquinolin-6-ol.
-
Oxidation: The oxidizing agent removes two hydrogen atoms from the dihydroquinoline intermediate, resulting in the formation of the fully aromatic and stable this compound product.
Diagram: Skraup Reaction Mechanism
Caption: The mechanistic pathway of the Skraup reaction.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure. Each step is designed for control and reproducibility.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Diaminophenol | C₆H₈N₂O | 124.14 | 12.4 g | 0.10 | Starting material. Ensure purity. |
| Glycerol (anhydrous) | C₃H₈O₃ | 92.09 | 29.4 g (23.3 mL) | 0.32 | Must be anhydrous. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 30 mL | ~0.55 | Add with extreme caution. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 7.5 mL | 0.07 | Oxidizing agent and solvent. |
| Ferrous Sulfate (FeSO₄·7H₂O) | FeSO₄·7H₂O | 278.01 | 2.0 g | 0.007 | Moderator. |
| Sodium Hydroxide | NaOH | 40.00 | ~60 g | ~1.5 | For neutralization. |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up. |
| Organic Solvent | e.g., DCM | - | As needed | - | For extraction. |
Equipment Setup
-
A 1-liter three-necked round-bottom flask.
-
A reflux condenser.
-
A mechanical stirrer (provides more robust agitation than a magnetic stir bar for the viscous mixture).
-
A dropping funnel for the controlled addition of sulfuric acid.
-
A heating mantle with a temperature controller.
-
An ice-water bath.
-
Steam distillation apparatus.
-
All operations must be conducted within a certified chemical fume hood.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Synthesis Procedure
-
Reagent Charging: In the 1-L three-necked flask, combine 2,4-diaminophenol (12.4 g), anhydrous glycerol (23.3 mL), nitrobenzene (7.5 mL), and ferrous sulfate heptahydrate (2.0 g). Assemble the mechanical stirrer, reflux condenser, and dropping funnel.
-
Acid Addition: Begin stirring the mixture and place the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid (30 mL) through the dropping funnel over 30-45 minutes. The causality here is critical: slow addition with cooling is essential to dissipate the heat generated from the acid mixing with the aqueous components, preventing a premature and uncontrolled reaction.[10]
-
Reaction Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with the heating mantle. The reaction is highly exothermic; as soon as the mixture begins to boil vigorously, immediately remove the heat source .[10][14] The heat of the reaction itself should sustain the reflux. This self-sustaining phase is the primary reason for the risk of a runaway reaction; careful monitoring is not optional.
-
Reflux: After the initial, vigorous exotherm has subsided (typically 30-60 minutes), reapply gentle heat and maintain a steady reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Allow the dark, viscous mixture to cool to room temperature.
-
In the fume hood, carefully pour the reaction mixture into a large beaker containing 500 mL of ice water. This step quenches the reaction and dilutes the acid.
-
Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution while stirring. This process is also exothermic and requires cooling. Continue adding base until the solution is alkaline (pH ~8).
-
Transfer the neutralized slurry to a larger flask suitable for steam distillation. Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tars and inorganic salts.[10]
-
Collect the distillate until it runs clear. The this compound may precipitate in the condenser or receiver; ensure it is collected.
-
The product can be isolated from the distillate by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Process Optimization and Causality
Achieving a high yield and purity requires a nuanced understanding of how each parameter affects the reaction's outcome.
Taming the Exotherm: The Role of Moderators
The primary challenge of the Skraup synthesis is its violent exothermicity.[7][15]
-
Ferrous Sulfate (FeSO₄): This is the most common moderator. It doesn't prevent the exotherm but smooths it out over a longer period, preventing a dangerous surge in temperature and pressure.[10][12][16] The mechanism is thought to involve the facilitation of a more controlled oxidation of the dihydroquinoline intermediate.
-
Boric Acid: In some protocols, boric acid is used as an alternative or additional moderator.[6][16]
-
Controlled Addition & Heating: The procedural controls—slow acid addition in an ice bath and gentle initial heating—are the most critical factors in preventing a runaway reaction.[10][16]
The Oxidizing Agent: A Critical Choice
The choice of oxidant impacts both reaction safety and yield.
-
Nitrobenzene: Effective and often serves as a co-solvent.[4][9] However, it is highly toxic.[7] A key advantage is that its reduction product, aniline, can potentially re-enter the reaction if aniline itself were the starting material, though this is not applicable when using 2,4-diaminophenol.
-
Arsenic Acid (As₂O₅): Historically used and known to produce a less violent reaction than nitrobenzene.[4][5][10] However, the extreme toxicity and carcinogenicity of arsenic compounds make this a highly undesirable option in modern labs.[7]
-
Iodine: Can be used in catalytic amounts and is a much safer alternative.[10][17] It is oxidized by sulfuric acid in situ to provide the necessary oxidizing power.
Temperature Profile and Tar Formation
Low yields are often synonymous with the formation of a thick, intractable tar.[16]
-
Cause of Tar: The highly acidic and high-temperature conditions can cause the acrolein intermediate to polymerize before it can react with the amine.[10][14]
-
Mitigation: The key is to avoid excessively high temperatures.[16] The "remove heat once boiling" step is crucial. Minimizing reaction time after completion also helps reduce byproduct formation. Effective stirring is vital to ensure homogenous heat distribution and prevent localized overheating.
Safety and Hazard Management
The Skraup reaction must be treated with extreme respect and caution.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns.
-
Nitrobenzene: Highly toxic by all routes of exposure and a probable human carcinogen.[7]
-
2,4-Diaminophenol: Handle with care as aromatic amines are often toxic and can be absorbed through the skin.
-
-
Runaway Reaction: The potential for a violent, uncontrolled exotherm is the most significant risk. Never run this reaction unattended. Always have a large ice bath on hand to quench the reaction if necessary. Ensure the setup is securely clamped in a fume hood with the sash pulled down.
-
Work-up Hazards: Neutralizing concentrated sulfuric acid with a strong base is itself a highly exothermic process. This must be done slowly and with cooling.
-
Waste Disposal: All waste, particularly any containing nitrobenzene or residual starting materials, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is too violent / Runaway | - Reagents added too quickly.- Insufficient cooling during acid addition.- Heating was too rapid or strong.- Moderator (FeSO₄) was omitted. | - Immediately cool the flask in a large ice bath.[10]- In future runs, ensure slow, controlled addition of acid with cooling.- Heat gently only to initiate; remove the heat source once reflux begins.- Always include the recommended amount of ferrous sulfate.[10] |
| Low or No Yield | - Incomplete reaction.- Starting amine is of poor quality.- Glycerol was not anhydrous.- Excessive tar formation. | - Ensure reflux is maintained for the full recommended time.- Verify the purity of the 2,4-diaminophenol.- Use anhydrous glycerol; water will interfere with acrolein formation.- Optimize temperature control to minimize polymerization of acrolein.[16] |
| Product is an intractable tar | - Reaction temperature was too high.- "Hot spots" due to poor stirring. | - Adhere strictly to the temperature control protocol.- Use a mechanical stirrer for efficient, homogenous mixing.- Minimize the overall time the mixture spends at high temperature. |
| Difficulty in Purification | - Inefficient extraction from the tarry residue.- Emulsion formation during work-up. | - Steam distillation is the most robust method to separate the product from non-volatile tar.[10]- For emulsions, add brine (saturated NaCl solution) to break them up during solvent extraction. |
Conclusion and Future Perspectives
The Skraup reaction, while demanding, remains a powerful and economical method for synthesizing the this compound core from simple precursors. Success hinges on a thorough understanding of the mechanism and meticulous control over the reaction's potent exothermicity. By appreciating the causality behind each step—from the moderating effect of ferrous sulfate to the purification power of steam distillation—researchers can reliably and safely execute this classic synthesis.
Looking forward, the field continues to evolve toward safer and more environmentally benign methodologies. Modern adaptations of the Skraup reaction include the use of microwave irradiation to drastically reduce reaction times and improve yields, and the exploration of ionic liquids as combined solvents and catalysts.[2][10] These innovations, building upon the foundational principles detailed in this guide, will continue to make valuable quinoline scaffolds like this compound more accessible to the scientific community.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Skraup Reaction | NROChemistry [nrochemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Spectroscopic Profile of 8-Aminoquinolin-6-ol
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 8-Aminoquinolin-6-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related parent compound, 8-Aminoquinoline, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this compound for its identification, characterization, and derivatization.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a prominent pharmacophore found in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The introduction of amino and hydroxyl substituents at the 8 and 6 positions, respectively, is expected to significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. A thorough understanding of its spectroscopic signature is paramount for any research and development involving this compound.
Molecular Structure and Predicted Spectroscopic Behavior
The foundational step in spectroscopic analysis is understanding the molecule's structure. The presence of the aromatic quinoline core, an electron-donating amino group (-NH₂), and an electron-donating hydroxyl group (-OH) will dictate the key features of its NMR, IR, and Mass spectra.
Molecular Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 7402-16-6 |
| IUPAC Name | This compound |
The workflow for spectroscopic characterization of a novel or sparsely documented compound like this compound follows a logical progression from synthesis/procurement to detailed analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. For reference, the experimental ¹H NMR data for the parent compound, 8-Aminoquinoline, is provided.[2][3]
Reference ¹H NMR Data: 8-Aminoquinoline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | dd | 1H | H-2 |
| ~8.0 | dd | 1H | H-4 |
| ~7.4 | dd | 1H | H-3 |
| ~7.3 | t | 1H | H-5 |
| ~7.2 | d | 1H | H-7 |
| ~7.0 | d | 1H | H-6 |
| ~4.8 | br s | 2H | -NH₂ |
Predicted ¹H NMR Spectrum for this compound:
-
Aromatic Region (6.0-9.0 ppm): The substitution pattern on the quinoline ring will result in a unique set of splitting patterns for the remaining aromatic protons. The introduction of the -OH group at C-6 will likely shift the signals of adjacent protons (H-5 and H-7) upfield compared to 8-aminoquinoline. The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.
-
-OH and -NH₂ Protons: The signals for the hydroxyl and amino protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Reference ¹³C NMR Data: 8-Aminoquinoline [4]
| Chemical Shift (δ) ppm | Assignment |
| ~147 | C-2 |
| ~138 | C-8a |
| ~136 | C-4 |
| ~134 | C-8 |
| ~128 | C-4a |
| ~127 | C-5 |
| ~121 | C-3 |
| ~116 | C-7 |
| ~110 | C-6 |
Predicted ¹³C NMR Spectrum for this compound:
-
Aromatic Carbons: The carbon atoms directly attached to the -NH₂ (C-8) and -OH (C-6) groups are expected to be significantly shielded (shifted upfield) due to the strong electron-donating nature of these substituents. Conversely, the ortho and para carbons relative to these groups will also experience changes in their chemical shifts.
-
Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-8a) will generally be of lower intensity.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with -OH and -NH₂ groups as it allows for the observation of these exchangeable protons.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width is required (~0 to 200 ppm).[5]
-
A longer acquisition time and/or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions for this compound:
The IR spectrum will be characterized by the vibrational modes of the quinoline ring and the amino and hydroxyl functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch, N-H stretch | Hydroxyl, Amino |
| 3100-3000 | C-H stretch | Aromatic |
| 1650-1500 | C=C and C=N stretch | Aromatic Ring |
| ~1600 | N-H bend | Amino |
| 1300-1000 | C-O stretch | Phenolic Hydroxyl |
| 900-675 | C-H out-of-plane bend | Aromatic |
The O-H and N-H stretching bands are expected to be broad due to hydrogen bonding. The presence of both groups may lead to overlapping bands in the 3500-3200 cm⁻¹ region.
Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of solid samples.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal.[5]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.[5]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺•): The molecular weight of this compound is 160.17. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 160. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation of the quinoline ring is a characteristic process. Common fragmentation pathways for quinolines involve the loss of HCN. For this compound, initial fragmentation may also involve the loss of CO, a common fragmentation for phenols, or radicals from the amino group. The exact fragmentation pattern would provide valuable structural information. For instance, the mass spectrum of the parent 8-aminoquinoline shows a prominent molecular ion at m/z 144 and a significant fragment at m/z 117, corresponding to the loss of HCN.[6][7][8]
References
- 1. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide on the Biological Activity of 8-Aminoquinolin-6-ol
Abstract
This technical guide provides a comprehensive overview of the biological activities of 8-Aminoquinolin-6-ol, a heterocyclic compound built upon the versatile quinoline scaffold. While the broader class of quinoline derivatives exhibits a vast range of pharmacological properties, including antimalarial, anticancer, and antimicrobial effects, the specific activities of this compound are more targeted.[1][2][3] This document consolidates current scientific understanding, focusing primarily on its role as an inhibitor of monoamine oxidase (MAO) enzymes. We will delve into the mechanistic underpinnings of this inhibition, provide detailed experimental protocols for its characterization, explore other potential biological roles, and discuss its implications for therapeutic development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this specific quinoline derivative.
Introduction: The Quinoline Scaffold and this compound
The quinoline ring system, a fusion of benzene and pyridine rings, is a foundational structure in medicinal chemistry, recognized for its "privileged" status.[4] This scaffold is present in numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications from antimalarials like chloroquine to kinase inhibitors used in oncology.[1][5] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to modulate the molecule's physicochemical properties and biological targets.[2]
This compound (IUPAC Name: this compound; CAS: 7402-16-6) is a specific derivative of this class.[6] Its biological profile is significantly influenced by the positions of its amino (-NH2) and hydroxyl (-OH) functional groups. While the broader 8-aminoquinoline class is noted for anti-infective properties, including antimalarial and antileishmanial activity, the primary characterized role of this compound itself in available literature points towards its interaction with monoamine oxidase enzymes.[7][8]
Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
The most well-documented biological activity of this compound and its related analogs is the inhibition of monoamine oxidases (MAOs).
The Role of MAO-A and MAO-B
Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and other biogenic amines.[9][10][11] They exist in two isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are effective in treating depression and anxiety disorders.[9][12]
-
MAO-B: Primarily metabolizes phenylethylamine and is a key target for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[9][12]
By inhibiting these enzymes, MAO inhibitors (MAOIs) increase the synaptic concentration of these neurotransmitters, which is the basis for their therapeutic effects.[13][14]
Causality of Inhibition by Quinoline Derivatives
The interaction of quinoline derivatives with MAO enzymes is an active area of research. While specific kinetic data for this compound is not abundant in publicly accessible literature, studies on closely related 8-aminoquinolines demonstrate moderate to strong inhibition of both MAO-A and MAO-B.[8][15] The mechanism is believed to involve interactions between the quinoline nucleus and key residues within the active site of the MAO enzymes. For MAO-B, crucial interactions often involve residues such as Tyr435, Tyr326, and Cys172.[16] The specific substitutions on the quinoline ring dictate the potency and selectivity of inhibition towards either the MAO-A or MAO-B isoform.[8][15]
Quantitative Analysis of MAO Inhibition
The potency of a compound as an MAO inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.
| Compound Class | Target | IC50 Value (µM) | Selectivity |
| 8-Aminoquinoline Analog (NPC1161A) | MAO-B | 0.54 | >10-fold vs MAO-A |
| 8-Aminoquinoline Analog (NPC1161A) | MAO-A | 5.24 | - |
| Quinazolinone Derivative (Comp. 7) | MAO-A | 0.058 | >1724-fold vs MAO-B |
| Quinazolinone Derivative (Comp. 8) | MAO-A | 0.094 | >1063-fold vs MAO-B |
Data synthesized from multiple sources for illustrative purposes.[15][16]
Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition
To determine the IC50 of a test compound like this compound against MAO-A and MAO-B, a fluorometric assay is a robust and high-throughput method. This protocol is a self-validating system as it includes positive controls (known inhibitors) and negative controls (no inhibitor) to ensure the assay is performing correctly.
Assay Principle
The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[12][17] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red or similar reagents) to produce a highly fluorescent product (resorufin).[12] The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of the test compound indicates inhibition.
Workflow Diagram: MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Step-by-Step Methodology
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[12]
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)[12]
-
Test Compound: this compound dissolved in DMSO
-
Positive Controls: Clorgyline (MAO-A specific), Selegiline or Pargyline (MAO-B specific)[9][18]
-
Detection Reagents: Horseradish Peroxidase (HRP), fluorescent probe (e.g., Amplex® Red)[12]
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).[19] The same is done for the positive control inhibitors.
-
Causality Insight: Using a range of concentrations is essential to generate a dose-response curve, from which the IC50 can be accurately determined. DMSO is used for its ability to dissolve a wide range of organic compounds.
-
-
Enzyme and Control Setup: In separate wells of the 96-well plate, add 45 µL of diluted MAO-A or MAO-B enzyme.
-
Inhibitor Addition: Add 5 µL of each test compound dilution, positive control, or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature (or 25°C).[18][20]
-
Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency.
-
-
Reaction Initiation: Prepare a "Master Reaction Mix" containing the substrate (e.g., p-Tyramine), HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this mix to every well to start the reaction.[18]
-
Detection: Immediately place the plate in a fluorescence reader. Incubate at room temperature for 20-30 minutes, protected from light. Measure fluorescence intensity every 1-2 minutes (e.g., Ex/Em = 530/585 nm).[18]
-
Causality Insight: Kinetic reading allows for the determination of the initial reaction velocity (V₀), which is more accurate than a single endpoint reading. Protecting the plate from light is critical as fluorescent probes are often light-sensitive.
-
-
Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each well. b. Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)). c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Other Potential Biological Activities
While MAO inhibition is a key activity, the quinoline scaffold suggests other potential biological roles for this compound that warrant further investigation.
-
Antimicrobial & Anti-infective Activity: The 8-aminoquinoline core is the basis for the antimalarial drug primaquine.[8] Numerous derivatives have been synthesized and tested, showing broad-spectrum activity against parasites (Plasmodium, Leishmania), fungi (Candida, Cryptococcus), and bacteria (Staphylococcus aureus).[7][21] It is plausible that this compound could exhibit similar, albeit likely modest, anti-infective properties.
-
Antioxidant and Neuroprotective Potential: Oxidative stress is a key factor in neurodegenerative diseases. Some quinoline derivatives have been designed to possess antioxidant properties, often by incorporating moieties capable of scavenging free radicals or chelating metal ions.[4][22] Given its phenolic hydroxyl group, this compound could potentially exert antioxidant effects, which would be synergistic with its MAO-B inhibition in the context of neuroprotection.
Conclusion and Future Directions
This compound is a quinoline derivative whose primary characterized biological function is the inhibition of monoamine oxidase enzymes. This activity positions it as a molecule of interest for research in neuropharmacology, particularly for conditions like depression (via MAO-A) and Parkinson's disease (via MAO-B). The provided experimental protocol offers a robust framework for quantifying this inhibitory activity and determining its selectivity.
Future research should focus on several key areas:
-
Definitive IC50 Determination: Rigorous testing of this compound using the described assay to establish its precise potency and selectivity for MAO-A versus MAO-B.
-
Mechanism of Inhibition: Studies to determine if the inhibition is reversible or irreversible and to elucidate the specific binding interactions through computational docking and site-directed mutagenesis.
-
Exploration of Other Activities: Screening this compound in antimicrobial, anticancer, and antioxidant assays to build a more complete biological profile.
-
In Vivo Efficacy: Should in vitro data prove promising, progression to animal models of depression or Parkinson's disease would be the logical next step to assess therapeutic potential.
By systematically exploring these avenues, the scientific community can fully characterize the biological landscape of this compound and determine its potential as a lead compound for future drug development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 14. psychscenehub.com [psychscenehub.com]
- 15. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide: 8-Aminoquinolin-6-ol as a Versatile Building Block in Modern Organic Synthesis
Executive Summary
8-Aminoquinolin-6-ol is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features—a nucleophilic amino group, a reactive phenolic hydroxyl group, and an aromatic quinoline scaffold capable of directing metal-catalyzed reactions—provide chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the core reactivity of this compound, detailing its application in the synthesis of bioactive molecules and functional materials. We provide field-proven insights into experimental design, mechanistic considerations, and detailed protocols for its strategic deployment in drug discovery and materials science, grounded in authoritative references.
Introduction: The Strategic Value of the this compound Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine.[1][2] this compound, a hydroxylated derivative of the parent 8-aminoquinoline[3], combines the key features of two synthetically important classes: 8-aminoquinolines and 8-hydroxyquinolines. This duality is the source of its synthetic power.
The 8-amino group serves not only as a key nucleophilic handle for building molecular complexity but also as a precursor to one of the most powerful directing groups in modern C-H functionalization chemistry.[4][5] Simultaneously, the 6-hydroxyl group provides a site for O-functionalization and, in concert with the quinoline nitrogen, imparts chelating properties, a feature extensively exploited in 8-hydroxyquinoline chemistry for applications ranging from analytical reagents to neuroprotective agents.[6][7] This guide will dissect the reactivity of these functional groups, providing a framework for their rational application in synthesis.
Core Physicochemical & Spectroscopic Properties
A thorough understanding of a building block's fundamental properties is critical for experimental design, including reaction setup, solvent selection, and purification strategy.
| Property | Value | Source |
| CAS Number | 7402-16-6 | [8][9] |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| Appearance | Solid | [8] |
| Melting Point | Data not widely available; requires experimental determination. | |
| XLogP3 | 1.4 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [8] |
| Safety Profile | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][9] |
The redox properties of the parent 8-aminoquinoline have been investigated, revealing complex oxidation pathways that are pH-dependent.[10] Researchers should be aware that this compound may exhibit similar electrochemical behavior, which could be relevant in electro-organic synthesis or when using redox-active reagents.
The Trifecta of Reactivity: A Mechanistic Perspective
The synthetic utility of this compound stems from three distinct reactive zones within its structure. Understanding the causality behind the reactivity of each zone is key to exploiting this building block effectively.
Caption: Key reactive zones of the this compound scaffold.
The 8-Amino Group: Nucleophile and Directing Group Precursor
The primary aromatic amine at the C8 position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. This reactivity is fundamental to its role as a building block. For instance, coupling with carboxylic acids to form amides is a common strategy to append new functionalities. This approach has been used to synthesize hybrid molecules combining the quinoline scaffold with natural antioxidants, creating compounds with dual chelating and radical-scavenging properties for potential use in treating neurodegenerative diseases.[11]
Crucially, the amide derived from 8-aminoquinoline is a premier bidentate directing group for transition metal-catalyzed C-H functionalization.[4][12] The quinoline nitrogen and the amide nitrogen coordinate to a metal center (e.g., Palladium, Rhodium, Copper), positioning the catalyst to selectively activate C-H bonds on the amide's acyl group or other tethered substrates.[13] While this compound itself is the building block, the choice to use it is often made with this downstream application in mind. The 6-hydroxyl group can be protected or left free, potentially influencing catalyst binding and reactivity through electronic or steric effects.
The 6-Hydroxyl Group: Phenolic Reactivity and Chelation
The hydroxyl group at C6 imparts phenolic character, making it weakly acidic and susceptible to O-alkylation and O-acylation to form ethers and esters, respectively. This provides a second, orthogonal handle for synthetic elaboration.
Furthermore, the peri-relationship between the C8-substituent and the C1-nitrogen is a classic structural motif for chelation. The proximity of the 6-hydroxyl group to the quinoline nitrogen allows this compound to act as a bidentate chelating agent for various metal ions.[6][7] This intrinsic property is critical in biological systems, where the mechanism of action for many quinoline-based drugs involves metal chelation, disrupting essential microbial processes.[2] This also opens avenues for its use in designing fluorescent sensors or metal-sequestering agents.
The Quinoline Scaffold: A Platform for Aromatic Functionalization
The quinoline ring itself is a viable substrate for further functionalization. As an aromatic system, it can undergo electrophilic aromatic substitution. The existing amino and hydroxyl groups are activating and will direct incoming electrophiles, although the regioselectivity can be complex. More controllably, modern cross-coupling reactions provide a powerful means to functionalize the scaffold.[14][15] For example, after conversion of the hydroxyl group to a triflate or the introduction of a halide onto the ring, Suzuki, Buchwald-Hartwig, or Sonogashira couplings can be employed to form C-C, C-N, and C-O bonds.[16]
Strategic Applications & Field-Proven Protocols
The true value of a building block is demonstrated through its application. Here, we present validated workflows that showcase the strategic use of this compound.
Workflow: Synthesis of Bioactive Amides
This workflow details the synthesis of a hybrid molecule where an antioxidant, ferulic acid, is coupled to the 8-amino group of this compound. This is a representative example of leveraging the nucleophilicity of the amino group to create multifunctional molecules.[11]
Caption: General workflow for amide coupling with this compound.
Protocol 1: Synthesis of an this compound-Ferulic Acid Conjugate This protocol is adapted from the general procedures described for similar couplings.[11]
-
Acid Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ferulic acid (1.1 eq.) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq.) and a tertiary amine base like DIPEA (2.5 eq.). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the causal step for enabling the subsequent nucleophilic attack.
-
Amide Formation: To the activated ferulic acid solution, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the bimolecular reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate. The addition of water precipitates the product and allows for the removal of water-soluble reagents.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application as a Directing Group for C-H Functionalization
The conversion of this compound to its N-acyl derivative unlocks its potential as a powerful directing group. The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed C-H arylation reaction.
Caption: Mechanism of C-H arylation using an 8-aminoquinoline directing group.
Experimental Insight: The choice of catalyst, oxidant, and solvent is critical and must be empirically optimized. The Concerted Metalation-Deprotonation (CMD) pathway is often the rate-determining step, and its efficiency is highly dependent on the acidity of the C-H bond and the steric environment around the reaction center. The 6-OH group on the this compound scaffold may require protection (e.g., as a methyl or benzyl ether) prior to C-H activation to prevent undesired side reactions or catalyst inhibition.
Conclusion and Future Outlook
This compound is more than a simple bifunctional molecule; it is a strategic platform for synthetic innovation. Its three distinct reactive centers—the amino group, the hydroxyl group, and the quinoline core—can be addressed with a high degree of selectivity, enabling the efficient construction of complex and functionally diverse compounds. Its role as a precursor to a powerful directing group for C-H functionalization places it at the forefront of modern synthetic methodology. As researchers continue to seek novel molecular entities for applications in medicine and materials science[17], the versatility and proven utility of this compound ensure its continued prominence as a cornerstone building block in the synthetic chemist's toolbox.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. This compound | 7402-16-6 [sigmaaldrich.com]
- 9. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. taylorfrancis.com [taylorfrancis.com]
Theoretical studies on the electronic structure of 8-Aminoquinolin-6-ol
An In-Depth Technical Guide to the Theoretical Electronic Structure of 8-Aminoquinolin-6-ol
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] The compound this compound is a unique hybrid, incorporating the key structural motifs of both the 8-aminoquinoline and 8-hydroxyquinoline pharmacophores. While extensive experimental literature on this specific molecule is nascent, its electronic structure can be rigorously investigated through theoretical and computational methods. This guide provides a comprehensive framework for understanding the electronic properties of this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will elucidate the causality behind computational choices, present detailed protocols for analysis, and discuss the profound implications of the molecule's electronic characteristics for its potential applications in drug discovery and materials science.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged structure in drug development.[2] The 8-aminoquinoline class, in particular, is critical for its antiprotozoal activity; the FDA-approved drug primaquine, for instance, is essential for the radical cure of relapsing malaria by targeting dormant liver stages of the parasite.[3][5][6] Similarly, 8-hydroxyquinoline derivatives are well-known for their ability to chelate metal ions and for their fluorescent properties.[1] this compound (PubChem CID: 244284) presents an intriguing subject for theoretical study by combining the functionalities of both parent compounds.[7]
Theoretical studies, grounded in quantum mechanics, provide a powerful lens to predict and rationalize the physicochemical properties of molecules before committing to costly and time-consuming synthesis and laboratory testing.[8] By calculating properties such as molecular orbital energies and charge distribution, we can gain deep insights into a molecule's reactivity, stability, and potential for intermolecular interactions—the very foundation of its biological activity.
Foundational Computational Methodologies
The theoretical investigation of quinoline derivatives predominantly relies on Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for studying the electronic structure of many-body systems.[8][9] For exploring excited-state phenomena, such as light absorption, the analysis is extended using Time-Dependent Density Functional Theory (TD-DFT).[9][10]
The Rationale for DFT in Ground-State Analysis
The primary goal of a ground-state DFT calculation is to determine the molecule's minimum energy conformation and its associated electronic properties.
-
Expertise in Functional and Basis Set Selection : The choice of a functional and basis set is a critical decision that dictates the quality of the results.
-
Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules like quinoline derivatives because it incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals.[8][11]
-
Basis Set : Pople-style basis sets, such as 6-311++G(d,p), are a standard choice.[12][13] The components of this designation are chosen for specific reasons: 6-311 provides a flexible description of core and valence electrons; the ++G adds diffuse functions, which are essential for accurately modeling the "soft" electron density far from the nuclei and are critical for systems with lone pairs (like the N and O atoms in our molecule); and (d,p) adds polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately.[9]
-
Probing Photophysics with TD-DFT
To understand how this compound interacts with light, we must investigate its electronic excited states. TD-DFT is the workhorse method for this purpose, calculating the vertical excitation energies and oscillator strengths that are used to simulate a UV-Vis absorption spectrum.[10][14][15] This allows us to predict the color of the compound and understand the nature of its electronic transitions (e.g., π-π* or n-π*).
Caption: Logical workflow for the theoretical study of this compound.
Analysis of the Electronic Structure
Following the established workflow, we can predict the key electronic characteristics of this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[16] Their energies and spatial distribution are fundamental to understanding chemical reactivity.
-
HOMO : This orbital can be thought of as the valence band maximum. Its energy level (EHOMO) is related to the molecule's ability to donate an electron (ionization potential). Regions of high HOMO density are the most probable sites for electrophilic attack.
-
LUMO : This orbital is analogous to the conduction band minimum. Its energy level (ELUMO) correlates with the molecule's ability to accept an electron (electron affinity). Regions of high LUMO density indicate likely sites for nucleophilic attack.
-
The HOMO-LUMO Gap (Eg) : The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a crucial indicator of kinetic stability and chemical reactivity.[16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[16][17] For drug-like compounds, an optimal gap is often sought to balance stability with the reactivity needed for biological interactions.[18]
Caption: Relationship between frontier orbitals and key chemical descriptors.
Based on studies of similar quinoline derivatives, we can anticipate the following electronic parameters for this compound.[19][20]
| Parameter | Symbol | Formula | Predicted Value (eV) | Significance |
| HOMO Energy | EHOMO | - | ~ -5.80 | Electron-donating ability |
| LUMO Energy | ELUMO | - | ~ -1.90 | Electron-accepting ability |
| Energy Gap | Eg | ELUMO - EHOMO | ~ 3.90 | Reactivity, Stability |
| Ionization Potential | IP | -EHOMO | ~ 5.80 | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | ~ 1.90 | Energy released when adding an electron |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 1.95 | Resistance to change in electron distribution |
| Electronegativity | χ | (IP + EA) / 2 | ~ 3.85 | Power to attract electrons |
| Electrophilicity Index | ω | χ² / (2η) | ~ 3.79 | Propensity to accept electrons |
Note: These are predicted values based on analogous systems and serve as a robust starting point for specific calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for understanding intermolecular interactions.[21] It maps the electrostatic potential onto the molecule's electron density surface, visually identifying charge distribution.[22]
-
Negative Potential Regions (Red/Yellow) : These areas are rich in electrons and are attractive to electrophiles. In this compound, these are expected around the electronegative nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group. These sites are prime candidates for hydrogen bonding as acceptors.
-
Positive Potential Regions (Blue) : These areas are electron-deficient and are attractive to nucleophiles. They are typically found around hydrogen atoms, particularly the hydrogen of the hydroxyl group (-OH) and the hydrogens of the amino group (-NH2). These sites can act as hydrogen bond donors.
The MEP map provides a direct hypothesis for how the molecule will orient itself within a protein's binding pocket, guiding the design of more potent analogs. The distinct positive and negative regions on this compound suggest a strong potential for specific, directed intermolecular interactions, a hallmark of effective drug candidates.[23]
Implications for Drug Development
The theoretical electronic structure provides actionable intelligence for medicinal chemists.
-
Mechanism of Action Hypothesis : The antimalarial activity of 8-aminoquinolines is linked to their ability to generate reactive oxygen species (ROS).[3] The calculated ionization potential and electron affinity of this compound can help quantify its redox potential and assess its propensity to participate in the electron transfer processes that lead to ROS formation.
-
Structure-Activity Relationship (SAR) Guidance : By understanding the electronic effects of the -NH2 and -OH groups, chemists can make informed decisions about where to modify the molecule to enhance activity or improve pharmacokinetic properties. For example, modifying substituents on the quinoline ring will predictably alter the HOMO-LUMO energies and the MEP, allowing for rational fine-tuning of the molecule's binding affinity and reactivity.
-
Bioavailability Prediction : The overall polarity and charge distribution, visualized by the MEP, influence properties like solubility and membrane permeability, which are critical for a drug's ability to reach its target in the body.
Detailed Computational Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the steps for a comprehensive theoretical analysis using a quantum chemistry package like Gaussian.[8][9]
Protocol 1: Geometry Optimization and Frequency Analysis
-
Objective : To find the most stable 3D structure of this compound and confirm it is a true energy minimum.
-
Methodology :
-
Step 1: Input File Creation : Construct an input file (.gjf or .com) with the initial coordinates of this compound.
-
Step 2: Route Section : Specify the calculation parameters.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
-
Step 3: Execution : Run the calculation.
-
Step 4: Validation : After the calculation completes, open the output file (.log or .out). Verify that the optimization converged successfully. Crucially, check the frequency calculation results to ensure there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the initial geometry must be adjusted.
-
Protocol 2: Frontier Orbital and MEP Analysis
-
Objective : To calculate and visualize the HOMO, LUMO, and Molecular Electrostatic Potential.
-
Methodology :
-
Step 1: Use Optimized Geometry : Start with the validated, optimized coordinates from Protocol 1.
-
Step 2: Input File Creation : Create a new input file. The keyword Pop=Full is needed for MEP analysis.
-
Step 3: Execution : Run the single-point energy calculation.
-
Step 4: Analysis :
-
The output file will list the energies of all molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and LUMO (the lowest energy unoccupied orbital).
-
Use the generated checkpoint file (.chk) with a visualization program (e.g., GaussView, Avogadro) to generate 3D surfaces for the HOMO, LUMO, and the MEP map.
-
-
Conclusion
Theoretical studies provide an indispensable, predictive framework for understanding the electronic structure of novel compounds like this compound. By employing robust computational methods such as DFT and TD-DFT, researchers can elucidate the fundamental properties that govern molecular reactivity, stability, and intermolecular interactions. The insights gained from analyzing frontier molecular orbitals and the molecular electrostatic potential are not merely academic; they offer concrete, actionable guidance for the rational design of new therapeutic agents and advanced materials. This guide serves as a foundational blueprint for the in-silico investigation of this compound, paving the way for its future synthesis and application in the field of drug development.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Visualizing and characterizing excited states from time-dependent density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 12. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 17. wuxibiology.com [wuxibiology.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 8-Aminoquinolin-6-ol in different solvents
An In-depth Technical Guide to the Solubility and Stability of 8-Aminoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a critical quinoline derivative with significant potential in medicinal chemistry. Given the foundational role of these physicochemical properties in determining a compound's viability as a drug candidate, this document synthesizes established principles with actionable, field-proven protocols. We delve into the theoretical underpinnings of this compound's behavior in various solvent systems, outline its likely degradation pathways, and provide detailed, self-validating methodologies for its empirical characterization. The protocols for determining thermodynamic solubility via the shake-flask method, assessing stability through forced degradation studies, and quantifying the analyte with a stability-indicating HPLC method are presented with an emphasis on experimental causality and regulatory alignment. This guide is designed to empower researchers to generate reliable, reproducible data essential for lead optimization, formulation development, and successful regulatory submissions.
Introduction: The Imperative of Physicochemical Characterization
This compound belongs to the 8-aminoquinoline class of compounds, a scaffold renowned for its therapeutic applications, most notably in the development of antimalarial agents like Primaquine and Tafenoquine.[1][2][3] The journey of a promising molecule like this compound from laboratory discovery to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.
-
Solubility directly influences bioavailability and dictates the feasibility of formulation strategies.[4][5] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant hurdles in developing a viable drug product.[4][5]
-
Stability determines a compound's shelf-life, storage requirements, and degradation profile.[6][7] Identifying potential degradation products is a regulatory necessity to ensure the safety and efficacy of the final therapeutic agent.[6][8]
This guide serves as a senior-level resource, explaining not just how to conduct these critical assessments, but why specific methodologies are chosen and how to interpret the results within the broader context of drug development.
Core Physicochemical Properties of this compound
The solubility and stability of this compound are intrinsically linked to its molecular structure. Understanding these foundational properties provides a predictive basis for its behavior.
The structure consists of a bicyclic, aromatic quinoline core, which is hydrophobic. This is functionalized with a polar amino (-NH₂) group and a phenolic hydroxyl (-OH) group, which introduce hydrophilicity and sites for hydrogen bonding.[9] The presence of both basic (amino) and acidic (hydroxyl) functional groups suggests that its solubility will be highly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[10] |
| Molecular Weight | 160.17 g/mol | PubChem[10] |
| XLogP3 (Predicted) | 1.4 | PubChem[10] |
| Hydrogen Bond Donors | 2 | PubChem[10] |
| Hydrogen Bond Acceptors | 3 | PubChem[10] |
The positive XLogP3 value suggests a degree of lipophilicity, but the presence of strong hydrogen bonding groups indicates that solubility in polar solvents is achievable.
Solubility Profile: From Theory to Practice
Predicted Solubility Behavior
Based on its hybrid structure, the solubility of this compound can be predicted across different solvent classes. This theoretical assessment is crucial for designing efficient experimental protocols.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with the solvent, enhancing solubility. However, the hydrophobic quinoline core will limit high solubility, especially in water at neutral pH. Solubility is expected to be pH-dependent.[9] |
| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents are effective at solvating both the polar functional groups and the aromatic ring system, making them excellent choices for preparing stock solutions.[9] |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule from the -NH₂ and -OH groups is too high for significant interaction with non-polar solvents.[9] |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility, providing the most reliable data for formulation and biopharmaceutical classification.[11][12]
Causality: This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, which is essential for accurate thermodynamic measurement. The extended equilibration time allows for the dissolution and potential recrystallization of the compound into its most stable polymorphic form.
Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a precisely known volume of the desired solvent (e.g., water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, ethanol). The presence of visible solid material throughout the experiment is mandatory.[11]
-
Equilibration: Seal the vials securely and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.
-
pH Measurement: At the end of the equilibration period, measure and record the final pH of each aqueous suspension. This is critical as the compound's own acidity or basicity can alter the buffer pH.[11]
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the saturated solution from the undissolved solid without causing precipitation. This is best achieved by centrifugation followed by filtration through a low-binding 0.45 µm filter.[4]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as the HPLC protocol described in Section 5.
-
Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration against a standard calibration curve.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Stability testing is a mandatory component of drug development, guided by the International Council for Harmonisation (ICH) guidelines.[8][13] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[6][7]
Predicted Degradation Pathways
The functional groups in this compound provide clues to its potential instabilities:
-
Oxidation: The electron-rich phenol and amino groups are highly susceptible to oxidation. The 6-hydroxy moiety, in particular, can be oxidized, potentially leading to the formation of quinone-type structures, which are common metabolites for 8-aminoquinolines.[14][15] This is often the primary degradation pathway for phenolic compounds.
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light. UV exposure can induce reactions such as hydroxylation of the quinoline ring system or other complex rearrangements.[14]
-
Hydrolysis: The core structure is generally stable to hydrolysis. However, under extreme pH and temperature, degradation could be forced.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, though this typically requires more energy than other pathways.
Experimental Protocol: Forced Degradation Studies
Causality: The goal is to induce degradation at a controlled rate (typically 5-20%) to produce a sufficient quantity of degradants for detection and identification without completely destroying the parent molecule. The conditions chosen (acid, base, peroxide, light, heat) simulate the potential stresses a drug product might encounter during its lifecycle and represent common chemical degradation mechanisms.[7]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with the non-stressing solvent) should be run in parallel, protected from light.
-
Acidic Hydrolysis: Mix with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Mix with 0.1 N NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Mix with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.[16]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C). Also, expose the solid compound to the same temperature.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a calibrated light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[16] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Quenching and Analysis: After the designated exposure time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Section 5).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Assess for the formation of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
Visualization: Forced Degradation Study Workflow
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Aminoquinolin-6-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, with a rich history of therapeutic applications, most notably in the treatment of malaria.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 8-Aminoquinolin-6-ol. While direct research on this particular analog is limited, this document synthesizes the extensive knowledge of the broader 8-aminoquinoline class to logically extrapolate and propose potential mechanisms of action and therapeutic targets. We will delve into the established antimalarial targets, explore burgeoning applications in oncology and infectious diseases, and provide detailed experimental protocols for the investigation of this promising compound. The central hypothesis is that the introduction of a hydroxyl group at the 6-position may modulate the compound's electronic properties and metabolic activation, potentially altering its therapeutic window and target profile.
Introduction to the 8-Aminoquinoline Class: A Legacy of Therapeutic Innovation
The 8-aminoquinoline family of compounds has long been a cornerstone in the fight against infectious diseases, with primaquine being a prime example used for the radical cure of Plasmodium vivax and P. ovale malaria.[2][3][4] The defining structural feature of this class is the quinoline ring system with an amino group at the 8-position, which serves as a crucial pharmacophore for its biological activity.[3] The therapeutic versatility of 8-aminoquinolines is underscored by their emerging applications in oncology, as well as their antimicrobial properties against a range of pathogens.[1][3]
The clinical utility of 8-aminoquinolines is, however, tempered by a significant challenge: the risk of inducing hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][4][5] This toxicity is a critical consideration in the development of new 8-aminoquinoline-based therapeutics and underscores the need for analogs with an improved safety profile. This compound, the focus of this guide, presents an intriguing modification to the core structure that warrants a thorough investigation of its therapeutic potential.
The Antimalarial Landscape: Established Targets and Mechanisms
The primary and most well-understood therapeutic application of 8-aminoquinolines is in the treatment of malaria.[2] Their mechanism of action is complex and not entirely elucidated, but it is widely accepted that they function as prodrugs, requiring metabolic activation to exert their parasiticidal effects.[1][5]
Metabolic Activation and Oxidative Stress
A key event in the antimalarial action of 8-aminoquinolines is their metabolism by host and parasite enzymes, leading to the formation of reactive intermediates.[6] These metabolites can then undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[5][7] The resulting oxidative stress within the parasite is believed to be a primary driver of its demise, disrupting essential cellular processes.
The proposed mechanism of action for primaquine, a flagship 8-aminoquinoline, involves a two-step biochemical relay.[6] First, it undergoes CYP-mediated metabolism to form reactive intermediates.[6] Subsequently, these metabolites engage in redox cycling with Cytochrome P450 reductase, leading to the production of ROS that are toxic to the parasite.[6]
Experimental Protocol: In Vitro Assessment of ROS Production
A detailed, step-by-step methodology for assessing the production of reactive oxygen species in parasite cultures treated with this compound.
-
Cell Culture: Plasmodium falciparum cultures are maintained in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Treatment: Synchronized late-stage trophozoites are treated with varying concentrations of this compound for 24 hours.
-
ROS Detection: The cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cultures. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Flow Cytometry Analysis: The fluorescence intensity of individual parasitized red blood cells is quantified using a flow cytometer. An increase in fluorescence intensity in drug-treated cells compared to untreated controls indicates ROS production.
Interference with Parasite DNA and Mitochondrial Function
Beyond the induction of oxidative stress, some studies suggest that 8-aminoquinolines may also interfere with the parasite's DNA structure and disrupt its mitochondrial membranes.[4] This multi-pronged attack on essential cellular machinery likely contributes to their potent antimalarial activity.
Expanding the Horizon: Potential Applications in Oncology
Emerging evidence points to the significant anticancer properties of 8-aminoquinoline derivatives.[1] Their mechanisms of action in this context are multifaceted and appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.
Topoisomerase IIα Inhibition
One of the proposed anticancer mechanisms of 8-aminoquinolines is the inhibition of topoisomerase IIα.[3] This enzyme is critical for DNA replication and is a well-established target for cancer chemotherapy. By inhibiting its function, 8-aminoquinolines can induce DNA damage and trigger apoptosis in cancer cells.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Several 8-aminoquinoline derivatives have been shown to modulate this pathway, suggesting a potential therapeutic avenue for cancers with PI3K/Akt/mTOR pathway mutations.[3]
Diagram: Proposed Anticancer Mechanism of this compound
Caption: Potential anticancer pathways of this compound.
Antimicrobial Potential Beyond Malaria
The 8-aminoquinoline scaffold has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][3] The proposed mechanism often involves the chelation of essential metal ions and the disruption of microbial cell membranes.[1] The synthesis of hybrid molecules, for instance, combining 8-aminoquinoline with a triazole moiety, has yielded compounds with promising minimum inhibitory concentrations (MICs) against various pathogenic strains.[3]
The Role of the 6-Hydroxyl Group: A Hypothesis for Modulated Activity
The introduction of a hydroxyl group at the 6-position of the 8-aminoquinoline scaffold is a key structural modification in this compound. This substitution has the potential to significantly influence the compound's physicochemical properties and biological activity. The hydroxyl group can alter the electron density of the quinoline ring system, which may, in turn, affect its metabolic activation and interaction with biological targets. Furthermore, the hydroxyl group could serve as a site for further chemical modification, allowing for the development of novel derivatives with enhanced therapeutic properties.
Future Directions and Conclusion
While the therapeutic potential of this compound is largely inferred from the well-established activities of the broader 8-aminoquinoline class, the unique structural feature of the 6-hydroxyl group presents a compelling case for further investigation. Future research should focus on the direct evaluation of this compound in a range of biological assays to elucidate its specific mechanisms of action and to assess its efficacy and safety profile. A thorough understanding of its pharmacology will be crucial in determining its potential as a novel therapeutic agent for malaria, cancer, and other infectious diseases. The rich history of the 8-aminoquinoline scaffold, coupled with the intriguing possibilities offered by the 6-hydroxyl substitution, positions this compound as a compound of significant interest for drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: 8-Aminoquinolin-6-ol in Fluorescence Quenching Studies
Introduction
Fluorescence quenching is a powerful analytical tool that describes any process which decreases the fluorescence intensity of a sample.[1] This phenomenon is harnessed in a multitude of applications, from elucidating macromolecular dynamics to quantifying analyte concentrations in complex biological milieu. Among the diverse fluorophores available, 8-Aminoquinolin-6-ol stands out due to its intrinsic fluorescence and versatile chemical structure, making it a compelling candidate for the development of novel sensing platforms.
This guide provides a comprehensive overview of the principles and practical considerations for utilizing this compound in fluorescence quenching studies. We will delve into the underlying quenching mechanisms, offer detailed experimental protocols, and provide insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to effectively leverage this compound in their work.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7402-16-6 | [2] |
Principles of Fluorescence Quenching
Fluorescence quenching can occur through several mechanisms, broadly categorized as either dynamic or static.[1][3] Understanding the dominant mechanism is crucial for accurate data interpretation.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation back to the ground state.[1] This process is diffusion-controlled and is influenced by factors such as temperature and viscosity.[3] A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.[3]
-
Static Quenching: In this mechanism, a non-fluorescent ground-state complex forms between the fluorophore and the quencher.[1][4] Since this complex is formed prior to excitation, it does not contribute to the fluorescent signal. Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[3]
-
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher) through dipole-dipole coupling.[5][6][7] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular distances on the order of 1-10 nanometers.[6][8][9]
-
Photoinduced Electron Transfer (PET): PET is a quenching mechanism where, upon excitation, an electron is transferred from a donor to an acceptor molecule.[4][10][11] This process can lead to a "turn-on" or "turn-off" fluorescent response, depending on the design of the sensor.[12][13] For instance, the binding of an analyte can modulate the energy levels of the donor or acceptor, thereby inhibiting or promoting PET and restoring or quenching fluorescence.[10]
The specific quenching mechanism involving this compound will depend on the nature of the quencher and the experimental conditions. Derivatives of 8-aminoquinoline have been widely used as fluorescent probes, particularly for the detection of metal ions like Zn²⁺, where quenching or enhancement of fluorescence upon ion binding is a key sensing mechanism.[14][15][16]
Experimental Design and Protocols
A successful fluorescence quenching experiment requires careful planning and optimization. This section outlines the key steps, from reagent preparation to data acquisition.
Instrumentation and Reagents
-
Spectrofluorometer: A standard spectrofluorometer is required to measure fluorescence intensity. The instrument should have the capability to control excitation and emission wavelengths and adjust slit widths.[17][18]
-
This compound: Obtain high-purity this compound.
-
Quencher: The choice of quencher will depend on the specific application.
-
Buffer: Select a buffer system that is compatible with the fluorophore, quencher, and the biological system under investigation. The pH of the buffer can significantly influence the fluorescence properties of this compound.[19]
-
Cuvettes: Use quartz cuvettes for accurate fluorescence measurements.
Generic Protocol for a Fluorescence Quenching Assay
This protocol provides a general framework for performing a fluorescence quenching experiment. It should be adapted and optimized for specific applications.
-
Determine Optimal Excitation and Emission Wavelengths:
-
Prepare a dilute solution of this compound in the chosen buffer.
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.
-
The wavelengths corresponding to the highest intensity in the excitation and emission spectra are the optimal wavelengths for the experiment.
-
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store it protected from light.
-
Prepare a concentrated stock solution of the quencher in the same solvent or buffer.
-
-
Perform the Titration Experiment:
-
To a cuvette containing a fixed concentration of this compound in buffer, make successive additions of the quencher from the stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths.
-
It is crucial to correct for the inner filter effect, especially if the quencher absorbs light at the excitation or emission wavelengths. This can be done by measuring the absorbance of the quencher at these wavelengths and applying a correction factor.[20]
-
Experimental Workflow Diagram
Caption: Workflow for a typical fluorescence quenching experiment.
Data Analysis and Interpretation
The data obtained from a fluorescence quenching experiment is typically analyzed using the Stern-Volmer equation.[21][22]
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.[23][24] The linearity of the Stern-Volmer plot can provide insights into the quenching mechanism.
-
Linear Plot: A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely dynamic or purely static.
-
Non-linear Plot: Deviations from linearity can occur for several reasons, including the presence of both static and dynamic quenching, or if the fluorophore exists in different environments with varying accessibility to the quencher.[23]
To distinguish between static and dynamic quenching, temperature-dependent and lifetime measurements can be performed.
-
Temperature Dependence: In dynamic quenching, an increase in temperature will increase the diffusion rate and thus the quenching efficiency, leading to a larger Ksv. In static quenching, an increase in temperature can lead to the dissociation of the ground-state complex, resulting in a decrease in Ksv.
-
Fluorescence Lifetime: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching has no effect on the lifetime of the uncomplexed fluorophore.
Quenching Mechanism Diagram
Caption: Simplified diagrams of common fluorescence quenching mechanisms.
Applications in Research and Drug Development
The principles of fluorescence quenching using this compound and its derivatives can be applied to a wide range of research and drug development areas:
-
Enzyme Activity Assays: By designing substrates that incorporate a fluorophore-quencher pair, enzyme activity can be monitored in real-time. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, leading to an increase in fluorescence.[8]
-
Protein-Ligand Binding Studies: Changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding can be used to determine binding affinities.[20] Alternatively, a labeled ligand or protein can be used in a quenching assay.
-
Sensing of Metal Ions: 8-Aminoquinoline derivatives have been extensively developed as fluorescent chemosensors for various metal ions, which are crucial in many biological processes and environmental monitoring.[15][25][26]
-
High-Throughput Screening (HTS): Fluorescence-based assays are well-suited for HTS due to their sensitivity, speed, and amenability to automation.[27] Quenching assays can be designed to screen large compound libraries for potential drug candidates that modulate the activity of a target protein.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | - Incorrect excitation/emission wavelengths- Low concentration of this compound- Photobleaching | - Re-determine optimal wavelengths- Increase fluorophore concentration- Minimize exposure to excitation light |
| High background fluorescence | - Contaminated buffer or cuvette- Autofluorescence from sample components | - Use high-purity reagents and clean cuvettes thoroughly- Subtract the fluorescence of a blank sample |
| Non-linear Stern-Volmer plot | - Presence of multiple quenching mechanisms- Inner filter effect not corrected | - Perform temperature and lifetime studies- Apply appropriate correction for the inner filter effect |
| Precipitation of sample | - Poor solubility of fluorophore or quencher- High concentrations of reagents | - Use a co-solvent (e.g., DMSO)- Work with lower concentrations |
Conclusion
This compound is a versatile fluorophore with significant potential for application in fluorescence quenching studies. By understanding the fundamental principles of quenching and carefully designing and optimizing experimental protocols, researchers can leverage this compound to develop sensitive and robust assays for a wide range of applications in basic research and drug discovery.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. edinst.com [edinst.com]
- 8. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 9. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 13. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ossila.com [ossila.com]
- 18. jascoinc.com [jascoinc.com]
- 19. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 20. researchgate.net [researchgate.net]
- 21. Derive Stern-Volmer equation and explain the term quenching. | Filo [askfilo.com]
- 22. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 23. One moment, please... [edinst.com]
- 24. One moment, please... [edinst.com]
- 25. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 26. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Aminoquinolin-6-ol in metal ion detection
An Application Guide for the Fluorometric Determination of Metal Ions Using 8-Aminoquinolin-6-ol
Abstract
This technical guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on the application of this compound as a fluorescent chemosensor for the detection of divalent metal ions, particularly zinc (Zn²⁺) and cadmium (Cd²⁺). We delve into the photophysical principles underpinning its function, present detailed and validated experimental protocols, and discuss key performance characteristics such as sensitivity and selectivity. This document is structured to provide both the theoretical basis and practical insights required for the successful implementation of this compound in a laboratory setting.
Foundational Principles: Why this compound is an Effective Chemosensor
The detection and quantification of metal ions are critical in fields ranging from environmental monitoring to neurobiology. Fluorescent chemosensors have become indispensable tools due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1] 8-Aminoquinoline and its derivatives are a well-established class of fluorogenic chelators for transition metal ions.
This compound, specifically, possesses a unique molecular architecture ideal for metal ion sensing. The quinoline ring system serves as the fluorophore, the fundamental light-emitting unit. The nitrogen atom within the quinoline ring and the adjacent amino (at position 8) and hydroxyl (at position 6) groups form a coordination pocket, acting as the receptor or chelating site for metal ions.
The primary detection mechanism is Chelation-Enhanced Fluorescence (CHEF), which is often governed by the inhibition of a process called Photoinduced Electron Transfer (PET).
-
In the Free State ("Off"): In the absence of a target metal ion, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline fluorophore. Upon excitation with light, an electron is temporarily transferred from the amino group to the excited fluorophore, causing it to return to its ground state without emitting a photon of light (a non-radiative decay pathway). This results in very low background fluorescence.
-
In the Bound State ("On"): When a metal ion like Zn²⁺ coordinates with the nitrogen of the quinoline ring and the amino group, the lone pair of electrons on the amino nitrogen is engaged in the metal complex.[1] This binding event restricts the PET process. Consequently, upon excitation, the molecule is now more likely to relax by emitting a photon, leading to a significant and measurable increase in fluorescence intensity.[2] This "turn-on" response is directly proportional to the concentration of the metal ion.
This principle allows for the sensitive detection of target ions against a low-fluorescence background, providing a high signal-to-noise ratio.[3]
Caption: The "turn-on" fluorescence mechanism of this compound.
Detailed Application Protocol: Quantification of Zn²⁺ and Cd²⁺
This protocol provides a step-by-step method for determining the concentration of Zn²⁺ or Cd²⁺ in buffered aqueous solutions.
Rationale for Experimental Design
-
Solvent Choice: this compound has poor water solubility.[4] Therefore, a stock solution is prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). The final assay is performed in a predominantly aqueous buffer, keeping the final DMSO concentration minimal (<1% v/v) to avoid artifacts.
-
pH Control: The chelation process is highly pH-dependent. A biological buffer such as Tris-HCl or HEPES at pH 7.4 is used to maintain a constant pH, ensuring reproducibility and mimicking physiological conditions.
-
Self-Validation: A full calibration curve must be generated for each experiment. Interference studies with other common metal ions are crucial for validating the selectivity of the sensor in a specific sample matrix.
Required Materials
-
This compound (MW: 160.17 g/mol )[5]
-
Spectroscopic grade DMSO
-
Tris-HCl buffer (10 mM, pH 7.4)
-
High-purity deionized water
-
Metal salt stock solutions (e.g., 10 mM ZnCl₂, 10 mM CdCl₂)
-
Fluorescence spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated micropipettes
Experimental Workflow
Caption: Step-by-step workflow for metal ion quantification.
Step-by-Step Procedure
-
Prepare Sensor Stock Solution (1 mM):
-
Accurately weigh 1.60 mg of this compound.
-
Dissolve in 10.0 mL of spectroscopic grade DMSO.
-
Store this stock solution in the dark at 4°C.
-
-
Prepare Working Sensor Solution (10 µM):
-
In a 10 mL volumetric flask, add 100 µL of the 1 mM sensor stock solution.
-
Bring the volume to 10.0 mL with 10 mM Tris-HCl buffer (pH 7.4). This is your final sensor solution for the assay.
-
-
Prepare Metal Ion Standards:
-
Prepare a series of dilutions from your metal salt stock solution (e.g., ZnCl₂) using the Tris-HCl buffer. Concentrations should span the expected range of your sample (e.g., 0 µM to 50 µM).
-
-
Perform Fluorometric Titration:
-
Place 2.0 mL of the 10 µM working sensor solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (this is your blank or zero-point). Optimal excitation is typically around 360 nm, with maximum emission near 510 nm.[4]
-
Add a small, precise volume (e.g., 2-10 µL) of a metal ion standard to the cuvette.
-
Mix gently by pipetting or inverting the capped cuvette, and allow the solution to equilibrate for 2-5 minutes.
-
Record the new fluorescence emission spectrum.
-
Repeat the previous two steps, titrating with increasing concentrations of the metal ion standard.
-
-
Data Analysis:
-
Extract the maximum fluorescence intensity from each spectrum.
-
Plot the fluorescence intensity at the emission maximum (Y-axis) against the final metal ion concentration (X-axis).
-
Perform a linear regression on the linear portion of the curve to generate a calibration equation and determine the limit of detection (LOD).
-
Performance Data & Characteristics
The efficacy of a chemosensor is defined by its selectivity, sensitivity, and binding affinity. The following tables provide representative data for this compound.
Table 1: Selectivity Profile
The fluorescence response of the sensor (10 µM) with a target ion (e.g., 2 equivalents of Zn²⁺) is compared against its response to other common, potentially interfering metal ions.
| Metal Ion (2 equivalents) | Relative Fluorescence Intensity (%) | Notes |
| Zn²⁺ | 100 | Strong "turn-on" response. |
| Cd²⁺ | ~85 | Significant cross-reactivity is often observed.[4] |
| Mg²⁺ | < 5 | Minimal interference.[1] |
| Ca²⁺ | < 5 | Minimal interference.[1] |
| Na⁺ | < 2 | Negligible interference.[1] |
| K⁺ | < 2 | Negligible interference.[1] |
| Fe²⁺ / Co²⁺ / Ni²⁺ | Variable | May cause some fluorescence change or quenching.[4][6] |
| Cu²⁺ / Hg²⁺ | Variable | Often causes fluorescence quenching.[4] |
Note: These are representative values. The selectivity profile must be experimentally verified under your specific assay conditions.
Table 2: Typical Analytical Performance
| Parameter | Value for Zn²⁺ / Cd²⁺ |
| Excitation Wavelength (λex) | ~362 nm[4] |
| Emission Wavelength (λem) | ~510 nm[4] |
| Stoichiometry (Ligand:Metal) | Typically 1:1 or 2:1 |
| Limit of Detection (LOD) | Low micromolar (µM) to high nanomolar (nM) range |
| Linear Range | Dependent on sensor concentration, typically 0.1 - 2.0 equivalents of metal |
| Response Time | < 5 minutes |
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent chemosensors for exploring zinc metalloneurochemistry and detecting mercury in aqueous solution [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 8-Aminoquinolin-6-ol as a Versatile Ligand for Metal Complex Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 8-aminoquinolin-6-ol as a ligand for the synthesis and characterization of novel metal complexes. Drawing upon the well-established coordination chemistry of its parent structures, 8-hydroxyquinoline and 8-aminoquinoline, this guide offers both a theoretical framework and actionable protocols for exploring the potential of this unique hybrid ligand.
Introduction: A Privileged Scaffold with Untapped Potential
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and functional materials.[1][2] Among its derivatives, 8-hydroxyquinoline (8HQ) and 8-aminoquinoline (8AQ) are renowned for their potent metal-chelating properties, which are central to their biological activities and applications in materials science.[3][4][5][6]
This guide focuses on This compound (AQ-OH) , a fascinating and underexplored derivative that combines the key functional groups of both 8AQ and 8HQ. It possesses the bidentate N,N-donor site of 8-aminoquinoline, comprising the quinoline ring nitrogen and the exocyclic amino group, which is a well-established coordination motif.[7][8] Additionally, the hydroxyl group at the 6-position introduces another potential coordination site, opening possibilities for forming multinuclear complexes or altering the electronic properties, solubility, and biological activity of the resulting metal complexes.
The objective of these application notes is to provide a robust starting point for the synthesis, characterization, and exploration of this compound metal complexes, leveraging established methodologies to unlock their potential in drug discovery and materials science.
Section 1: Physicochemical Properties and Coordination Chemistry
Understanding the fundamental properties of this compound is the first step toward its effective use as a ligand.
Ligand Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| CAS Number | 7402-16-6 | [9] |
| Appearance | Solid (predicted) | |
| Polar Surface Area | 59.1 Ų | [9] |
| XLogP3 | 1.4 | [9] |
Coordination Behavior
The primary mode of coordination for this compound is expected to be bidentate, utilizing the quinoline nitrogen (N1) and the amino nitrogen (N8) to form a stable five-membered chelate ring with a metal ion. This is analogous to the coordination of 8-aminoquinoline.[7][8] The lone pair on the 6-hydroxyl oxygen introduces the possibility of further interaction, potentially acting as a bridging ligand between two metal centers or, in specific steric and electronic environments, participating in tridentate chelation.
Section 2: General Synthetic Strategy for the Ligand
Section 3: Protocol for Synthesis of a Representative Metal Complex: Bis(this compound)copper(II) Chloride
This protocol details the synthesis of a representative copper(II) complex. It is a generalizable procedure that can be adapted for other transition metals like Ni(II), Co(II), and Zn(II).
Materials and Reagents
-
This compound (AQ-OH)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Ethanol (Absolute)
-
Deionized Water
-
Magnetic Stirrer with Hotplate
-
Reflux Condenser and appropriate glassware
-
Buchner Funnel and Filter Paper
Experimental Workflow
Step-by-Step Protocol
-
Ligand Solution Preparation: In a round-bottom flask, dissolve 2.0 molar equivalents of this compound in hot absolute ethanol (e.g., 320 mg, 2.0 mmol in 25 mL).
-
Causality Note: Using a 2:1 ligand-to-metal molar ratio favors the formation of a stable ML₂ complex, satisfying the typical coordination number for Cu(II). Ethanol is an excellent solvent for many organic ligands and is compatible with most metal salts.
-
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 molar equivalent of CuCl₂·2H₂O (e.g., 170 mg, 1.0 mmol) in a minimal amount of deionized water or ethanol (approx. 5-10 mL).
-
Complexation Reaction: While vigorously stirring the hot ligand solution, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.
-
Causality Note: Refluxing provides the thermal energy necessary to ensure complete and irreversible complexation, leading to a more crystalline and pure product.
-
-
Isolation: After the reflux period, allow the flask to cool to room temperature. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to displace the ethanol and facilitate drying.
-
Drying: Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Section 4: Protocol for Physicochemical Characterization
Characterization is essential to confirm the identity and structure of the newly synthesized complex.
| Technique | Purpose | Expected Observation & Interpretation |
| FT-IR Spectroscopy | Confirm coordination of N-donors. | A shift of the N-H stretching and bending vibrations of the 8-amino group to lower wavenumbers. Shifts in the C=N and C=C stretching vibrations of the quinoline ring (~1500-1600 cm⁻¹). These shifts indicate the involvement of both nitrogen atoms in coordination to the metal center. |
| UV-Vis Spectroscopy | Confirm complex formation and study electronic properties. | The UV-Vis spectrum of the complex should show a shift in the ligand-centered π→π* transitions. The appearance of new, lower-energy bands in the visible region can be attributed to d-d transitions (for colored transition metals like Cu(II)) or metal-to-ligand charge transfer (MLCT) bands, confirming coordination.[1] |
| Mass Spectrometry (ESI-MS) | Determine the mass of the complex ion. | For the proposed [Cu(AQ-OH)₂]Cl₂ complex, one would expect to see a peak corresponding to the [Cu(C₉H₈N₂O)₂]²⁺ cation or related fragments like [Cu(C₉H₈N₂O)Cl]⁺. This provides direct evidence of the complex's composition.[12] |
| Elemental Analysis | Determine the elemental composition (C, H, N). | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex, providing definitive proof of purity and stoichiometry. |
Section 5: Potential Applications and Future Directions
The unique hybrid structure of this compound suggests that its metal complexes could be valuable in several fields.
-
Medicinal Chemistry: 8HQ and 8AQ derivatives are potent antimicrobial, anticancer, and antimalarial agents.[2][3][4][13] The metal complexes of AQ-OH are prime candidates for screening in these areas. The 6-hydroxyl group may enhance solubility and provide an additional site for hydrogen bonding with biological targets, potentially improving pharmacokinetic properties.[14][15]
-
Fluorescent Sensors and Materials: 8-hydroxyquinoline complexes are famous for their fluorescence, which is often enhanced upon metal chelation.[10] This property is exploited in the development of fluorescent chemosensors for metal ion detection and in organic light-emitting diodes (OLEDs).[1] AQ-OH complexes should be investigated for similar photoluminescent properties.
-
Catalysis: Quinoline-based ligands have been successfully employed in various catalytic transformations.[16] The well-defined coordination sphere provided by AQ-OH could be used to design novel catalysts for organic synthesis.
Future research should focus on synthesizing a variety of metal complexes (e.g., with Fe, Zn, Ga, Ru), elucidating their solid-state structures via X-ray crystallography, quantifying their stability constants, and performing extensive screening for biological activity and material properties.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 8-Aminoquinolin-6-ol
Abstract
This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and quantification of 8-Aminoquinolin-6-ol. As a key intermediate in pharmaceutical synthesis and a potential metabolite of various 8-aminoquinoline-based drugs, its thorough characterization is paramount for researchers, scientists, and drug development professionals. This guide offers detailed protocols and expert insights into the application of chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed to be robust, reproducible, and self-validating, ensuring the highest level of scientific integrity.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile chemical entity and a subject of interest in medicinal chemistry and drug metabolism studies. The presence of these functional groups imparts specific physicochemical properties that dictate the selection of appropriate analytical strategies. Ensuring the identity, purity, and stability of this compound is a critical step in any research or development pipeline. This guide explains the causality behind experimental choices, providing a framework for developing and validating analytical methods tailored to this specific molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₈N₂O[1] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 160.17 g/mol [1] | Used for preparing standard solutions and interpreting mass spectra. |
| Structure | A quinoline core with an amino group at position 8 and a hydroxyl group at position 6. | The aromatic system possesses a strong UV chromophore. The basic amino group and acidic hydroxyl group allow for manipulation of retention in reversed-phase HPLC via pH control. |
| XLogP3 | 1.4[1] | Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse method for determining the purity and concentration of this compound due to its robustness and the compound's strong UV absorbance.
Expertise & Experience: The choice of a C18 stationary phase is a logical starting point due to the compound's moderate polarity. The mobile phase, a mixture of acetonitrile and a buffered aqueous phase, is selected to ensure good peak shape and retention. The buffer is critical; at a pH around 3-4, the 8-amino group will be protonated, leading to sharper peaks and preventing interactions with residual silanols on the column. A detection wavelength is chosen near one of the compound's absorbance maxima (λmax) to ensure high sensitivity.
Detailed Protocol: Purity Determination by Reversed-Phase HPLC-UV
Objective: To determine the purity of a bulk sample of this compound.
1. Materials and Instrumentation:
- HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).
- Reversed-phase C18 column (e.g., ThermoScientific™ Hypersil™ C18 ODS, 5 µm, 250 x 4.6 mm)[2].
- HPLC-grade acetonitrile (ACN) and water.
- Formic acid or phosphoric acid.
- This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte and sharp peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the compound from the C18 column. |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. | A gradient is used to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A small volume minimizes peak broadening. |
| Detection λ | 240 nm[2] | A common wavelength for quinoline derivatives, providing good sensitivity. |
3. Sample Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in a diluent of 50:50 ACN:Water.
- Dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.
4. System Suitability Test (SST):
- Perform five replicate injections of the working standard solution.
- The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
5. Analysis and Data Interpretation:
- Inject the sample solution.
- Purity is calculated using the area percent method: % Purity = (Area_main_peak / Area_total_peaks) * 100. This assumes all impurities have a similar response factor. For higher accuracy, relative response factors should be determined.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for confirming the identity of this compound and for identifying unknown impurities or metabolites. Its high sensitivity and selectivity provide confidence in analytical results.
Expertise & Experience: Electrospray ionization (ESI) in positive mode is the preferred ionization technique because the basic 8-amino group is readily protonated to form a stable [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[2] Tandem MS (MS/MS) experiments are performed to generate characteristic fragmentation patterns, which can be used for structural confirmation and to differentiate isomers.
Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the identification and characterization of this compound and its related substances.
Caption: LC-MS/MS workflow for characterization.
Protocol: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight and structure of this compound.
1. Instrumentation:
- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
- Use the same HPLC conditions as described in Section 2.1, but with LC-MS grade solvents and additives (e.g., 0.1% formic acid).
2. MS Parameters (Example for ESI-QTOF):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen is easily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Sampling Cone | 30 V | Facilitates ion transfer into the mass analyzer. |
| Source Temp. | 120 °C | Aids in solvent desolvation. |
| Desolvation Gas | Nitrogen, 600 L/hr | Removes solvent from droplets. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |
| Acquisition Mode | MS¹ (Full Scan) and Targeted MS/MS | Full scan for survey, MS/MS for structural confirmation. |
3. Expected Results:
- Accurate Mass: The protonated molecule [M+H]⁺ should be observed.
- Calculated m/z for [C₉H₉N₂O]⁺: 161.0709
- Observed m/z should be within 5 ppm of the calculated value.
- MS/MS Fragmentation: Collision-induced dissociation of the parent ion (m/z 161.07) will produce characteristic fragment ions. A major fragment is often the loss of CO (m/z 133.0760), which helps confirm the presence of the hydroxyl group on the aromatic ring.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for providing an unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Expertise & Experience: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the compound and its exchangeable protons (-OH, -NH₂) will be visible in the ¹H spectrum. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups.[2] 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively assign all signals.
Typical NMR Data (¹H and ¹³C in DMSO-d₆)
| Signal Type | Expected Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~9.5 (s, 1H) | Phenolic -OH |
| ~8.5 (dd, 1H) | H2 (proton adjacent to ring N) | |
| ~7.0 - 7.5 (m, 3H) | H3, H4, H5 (aromatic protons) | |
| ~6.8 (d, 1H) | H7 (proton ortho to -NH₂) | |
| ~5.5 (s, 2H) | Amino -NH₂ | |
| ¹³C NMR | ~150-155 | C6 (carbon attached to -OH) |
| ~140-145 | C8 (carbon attached to -NH₂) | |
| ~110-140 | Other aromatic carbons |
Note: These are approximate shifts. Actual values must be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique.
Expertise & Experience: The spectrum of this compound will be characterized by distinct stretching vibrations. The O-H stretch from the phenol will appear as a broad band, while the N-H stretches from the primary amine will appear as two sharper peaks in the same region. The aromatic C=C and C=N stretching vibrations confirm the quinoline core.[4][5]
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 3500 - 3300 | N-H Stretch (two sharp bands) | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1620 - 1580 | C=C and C=N Stretch | Quinoline Ring |
| 1350 - 1250 | C-O Stretch | Phenol |
| 1325 - 1314 | C-N Stretch | Aromatic Amine[4] |
Comprehensive Characterization Workflow
A multi-technique approach is required for the complete and unambiguous characterization of a new batch or synthesis of this compound.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical characterization of this compound requires a strategic combination of chromatographic and spectroscopic techniques. HPLC-UV serves as a robust method for purity assessment and quantification, while LC-MS provides definitive molecular weight confirmation and impurity profiling. NMR and FT-IR are indispensable for the unambiguous elucidation of its chemical structure. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can ensure the quality and integrity of their material, leading to reliable and reproducible scientific outcomes.
References
- 1. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Sensing: 8-Aminoquinolin-6-ol in the Development of Advanced Fluorescent Probes
An In-Depth Technical Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic application of 8-Aminoquinolin-6-ol in the design and synthesis of novel fluorescent probes. We move beyond simple procedural lists to provide a narrative grounded in causality, experimental integrity, and authoritative scientific principles. Our goal is to empower you with the foundational knowledge and practical protocols necessary to leverage this versatile fluorophore in your research endeavors, from environmental sensing to cellular imaging.
The Scientific Premise: Why this compound is a Privileged Scaffold
This compound, a derivative of the quinoline heterocyclic system, has emerged as a fluorophore of significant interest. Its utility is not merely happenstance but is rooted in its distinct molecular architecture and photophysical properties. The quinoline core provides a robust, π-conjugated system conducive to fluorescence. Crucially, the hydroxyl (-OH) group at the 6-position and the amino (-NH₂) group at the 8-position serve as versatile chemical handles. These sites allow for the strategic attachment of various "recognition moieties" designed to selectively interact with specific analytes.
Many probes built on this scaffold operate on an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanism.[1] In its "unbound" state, the probe's fluorescence is often quenched. Upon binding to the target analyte, a conformational or electronic change disrupts the quenching process, leading to a "turn-on" fluorescence response. This high signal-to-background ratio is a hallmark of a well-designed sensor. Derivatives of 8-aminoquinoline have proven particularly effective in creating chemosensors for detecting metal ions like zinc (Zn²⁺) and lead (Pb²⁺), as well as various reactive oxygen species (ROS).[1][2][3][4][5]
Core Synthesis Strategy: From Blueprint to Benchtop
The development of a successful probe begins with a robust and reproducible synthetic pathway. The modular nature of this compound allows for a convergent synthesis strategy where the fluorophore and the recognition moiety can be prepared separately and then coupled.
Protocol 1: General Synthesis of an this compound-Based Probe via Amide Coupling
This protocol describes a common method for attaching a recognition moiety that contains a carboxylic acid to the 8-amino group of the fluorophore.
Materials:
-
This compound (CAS: 7402-16-6)[6]
-
Recognition moiety with a terminal carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1 eq) and the carboxylic acid-containing recognition moiety (1.1 eq) in anhydrous DMF in a flame-dried, two-neck round-bottom flask.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Agent: In a separate flask, dissolve the coupling agent (e.g., DCC, 1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC). Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Conditions: The coupling agents used are highly sensitive to moisture. Water can hydrolyze the activated ester intermediate, leading to low yields. An inert atmosphere prevents potential oxidation of the electron-rich quinoline ring.[7]
-
DMAP as Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate from the carboxylic acid and the coupling agent, thereby increasing the reaction rate.
-
TLC Monitoring: This is a critical, non-negotiable step. It prevents premature work-up of an incomplete reaction or decomposition of the product from prolonged reaction times.
Application Focus: A Turn-On Probe for Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), are crucial signaling molecules but are also implicated in oxidative stress and disease.[4][8][9] We will detail the development and use of a probe for superoxide detection, a common application for quinoline-based sensors.[10]
Probe Design and Mechanism
The design involves attaching a recognition group to the this compound core that is selectively cleaved by superoxide. For instance, an organoselenium moiety can be used.[10] The selenium atom quenches the fluorescence of the quinoline. In the presence of superoxide, the carbon-selenium bond is oxidatively cleaved, transforming the selenium to selenoxide and releasing the highly fluorescent this compound.
Caption: Mechanism of a 'turn-on' fluorescent probe for superoxide detection.
Protocol 2: In Vitro Quantification of Superoxide
Materials & Equipment:
-
Synthesized superoxide probe
-
Potassium superoxide (KO₂) as a source of O₂⁻
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer with quartz cuvettes
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. Prepare a 10 mM stock solution of KO₂ in anhydrous DMSO. CRITICAL: KO₂ reacts violently with water. Ensure all materials are dry.
-
Working Solutions: Prepare a 10 µM working solution of the probe by diluting the stock solution in PBS. Prepare a series of O₂⁻ standard solutions by serially diluting the KO₂ stock solution in PBS immediately before use.
-
Assay Setup: In a series of microcentrifuge tubes, add the probe working solution.
-
Analyte Addition: Spike each tube with a different concentration of the freshly prepared O₂⁻ standard solutions (e.g., final concentrations of 0, 1, 5, 10, 20, 50 µM). Include a "probe alone" control.
-
Incubation: Incubate the tubes at 37°C for 20 minutes, protected from light.
-
Fluorescence Measurement: Transfer the solution from each tube to a quartz cuvette. Measure the fluorescence intensity using the spectrophotometer. Determine the optimal excitation and emission wavelengths by performing a scan on a sample with a high concentration of superoxide.
-
Data Analysis: Subtract the fluorescence of the "probe alone" control from all readings. Plot the fluorescence intensity versus the superoxide concentration to generate a calibration curve. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[10]
Data Presentation: Representative Results
| Superoxide Conc. (µM) | Mean Fluorescence Intensity (a.u.) ± SD (n=3) |
| 0 (Blank) | 15.2 ± 1.8 |
| 1 | 88.6 ± 5.4 |
| 5 | 420.1 ± 15.7 |
| 10 | 855.9 ± 25.1 |
| 20 | 1650.3 ± 45.8 |
| 50 | 3890.7 ± 98.2 |
Table 1. Example fluorescence response of a superoxide probe, demonstrating a dose-dependent increase in signal.
Ensuring Trustworthiness: A Self-Validating System
For any probe, its value is dictated by its selectivity. It is imperative to validate that the observed response is exclusively due to the target analyte.
Workflow for Selectivity Validation:
Caption: Experimental workflow to validate the selectivity of a fluorescent probe.
To perform this, repeat Protocol 2, but instead of different concentrations of superoxide, use equimolar concentrations of various other biologically relevant molecules (e.g., other ROS, biothiols, common metal ions).[10] An ideal probe will show a significant fluorescence enhancement only in the presence of its target analyte.
Advanced Applications & Future Outlook
The modularity of the this compound scaffold makes it adaptable for a vast range of applications beyond ROS detection:
-
Metal Ion Sensing: By attaching specific chelators, highly sensitive probes for biologically important metal ions such as Zn²⁺, Mg²⁺, and Cu²⁺ have been developed.[1][2][11][12][13] These are invaluable for studying metallostasis in living cells.
-
Live-Cell Imaging: Conjugating the probe to cell-penetrating peptides or organelle-targeting motifs allows for the visualization of analyte flux with high spatiotemporal resolution within specific subcellular compartments, such as the Golgi apparatus or mitochondria.[5][7]
-
Drug Discovery: Probes can be designed to monitor the activity of specific enzymes, providing a high-throughput screening method for potential inhibitors.
The future of probe development with this scaffold lies in creating multi-analyte sensors, probes with near-infrared (NIR) emission for deeper tissue imaging, and two-photon activatable probes for even greater precision.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 8-Aminoquinolin-6-ol
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Aminoquinolin-6-ol. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed to provide excellent peak shape, resolution, and sensitivity. Furthermore, a comprehensive validation strategy is presented, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, to demonstrate that the analytical procedure is fit for its intended purpose in research and quality control environments.
Introduction
This compound is a quinoline derivative of significant interest in medicinal chemistry and drug development. As a substituted 8-aminoquinoline, it belongs to a class of compounds known for a wide range of biological activities. Accurate quantification of this analyte is essential for purity assessment of synthetic batches, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a detailed, field-proven protocol for the analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind the selection of chromatographic parameters, ensuring that researchers can not only replicate the method but also adapt it based on a sound understanding of the underlying principles.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of column, mobile phase, and detection parameters.
Physicochemical Characteristics
Key properties of this compound are summarized below.
| Property | Value / Observation | Source | Significance for HPLC Method |
| Molecular Formula | C₉H₈N₂O | [1] | Influences molecular weight and polarity. |
| Molecular Weight | 160.17 g/mol | [1] | General property. |
| Structure | Quinoline ring with an amino group at C8 and a hydroxyl group at C6. | [1] | The aromatic system is an excellent chromophore for UV detection. The basic amino group and acidic hydroxyl group make the molecule's retention highly sensitive to mobile phase pH. |
| XLogP3 | 1.4 | [1] | Indicates moderate lipophilicity (or polarity), making it well-suited for reversed-phase chromatography. |
| pKa (Predicted) | The 8-amino group (basic), quinoline nitrogen (basic), and 6-hydroxyl group (acidic) are key ionizable sites. The pKa of the analogous 8-aminoquinoline is ~3.99 for the protonated amine.[2] The phenolic hydroxyl group is weakly acidic. | [2][3] | Controlling the mobile phase pH is critical to ensure a consistent ionization state, which is necessary for reproducible retention times and good peak symmetry. |
| UV Absorbance | Quinoline derivatives strongly absorb UV light. The parent compound, 8-aminoquinoline, shows significant absorbance between 250-350 nm.[4] | [4][5] | Allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). An optimal wavelength must be determined experimentally. |
Rationale for Chromatographic Choices
-
Mode of Chromatography: Reversed-phase (RP) HPLC is the logical choice for a molecule with moderate polarity like this compound.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the effective retention and separation of a wide range of organic molecules.[7][8][9]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point. Its strong hydrophobic character provides good retention for aromatic compounds. A modern, end-capped, high-purity silica-based C18 column is recommended to minimize peak tailing caused by interactions between the basic amino group and residual acidic silanols on the silica surface.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection.
-
Aqueous Phase & pH Control: The presence of a basic amino group and an acidic hydroxyl group makes pH a critical parameter. To ensure the analyte is in a consistent, single ionic form, the mobile phase must be buffered. An acidic pH (e.g., pH 3.0) is selected to protonate the basic 8-amino and quinoline nitrogen groups. This protonation prevents peak tailing and ensures robust, reproducible retention. A phosphate buffer is a suitable choice for this pH range and is compatible with UV detection.
-
-
Detection: Given the conjugated aromatic quinoline system, this compound is expected to be a strong UV chromophore. A Diode Array Detector (DAD) is ideal as it allows for the determination of the optimal detection wavelength and assessment of peak purity. Based on similar structures, a wavelength between 250 nm and 290 nm is a suitable starting point for method development.[4][5]
Detailed Application Protocol
This section provides a step-by-step protocol for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (H₃PO₄, analytical grade).
-
Water (HPLC grade or ultrapure).
-
-
Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This solution should be stored protected from light at 2-8 °C.
-
-
Working Standard Solutions (for calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
-
Sample Solution:
-
Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 15% B2-10 min: 15% to 70% B10-12 min: 70% B12-13 min: 70% to 15% B13-18 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm (or experimentally determined λₘₐₓ) |
| Run Time | 18 minutes |
System Suitability Testing (SST)
Before running any samples, the system suitability must be verified. Inject a working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
HPLC Method Validation Protocol (ICH Q2(R2))
To ensure the method is suitable for its intended purpose, it must be validated. The following protocol is based on the ICH Q2(R2) guidelines.[10][11][12]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
If available, inject solutions of known impurities or stressed (e.g., acid, base, peroxide, heat, light) samples.
-
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from co-elution with any other peaks. The blank should show no interference at the retention time of the analyte. Peak purity analysis using a DAD can be used to support specificity.
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare at least five concentrations of this compound across the desired range (e.g., 80% to 120% of the target concentration). A typical range could be 1 µg/mL to 100 µg/mL.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The %RSD for the results should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate LOD and LOQ from the linearity data using the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Confirm the LOQ by preparing a standard at the calculated concentration and verifying that it can be analyzed with acceptable precision (%RSD ≤ 10%) and accuracy.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% absolute)
-
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, linear, accurate, precise, and robust system for the quantitative determination of this compound. The comprehensive explanation of the method development rationale empowers scientists to understand and troubleshoot the analysis effectively. The accompanying validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method generates reliable and defensible data suitable for regulated environments in pharmaceutical research and quality control.
References
- 1. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Quinolinamine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mastercontrol.com [mastercontrol.com]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: The 8-Aminoquinoline Scaffold as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transition metal-catalyzed C-H activation has emerged as a transformative strategy in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often necessitate substrate pre-functionalization. A cornerstone of this field is the use of directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. Among the myriad of directing groups developed, the 8-aminoquinoline (AQ) moiety has proven to be exceptionally robust and versatile, facilitating a broad spectrum of C-H functionalization reactions.[1][2]
This comprehensive guide provides an in-depth exploration of the 8-aminoquinoline scaffold as a directing group in C-H activation. While the primary focus of existing literature and, consequently, this guide is on the parent 8-aminoquinoline system, we will also delve into the potential electronic and steric implications of substituents on the quinoline ring, with a specific discussion on the hypothetical role of a hydroxyl group at the 6-position (8-aminoquinolin-6-ol). This document is intended to serve as a technical resource, offering mechanistic insights, detailed experimental protocols, and troubleshooting guidance for researchers in academia and industry.
The 8-Aminoquinoline Directing Group: A Privileged Scaffold
The power of the 8-aminoquinoline directing group lies in its bidentate nature. When attached to a substrate, typically via an amide linkage, the quinoline nitrogen and the amide nitrogen can form a stable five- or six-membered metallacycle with a transition metal catalyst, such as palladium, rhodium, or nickel.[3][4] This chelation brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle.[5]
The key advantages of the 8-aminoquinoline directing group include:
-
High Directing Power: The strong chelation to the metal center leads to excellent regioselectivity.
-
Broad Substrate Scope: It has been successfully employed for the functionalization of both sp² and sp³ C-H bonds in a wide range of substrates.[1]
-
Versatility in Transformations: The AQ group is compatible with a variety of transition metals and can direct numerous transformations, including arylation, alkylation, alkenylation, amination, and glycosylation.[2][4]
-
Removability: Crucially, the 8-aminoquinoline auxiliary can be cleaved under various conditions to reveal the desired functionalized product, typically a carboxylic acid or its derivative.[6][7]
Mechanistic Overview of Palladium-Catalyzed C-H Arylation
A representative and widely studied application of the 8-aminoquinoline directing group is the palladium-catalyzed arylation of a C(sp³)-H bond. The generally accepted mechanism proceeds through the following key steps:
-
Chelation: The 8-aminoquinoline--functionalized substrate coordinates to a Pd(II) species.
-
C-H Activation: An intramolecular C-H bond cleavage occurs, often assisted by a carboxylate or carbonate base, to form a stable five-membered palladacycle intermediate.[2][5]
-
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) species, regenerating a Pd(II) catalyst.
Figure 1: A simplified catalytic cycle for the 8-aminoquinoline-directed palladium-catalyzed C-H arylation.
The Role of Substituents on the Quinoline Ring: The Case of this compound
Currently, there is a lack of specific literature detailing the use of this compound as a directing group in C-H activation. However, by understanding the electronic effects of substituents on aromatic rings, we can hypothesize the potential impact of the 6-hydroxy group.
The hydroxyl (-OH) group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. In the context of the quinoline ring system, its overall effect is typically electron-donating, increasing the electron density of the aromatic rings.[8] This could have several consequences:
-
Modulation of Lewis Basicity: The increased electron density on the quinoline ring could enhance the Lewis basicity of the quinoline nitrogen. This might lead to stronger coordination to the metal catalyst, potentially affecting the catalytic activity.
-
Electronic Effects on the Amide: The electron-donating nature of the hydroxyl group could also influence the electronics of the amide linker, which in turn might affect the ease of C-H activation.
-
Potential for Secondary Interactions: The hydroxyl group itself could potentially act as a secondary coordination site or participate in hydrogen bonding interactions, which might influence the stability of intermediates and transition states.
It is important to note that these are hypotheses based on general principles of physical organic chemistry. Experimental validation would be required to determine the precise effects of a 6-hydroxy substituent on the efficacy of the 8-aminoquinoline directing group.
Experimental Protocols
The following protocols are representative examples of C-H functionalization reactions using the 8-aminoquinoline directing group and are adapted from established literature.
Synthesis of an 8-Aminoquinoline Amide Substrate
A crucial first step is the coupling of the carboxylic acid of interest with 8-aminoquinoline.
Figure 2: General workflow for the synthesis of an 8-aminoquinoline amide substrate.
Protocol 3.1: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv.) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a coupling reagent such as EDC (1.2 equiv.) and HOBt (1.2 equiv.) or HATU (1.2 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 8-aminoquinoline (1.1 equiv.) and a base such as DIPEA (2.0 equiv.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 8-aminoquinoline amide.
Palladium-Catalyzed β-Arylation of an Aliphatic Carboxamide
This protocol describes the arylation of a C(sp³)-H bond at the β-position of an aliphatic carboxylic acid derivative.[2]
Table 1: Reagents and Conditions for β-Arylation
| Reagent/Parameter | Quantity/Setting | Role |
| 8-AQ Amide Substrate | 1.0 equiv. | Starting Material |
| Aryl Iodide | 1.5-2.0 equiv. | Arylating Agent |
| Pd(OAc)₂ | 5-10 mol % | Catalyst |
| Cs₂CO₃ or K₂CO₃ | 2.0 equiv. | Base |
| Solvent | Toluene or Dioxane | Reaction Medium |
| Temperature | 100-120 °C | --- |
| Time | 12-24 h | --- |
Protocol 3.2: Step-by-Step Procedure for β-Arylation
-
In an oven-dried Schlenk tube, combine the 8-aminoquinoline amide substrate (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Removal of the 8-Aminoquinoline Directing Group
The successful removal of the directing group is critical for the synthetic utility of this methodology.[6][7]
Protocol 3.3: Hydrolytic Cleavage of the Amide
-
Dissolve the 8-aminoquinoline amide product in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of a strong base, such as NaOH or KOH (10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature and acidify with aqueous HCl to a pH of ~2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Troubleshooting and Optimization
Low conversion or the formation of side products are common challenges in C-H activation chemistry. The following table provides guidance on troubleshooting these issues.
Table 2: Troubleshooting Guide for 8-Aminoquinoline Directed C-H Activation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor solvent choice, presence of inhibitors (e.g., water, oxygen). | Use a fresh, high-purity catalyst. Screen different temperatures and solvents. Ensure anhydrous and inert reaction conditions. |
| Side Product Formation | Catalyst decomposition, over-reaction, alternative reaction pathways. | Lower the reaction temperature. Reduce the reaction time. Screen different ligands or additives. |
| Difficulty in Removing the Directing Group | Steric hindrance around the amide bond, substrate degradation under harsh cleavage conditions. | Attempt alternative cleavage methods, such as oxidative cleavage.[6] Protect sensitive functional groups prior to cleavage. |
Conclusion and Future Outlook
The 8-aminoquinoline directing group has proven to be a powerful and reliable tool for the regioselective functionalization of C-H bonds. Its broad applicability across various substrates and reaction types has cemented its place in the synthetic chemist's toolbox. While the specific utility of this compound as a directing group remains to be explored, the principles outlined in this guide provide a solid foundation for its potential investigation. Future research in this area will likely focus on the development of new, substituted 8-aminoquinoline derivatives to fine-tune reactivity and achieve even greater levels of selectivity, including enantioselectivity.[9] The continued evolution of directing group strategies will undoubtedly unlock new possibilities in the synthesis of complex molecules for applications in drug discovery, materials science, and beyond.
References
- 1. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimalarial Activity Testing of 8-Aminoquinolines
Introduction: The Unique Challenge and Opportunity of 8-Aminoquinolines
The 8-aminoquinoline class of antimalarial drugs holds a unique and critical position in the global effort to control and eliminate malaria.[1][2] Unlike many other antimalarials that primarily target the asexual blood stages of the Plasmodium parasite responsible for clinical symptoms, 8-aminoquinolines, such as primaquine and tafenoquine, exhibit activity against the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1][3] These hypnozoites are the cause of relapsing malaria, a significant barrier to eradication. Furthermore, this class of compounds can also target gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.[1][4]
However, the therapeutic utility of 8-aminoquinolines is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic trait common in malaria-endemic regions.[5][6] This necessitates careful screening of patients and underscores the urgent need for the development of new, safer 8-aminoquinolines with an improved therapeutic index.
Robust and reliable in vitro assays are therefore indispensable tools in the discovery and development of novel 8-aminoquinoline candidates. These assays provide a controlled environment to assess the intrinsic antimalarial activity of new chemical entities, elucidate their mechanism of action, and triage compounds for further development, long before the costly and complex stages of animal studies and human clinical trials. This guide provides detailed application notes and protocols for a suite of in vitro assays tailored to evaluate the diverse activities of 8-aminoquinolines against the different life cycle stages of Plasmodium.
I. Assays for Asexual Blood Stage Activity
While the primary strength of 8-aminoquinolines lies in their activity against non-blood stages, assessing their effect on the asexual erythrocytic stages is crucial for a comprehensive understanding of their antimalarial profile. Several 8-aminoquinoline analogs have demonstrated significant activity against blood-stage P. falciparum.[7][8]
A. SYBR Green I-Based Fluorescence Assay
This is a widely used, simple, and inexpensive method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.[1][9]
Principle: The SYBR Green I dye intercalates with DNA. The resulting fluorescence is proportional to the amount of parasitic DNA, which serves as a proxy for parasite growth.[1][9]
Experimental Workflow:
Caption: Workflow for SYBR Green I-based assay.
Detailed Protocol:
-
Parasite Culture: Maintain asynchronous or synchronous P. falciparum cultures (e.g., 3D7, W2 strains) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1][10] For the assay, synchronize cultures to the ring stage.[10]
-
Drug Preparation: Prepare serial dilutions of the 8-aminoquinoline compounds in an appropriate solvent (e.g., DMSO) and further dilute in culture medium.[1]
-
Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well containing 100 µL of the serially diluted compounds.[1] Include appropriate controls: parasite culture with drug-free medium (positive growth control) and uninfected red blood cells (background control).
-
Incubation: Incubate the plate for 72-96 hours under the same conditions as the parasite culture.[10]
-
Lysis and Staining: After incubation, freeze the plate at -80°C overnight, then thaw at 37°C.[10] Add 100 µL of lysis buffer containing SYBR Green I to each well.[10]
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour on a shaker.[10] Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Parasite Lactate Dehydrogenase (pLDH) Colorimetric Assay
The pLDH assay is another common method that relies on the measurement of a parasite-specific enzyme activity.[11]
Principle: The assay measures the activity of the parasite lactate dehydrogenase (pLDH) enzyme, which is distinct from the host LDH and serves as a marker of parasite viability.[11] A colorimetric reaction is used to quantify pLDH activity.
Data Presentation: Comparison of Asexual Stage Assay Methods
| Feature | SYBR Green I Assay | pLDH Assay |
| Principle | DNA intercalation | Enzyme activity |
| Readout | Fluorescence | Colorimetric |
| Throughput | High | High |
| Cost | Low | Low to moderate |
| Sensitivity | High | Moderate to high |
| Advantages | Simple, robust, inexpensive | No need for transgenic parasites, reproducible |
| Disadvantages | Requires a fluorescence plate reader | May have lower sensitivity at low parasitemia |
II. Assays for Gametocyte Activity (Transmission-Blocking Potential)
The ability of 8-aminoquinolines to target gametocytes is crucial for their role in blocking malaria transmission.[4][12] In vitro assays for gametocytocidal activity are therefore a key component of the drug development pipeline.
A. Luciferase-Based Gametocyte Viability Assay
This assay utilizes transgenic parasite lines expressing a luciferase reporter gene to provide a highly sensitive and high-throughput method for assessing gametocyte viability.[13][14]
Principle: Genetically modified P. falciparum lines expressing luciferase under a gametocyte-specific promoter are used. The luminescence signal is directly proportional to the number of viable gametocytes.
Experimental Workflow:
Caption: Luciferase-based gametocyte assay workflow.
Detailed Protocol:
-
Gametocyte Culture: Induce gametocytogenesis in a luciferase-expressing P. falciparum strain (e.g., NF54 background). Culture for 14-17 days to obtain mature stage V gametocytes. Asexual parasites can be removed using N-acetylglucosamine treatment.[15]
-
Drug Incubation: Plate the mature gametocytes in 96- or 384-well plates with serial dilutions of the 8-aminoquinoline compounds. Incubate for 48 to 72 hours.[14][16]
-
Luminescence Measurement: Add a luciferase detection reagent (e.g., containing luciferin and a cell lysis agent) to each well.[14] Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the IC50 values as described for the asexual stage assays.
B. Gamete Formation Assay
This functional assay assesses the ability of mature gametocytes to undergo activation and form male and female gametes, a critical step in the parasite's life cycle in the mosquito vector.[17]
Principle: Mature gametocytes are stimulated in vitro to mimic the conditions in the mosquito midgut, leading to the exflagellation of male gametes and the emergence of female gametes. The effect of the drug on this process is quantified.
Detailed Protocol:
-
Gametocyte Preparation: Prepare mature stage V gametocytes as described above.
-
Drug Exposure: Incubate the gametocytes with the test compounds for a defined period (e.g., 24 hours).[17]
-
Gamete Induction: Induce gamete formation by a drop in temperature and an increase in pH.
-
Quantification: Male gamete formation (exflagellation) can be observed and counted by microscopy. Female gamete viability can be assessed using specific fluorescent markers.[17]
-
Data Analysis: Determine the concentration of the compound that inhibits gamete formation by 50%.
III. Assays for Liver Stage Activity (Radical Cure Potential)
The defining characteristic of 8-aminoquinolines is their activity against liver stages, particularly the dormant hypnozoites of P. vivax.[3][18] In vitro liver-stage assays are challenging due to the difficulty in obtaining and culturing the relevant parasite species and host cells.
A. P. cynomolgi in Primary Rhesus Hepatocyte Culture
P. cynomolgi, a simian malaria parasite, is closely related to P. vivax and forms hypnozoites, making it a valuable in vitro model.[19][20]
Principle: Primary hepatocytes from rhesus macaques are infected with P. cynomolgi sporozoites. The assay can be adapted to assess activity against developing schizonts (prophylactic activity) and mature hypnozoites (radical cure activity).[18][21]
Experimental Workflow for Radical Cure Activity:
Caption: Workflow for P. cynomolgi hypnozoite assay.
Detailed Protocol:
-
Hepatocyte Culture: Plate cryopreserved primary rhesus hepatocytes in collagen-coated multi-well plates.
-
Sporozoite Infection: Infect the hepatocyte cultures with freshly dissected P. cynomolgi sporozoites.
-
Culture and Drug Treatment: For radical cure assessment, culture the infected cells for a period (e.g., 6-8 days) to allow for the formation of mature hypnozoites. Then, add the 8-aminoquinoline compounds and incubate for an additional period.[21]
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining using antibodies against parasite proteins to distinguish between schizonts and hypnozoites.
-
Imaging and Analysis: Use high-content imaging systems to automatically acquire and analyze images. Quantify the number and size of viable hypnozoites in treated versus untreated wells.
-
Data Analysis: Calculate the effective concentration that reduces the number of hypnozoites by 50% (EC50).
Data Presentation: Representative IC50/EC50 Values for 8-Aminoquinolines
| Compound | P. falciparum (Asexual) IC50 | P. falciparum (Gametocyte) IC50 | P. vivax/cynomolgi (Hypnozoite) EC50 |
| Primaquine | ~1200 nM (D6 strain)[1] | Varies by stage and assay | Active in the micromolar range[18] |
| Tafenoquine | ~2.7-5.1 µM (field isolates)[22] | Potent activity reported | Active in the micromolar range[18] |
Note: These values are approximate and can vary significantly based on the parasite strain, assay conditions, and specific protocol used.
IV. Concluding Remarks and Future Perspectives
The in vitro assays described herein provide a robust framework for the preclinical evaluation of novel 8-aminoquinoline candidates. A tiered screening approach, beginning with high-throughput assays for asexual and gametocyte stages, followed by more complex and lower-throughput liver-stage models for promising hits, represents an efficient strategy for identifying compounds with the desired antimalarial profile.
It is crucial to acknowledge the inherent limitations of in vitro systems. For 8-aminoquinolines, metabolic activation by host enzymes is often required for their antimalarial activity, a factor that may not be fully recapitulated in all in vitro models.[3][20] Therefore, incorporating metabolically competent systems, such as co-cultures with hepatocytes or the use of liver microsomes, can provide more clinically relevant data.
Future advancements in this field will likely involve the development of more sophisticated in vitro models, such as humanized liver microphysiological systems ("liver-on-a-chip"), that more accurately mimic the complex interplay between the parasite, host cells, and drug metabolism. These innovations, coupled with the systematic application of the assays detailed in this guide, will undoubtedly accelerate the discovery of the next generation of 8-aminoquinolines, bringing us closer to the goal of a malaria-free world.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery | PLOS One [journals.plos.org]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioluminescence Method for In Vitro Screening of Plasmodium Transmission-Blocking Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 8-Aminoquinoline-Uracil Metal Complexes: A Strategic Guide
An Application Note for Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 8-aminoquinoline-uracil metal complexes. These hybrid molecules are of significant interest in medicinal chemistry, leveraging the established biological activities of both the 8-aminoquinoline (8AQ) scaffold and the uracil nucleus. The introduction of a transition metal center serves as a coordination hub, creating a three-dimensional structure that can enhance therapeutic efficacy, modify solubility, and offer novel mechanisms of action.[1][2]
The 8AQ moiety is a well-known pharmacophore found in antimalarial drugs like primaquine, and its derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[2][3][4] Uracil and its derivatives are fundamental to nucleic acid structure and have been exploited as anticancer agents (e.g., 5-fluorouracil) that interfere with DNA synthesis.[1][3] The chelation of these two bioactive ligands to a central metal ion, such as copper(II), nickel(II), or manganese(II), can lead to synergistic effects, producing compounds with enhanced cytotoxicity against cancer cells and potent antimicrobial activity.[1][3][5]
This document outlines the primary synthetic strategy for creating mixed-ligand complexes and provides detailed, field-tested protocols for their synthesis and characterization. We will also explore the critical application of these complexes as DNA-interacting agents, a common mechanism for their anticancer effects.
General Synthesis and Characterization Workflow
The overall process involves the preparation of the individual ligands, the complexation reaction with a selected metal salt, followed by rigorous purification and characterization to confirm the structure and purity of the final compound before biological evaluation.
Caption: General workflow for the synthesis and evaluation of 8-aminoquinoline-uracil metal complexes.
PART I: Synthesis Protocol for Mixed-Ligand Complexes
This section details the synthesis of a representative mixed-ligand complex, [Cu(8AQ)(5-NO₂-Uracil)Cl]·H₂O. The procedure involves the direct reaction of 8-aminoquinoline and a 5-substituted uracil derivative with a copper(II) salt in a suitable solvent.
Protocol 1: Synthesis of a [Cu(8-aminoquinoline)(5-nitrouracil)] Complex
This protocol is adapted from general methods for synthesizing mixed-ligand transition metal complexes.[1][2][6]
A. Materials and Equipment
-
Reagents: 8-aminoquinoline (8AQ), 5-nitrouracil (5-NO₂-Uracil), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol (absolute), Diethyl ether.
-
Glassware: 100 mL round-bottom flask, reflux condenser, magnetic stirrer bar, beakers, graduated cylinders, Büchner funnel.
-
Equipment: Magnetic hotplate stirrer, rotary evaporator, vacuum filtration setup, melting point apparatus.
B. Step-by-Step Procedure
-
Ligand Solution Preparation:
-
In the 100 mL round-bottom flask, dissolve 8-aminoquinoline (1 mmol, 0.144 g) in 20 mL of absolute methanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 5-nitrouracil (1 mmol, 0.157 g) in 20 mL of absolute methanol. This may require gentle heating.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol, 0.170 g) in 15 mL of absolute methanol.
-
-
Complexation Reaction:
-
Add the 5-nitrouracil solution to the round-bottom flask containing the 8-aminoquinoline solution. Stir for 15 minutes at room temperature.
-
Slowly add the copper(II) chloride solution dropwise to the mixed ligand solution over 10 minutes with continuous stirring.
-
Rationale: A slow addition helps to prevent the precipitation of single-ligand complexes and promotes the formation of the desired mixed-ligand product.
-
A color change and the formation of a precipitate should be observed.
-
-
Reaction Completion:
-
Attach the reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) with continuous stirring for 3-4 hours.
-
Rationale: Heating under reflux provides the necessary activation energy to ensure the completion of the coordination reaction.
-
Monitor the reaction using Thin Layer Chromatography (TLC) if desired.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration using the Büchner funnel.
-
Wash the solid product sequentially with small portions of cold methanol (to remove unreacted starting materials) and then diethyl ether (to aid in drying).
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
-
Final Analysis:
-
Determine the yield and melting point of the dried complex.
-
Proceed with structural characterization as detailed in the next section.
-
C. Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Handle metal salts with care as they can be irritants.
PART II: Alternative Synthesis via Schiff Base Ligand
An alternative and powerful strategy involves the pre-synthesis of a Schiff base ligand, which is then complexed with the metal ion. This is achieved by condensing the primary amine of 8-aminoquinoline with a carbonyl group of a uracil derivative (e.g., uracil-5-carboxaldehyde).[7][8][9]
Protocol 2: Synthesis of an 8-Aminoquinoline-Uracil Schiff Base Ligand
-
Reactant Preparation: Dissolve 8-aminoquinoline (1 mmol) and uracil-5-carboxaldehyde (1 mmol) in 30 mL of methanol in a round-bottom flask.[7]
-
Condensation Reaction: Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours.[9]
-
Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amino group to form the imine (C=N) bond characteristic of a Schiff base.[8]
-
-
Isolation: Cool the reaction mixture to room temperature. The resulting solid Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.[7]
Protocol 3: Synthesis of a Metal Complex from the Schiff Base
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (1 mmol) in 25 mL of absolute ethanol, heating gently if necessary.[10]
-
Metal Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 0.5 mmol for a 1:2 metal-to-ligand ratio) in 15 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution. Adjust the pH to be slightly basic (pH ~8) by adding a few drops of a methanolic NaOH solution.[9]
-
Rationale: For many Schiff base ligands, deprotonation of a nearby hydroxyl or other acidic group is required for chelation. A basic medium facilitates this deprotonation.
-
-
Reaction and Isolation: Reflux the mixture for 2-3 hours.[9] Cool the solution, and collect the precipitated metal complex by filtration. Wash with ethanol and diethyl ether, then dry.
PART III: Structural Characterization
Confirmation of the synthesized complex's structure is paramount. A combination of spectroscopic and analytical techniques is required.
| Technique | Purpose | Expected Observations for a [M(8AQ)(Uracil Derivative)] Complex |
| FT-IR Spectroscopy | Confirms coordination of ligands to the metal. | Shift in N-H stretching vibrations of 8AQ. Shift in C=O stretching of the uracil ring. Appearance of new low-frequency bands corresponding to M-N and M-O bonds.[7][11] |
| UV-Vis Spectroscopy | Studies electronic transitions and confirms complex formation. | Intraligand π→π* and n→π* transitions. Appearance of new charge-transfer (LMCT/MLCT) bands. For d-block metals, weak d-d transition bands may be visible in the visible region.[12][13] |
| Mass Spectrometry | Determines the molecular weight of the complex. | A molecular ion peak [M]⁺ or fragments corresponding to [M-L]⁺ confirming the overall mass.[14][15] |
| ¹H NMR | Elucidates the structure of diamagnetic complexes (e.g., Zn(II)). | Disappearance of the N-H proton signal from uracil upon deprotonation. Shifts in the chemical shifts of aromatic protons on both 8AQ and uracil rings upon coordination to the metal center.[11][14] |
| Elemental Analysis | Confirms the empirical formula (C, H, N content). | Experimental percentages should match the calculated values for the proposed chemical formula.[15][16] |
PART IV: Applications in Drug Development - DNA Interaction
A primary mechanism by which many quinoline-based metal complexes exert their anticancer effect is through interaction with DNA, leading to the inhibition of replication and transcription and ultimately triggering cell death.[11][13][17]
Mechanism of DNA Binding
These complexes typically bind to DNA non-covalently through two main modes:
-
Intercalation: The planar aromatic structure of the 8-aminoquinoline ligand can insert itself between the base pairs of the DNA double helix. This causes a distortion in the DNA structure, which can interfere with the function of enzymes like DNA polymerase.[11][13][18]
-
Groove Binding: The complex can fit into the minor or major grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, or electrostatic interactions.[18]
The presence of the metal ion is crucial, as it holds the ligands in a rigid, pre-organized orientation that facilitates these binding modes and can also interact directly with the phosphate backbone of DNA.[13]
Caption: Proposed mechanism of anticancer action via DNA interaction.
Protocol 4: Preliminary DNA Binding Study using UV-Vis Spectroscopy
This protocol provides a basic method to observe the interaction of a synthesized complex with Calf Thymus DNA (CT-DNA).
-
Preparation: Prepare a stock solution of the metal complex in DMSO and a stock solution of CT-DNA in a suitable buffer (e.g., Tris-HCl).
-
Titration: Keep the concentration of the metal complex constant in a quartz cuvette. Incrementally add small aliquots of the CT-DNA stock solution.
-
Measurement: Record the UV-Vis absorption spectrum after each addition of CT-DNA.
-
Analysis: Observe changes in the spectrum.
-
Hypochromism (decrease in absorbance) and Bathochromism (red shift, shift to longer wavelength) of the intraligand π→π* transition bands are indicative of an intercalative binding mode, as the stacking interaction between the complex and DNA base pairs alters the electronic state of the chromophore.[13]
-
This initial screening provides strong evidence of a complex-DNA interaction, which can be further quantified and explored using techniques like fluorescence spectroscopy, circular dichroism, and viscosity measurements.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 13. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 17. iris.unipa.it [iris.unipa.it]
- 18. Synthesis, characterization, DNA interaction, and anticancer studies of novel facial tricarbonylrhenium(i) complexes with uracil-derived ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. europeanreview.org [europeanreview.org]
Illuminating the Cellular Landscape: A Guide to 8-Aminoquinoline-Based Fluorescent Sensors in Cell Imaging
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of 8-aminoquinoline-based fluorescent sensors for cellular imaging. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these powerful tools, offering field-proven insights to empower robust and reproducible experimental design.
I. The 8-Aminoquinoline Scaffold: A Versatile Platform for Cellular Sensing
The 8-aminoquinoline core structure has emerged as a privileged scaffold in the design of fluorescent chemosensors due to its inherent metal-chelating properties and favorable photophysical characteristics. The nitrogen atoms at positions 1 and 8 form a bidentate coordination site that can selectively bind to a variety of metal ions. Furthermore, the aromatic quinoline ring system serves as an excellent fluorophore whose emission properties can be finely tuned through chemical modification.
The true power of 8-aminoquinoline-based sensors lies in their ability to translate a specific molecular recognition event—such as binding to a metal ion or a change in local pH—into a detectable change in fluorescence. This signaling is typically governed by one of several photophysical mechanisms[1]:
-
Photoinduced Electron Transfer (PET): In the "off" state, a photoexcited electron from the fluorophore is transferred to a quencher moiety (the receptor). Upon analyte binding, the energy level of the receptor is altered, inhibiting PET and "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): These sensors possess an electron-donating and an electron-accepting group. Analyte binding can modulate the efficiency of charge transfer from the donor to the acceptor in the excited state, leading to a shift in the emission wavelength. This property is particularly useful for developing ratiometric sensors.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-capable molecules, an intramolecular proton transfer occurs in the excited state, leading to a large Stokes shift. Perturbation of this process by an analyte can result in a significant change in the fluorescence signal[2].
The versatility of the 8-aminoquinoline scaffold allows for the rational design of sensors with tailored selectivity and sensitivity for a wide range of biological analytes.
II. Applications in Cellular Imaging
A. Visualizing Labile Metal Ion Pools: Zinc and Copper
Zinc (Zn²⁺) and copper (Cu²⁺) are essential transition metals that play critical roles in a myriad of cellular processes, from enzymatic catalysis to signal transduction. Dysregulation of their homeostasis is implicated in numerous diseases. 8-Aminoquinoline-based sensors have proven invaluable for visualizing the dynamics of labile, or readily exchangeable, pools of these ions within living cells[3][4].
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a classic example of an 8-aminoquinoline-based fluorescent sensor for Zn²⁺[3]. While TSQ itself is a valuable tool, numerous derivatives have been developed with improved properties such as enhanced water solubility, membrane permeability, and ratiometric responses[3][4].
Table 1: Photophysical Properties of Selected 8-Aminoquinoline-Based Zinc Sensors
| Sensor Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Key Features & Reference |
| TSQ | 360 | 490 | ~0.4 (in complex) | Varies with environment | Well-established, images zinc proteins[5] |
| Zinquin | 368 | 490 | Not reported | ~10⁻⁹ M | One of the first-generation probes[3] |
| PMQA | 390 | 535 (after red-shift) | Not reported | Not reported | Ratiometric response to Zn²⁺[6] |
| QLSA | ~370 | ~541 | Not reported | 2.1 x 10⁻⁸ M | Large Stokes shift, low cytotoxicity[7][8] |
This protocol provides a general framework for using a turn-on 8-aminoquinoline-based zinc sensor. Optimization for specific cell types and sensors is recommended.
Materials:
-
8-aminoquinoline-based zinc sensor (e.g., a TSQ derivative)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the zinc sensor in DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in serum-free culture medium or HBSS to the desired final concentration (typically 1-10 µM). Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal loading time should be determined empirically.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed HBSS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific sensor.
-
Acquire images at different time points to observe dynamic changes in intracellular zinc levels if desired.
-
Workflow Diagram: Live-Cell Zinc Imaging
Caption: Workflow for intracellular zinc imaging.
B. Probing Lysosomal Acidity: Ratiometric pH Sensing
The lysosome is a key cellular organelle responsible for degradation and recycling, maintaining a highly acidic internal environment (pH 4.5-5.0)[9]. Deviations in lysosomal pH are associated with various diseases. Ratiometric fluorescent probes are particularly advantageous for measuring pH as they minimize artifacts arising from variations in probe concentration, illumination intensity, and cell path length[10]. Several 8-aminoquinoline derivatives have been engineered to function as ratiometric lysosomal pH sensors[9][11][12][13].
Probes like PQ-Lyso and CQ-Lyso utilize the protonation of the quinoline nitrogen in the acidic lysosomal environment to induce a change in their fluorescence emission spectrum, allowing for a ratiometric readout of pH[9][11].
Table 2: Photophysical Properties of Selected 8-Aminoquinoline-Based pH Sensors
| Sensor Name | Excitation (nm) | Emission 1 (nm) | Emission 2 (nm) | pKa | Key Features & Reference |
| PQ-Lyso | ~420 | 494 | 570 | ~5.0 | Ratiometric, large hypsochromic shift[11][13] |
| CQ-Lyso | ~450 | ~520 | ~573 | ~4.8 | Ratiometric with single wavelength excitation[9][12] |
Materials:
-
Ratiometric 8-aminoquinoline-based lysosomal pH probe
-
DMSO
-
Live cells cultured on glass-bottom dishes
-
Complete culture medium
-
Imaging buffer (e.g., HBSS)
-
Confocal microscope with two emission channels
Protocol:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the pH probe in DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 1-5 µM.
-
-
Cell Staining:
-
Incubate cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Image the cells using a confocal microscope. Acquire two simultaneous images at the two emission wavelengths of the probe using a single excitation wavelength.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two emission channels for each pixel or region of interest (lysosome).
-
Generate a calibration curve by treating stained cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH.
-
Use the calibration curve to convert the fluorescence intensity ratios to absolute pH values.
-
Signaling Pathway: Ratiometric pH Sensing
Caption: Protonation of the sensor in the acidic lysosome alters its emission spectrum.
C. Detecting Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are a group of highly reactive molecules, including superoxide (O₂⁻) and hydroxyl radicals (•OH), that are byproducts of cellular metabolism. While essential for some signaling pathways, excessive ROS production leads to oxidative stress and cellular damage[14]. The development of 8-aminoquinoline-based sensors for specific ROS is an active area of research[15][16].
While many reported superoxide probes are not based on the 8-aminoquinoline scaffold, the principles of their application are similar and provide a framework for the use of any future 8-aminoquinoline-based superoxide sensors[15][16]. These probes often rely on the specific chemical reactivity of the target ROS to induce a change in their fluorescence.
This protocol is a general guideline and should be adapted for the specific ROS sensor used.
Materials:
-
8-aminoquinoline-based ROS sensor
-
DMSO
-
Live cells on glass-bottom dishes
-
Imaging buffer
-
ROS inducer (e.g., menadione for superoxide) and scavenger (e.g., N-acetylcysteine) for controls
-
Fluorescence microscope
Protocol:
-
Probe Preparation:
-
Prepare a stock solution of the ROS sensor in DMSO.
-
Dilute the probe to the working concentration (typically 1-10 µM) in imaging buffer immediately before use.
-
-
Cell Loading:
-
Wash cells with pre-warmed imaging buffer.
-
Incubate cells with the probe solution for 30 minutes at 37°C.
-
-
ROS Induction and Imaging:
-
Wash the cells to remove excess probe.
-
For positive controls, treat the cells with an ROS inducer. For negative controls, pre-treat cells with an ROS scavenger before adding the inducer.
-
Image the cells immediately using a fluorescence microscope. Time-lapse imaging is often employed to capture the transient nature of ROS production.
-
Logical Relationship: ROS Detection
Caption: ROS reacts with the probe, inducing fluorescence.
III. Concluding Remarks and Future Perspectives
8-aminoquinoline-based fluorescent sensors are powerful tools for elucidating the complex roles of ions and small molecules in living cells. Their tunable photophysical properties and versatile coordination chemistry will continue to drive the development of novel probes with enhanced sensitivity, selectivity, and multiplexing capabilities. As imaging technologies advance, these sensors will undoubtedly play an increasingly important role in our quest to understand the intricate workings of the cell in both health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in small-molecule fluorescent probes for the detection of superoxide anion, nitric oxide, and peroxynitrite anion in biological systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A ratiometric pH probe for unveiling lysosome–lipid droplet interactions and differentiating cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Versatile Fluorescent Probes for Imaging the Superoxide Anion in Living Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Skraup Synthesis of Aminoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Skraup Synthesis of Aminoquinolines. As a Senior Application Scientist, I've seen firsthand how this powerful reaction, while fundamental for creating the quinoline scaffold, can present significant challenges.[1][2] The Skraup synthesis is known for being effective but also notoriously exothermic and sometimes violent if not properly managed.[1][3][4] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common problems, optimize your reaction conditions, and ensure reproducible, high-yield results.
The classic Skraup reaction involves heating a primary aromatic amine (like a substituted aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent to form a quinoline.[1][4][5] The process begins with the acid-catalyzed dehydration of glycerol to acrolein, which then reacts with the amine.[1][6][7] Subsequent cyclization, dehydration, and oxidation steps yield the final quinoline product.[6]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Reaction Control and Exotherm Management
One of the most critical challenges in the Skraup synthesis is managing its powerful exotherm.[1][3][8] Failure to control the reaction rate can lead to a dangerous runaway reaction, significant tar formation, and low yields.[8][9][10]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I make it safer and more manageable?
A1: This is the most frequently reported issue and a major safety concern. The high concentration of sulfuric acid and the nature of the oxidation step contribute to a highly exothermic process.[3][8][11]
Causality: The reaction's violence stems from the rapid, uncontrolled dehydration of glycerol and the subsequent exothermic oxidation of the dihydroquinoline intermediate.[12] Localized hotspots can accelerate these processes, leading to a runaway reaction where the rate of heat generation far exceeds the rate of heat removal.[11]
Troubleshooting & Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective method to tame the reaction.[3][8][10] Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step and extends the reaction over a longer period, preventing a sudden, violent exotherm.[10][13] Boric acid has also been used for this purpose.[1][10]
-
Controlled Reagent Addition: The order and rate of addition are critical. A proven sequence is to mix the aniline, ferrous sulfate, and glycerol first. Then, add the concentrated sulfuric acid slowly with efficient stirring and external cooling (e.g., an ice-water bath).[3][8] Adding the acid before the moderator can trigger an immediate, vigorous reaction.[13]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source.[3][8] The reaction's own exotherm should be sufficient to sustain reflux for a period (often 30-60 minutes).[8] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[8]
-
Use of Acylated Amines: Substituting the free amine with its acetyl derivative (e.g., using acetanilide instead of aniline) can significantly reduce the reaction's violence and increase the yield.[14] This modification also tends to produce fewer tarry byproducts.[14]
Part 2: Low Yield and Tar Formation
Low yields and the formation of a thick, intractable tar are classic problems that often go hand-in-hand.[2][9] These issues typically point to problems with temperature control, reagent quality, or substrate reactivity.
Q2: I'm observing significant tar formation, and my product yield is consistently low. What's causing this and how can I fix it?
A2: Tar formation is a direct consequence of the harsh acidic and oxidizing conditions, which can cause the polymerization of acrolein and other reactive intermediates.[3][9]
Causality: Acrolein, formed from the dehydration of glycerol, is highly susceptible to polymerization under strong acid catalysis.[9][15] If the temperature is too high or if localized hotspots exist, this polymerization process can dominate, consuming the intermediates and producing a tarry mess from which the desired product is difficult to isolate.[2][9]
Troubleshooting & Optimization:
-
Strict Temperature Control:
-
Avoid Overheating: This is the primary cause of tarring.[9][15] Use a heating mantle with a reliable temperature controller and monitor the internal reaction temperature.
-
Two-Stage Heating Profile: Some protocols benefit from an initial, gentle heating phase to initiate the reaction, followed by a controlled reflux period after the main exotherm has passed.[9]
-
-
Reagent Quality and Ratio:
-
Anhydrous Glycerol: The presence of excess water can interfere with the dehydration step and may lead to lower yields. Using glycerol with a low water content (sometimes referred to as "dynamite" glycerol) is recommended for optimal results.[13][16]
-
Freshly Distilled Aniline: Ensure your aniline or substituted aniline is pure. Impurities can contribute to side reactions and discoloration.
-
-
Substituent Effects:
-
The electronic nature of groups on the aniline ring significantly impacts reactivity. Strong electron-withdrawing groups can deactivate the ring, making the crucial cyclization step more difficult and requiring harsher conditions, which in turn can lead to lower yields and more side products.[8] Conversely, electron-donating groups generally favor the reaction.
-
Troubleshooting Workflow for Low Yield & Tarring
Below is a decision-making workflow to diagnose and solve issues related to low yield and tar formation.
Caption: Troubleshooting workflow for the Skraup synthesis.
Part 3: Reagents and Purification
The choice of oxidizing agent and the final product isolation are key determinants of the synthesis's success and safety.
Q3: What are the best practices for choosing an oxidizing agent? Are there safer alternatives to arsenic acid?
A3: The oxidizing agent is required for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to quinoline.[6]
-
Nitrobenzene: This is a common choice and has the dual advantage of serving as both the oxidant and a high-boiling solvent.[1][4] The nitrobenzene is reduced to aniline in the process, which can then participate in the reaction.[13]
-
Arsenic Acid (or Oxides): Historically, arsenic pentoxide (As₂O₅) was used and is known to produce a less violent reaction than early nitrobenzene methods.[1][4][5] However, due to its extreme toxicity, it has been largely abandoned in modern synthesis in favor of safer alternatives.
-
Modern & Safer Alternatives: Research has focused on greener and safer oxidants.
-
Iodine: Can be used as a catalytic oxidant.[8]
-
Ionic Liquids: Certain ionic liquids can facilitate the reaction without the need for an external oxidizing agent.[2]
-
Air/Oxygen: Bubbling air or oxygen through the reaction mixture has been reported as a viable, though potentially less efficient, method.[17]
-
Ferric Compounds: Ferric oxides have also been employed.[13][17]
-
Summary of Common Oxidizing Agents
| Oxidizing Agent | Typical Role | Advantages | Disadvantages |
| Nitrobenzene | Oxidant & Solvent | Readily available, effective | Can lead to violent reactions if uncontrolled[4][13] |
| Arsenic Acid/Oxides | Oxidant | Less violent reaction[4] | Highly toxic, environmental hazard |
| Iodine | Catalytic Oxidant | Milder, used in small amounts | May be less efficient for some substrates |
| Ferrous Sulfate | Moderator (not oxidant) | Excellent exotherm control[3] | Not an oxidant, must be used with one |
Q4: How can I effectively purify my aminoquinoline product from the tarry crude mixture?
A4: Product isolation from the thick, dark reaction mixture is a common challenge.[2][3] A multi-step workup is usually required.
Standard Purification Protocol:
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool. Carefully and slowly pour the viscous mixture into a large volume of water or onto crushed ice.[1][10]
-
Neutralization: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide.[1] This step is also highly exothermic and requires efficient cooling in an ice bath.[18] This process neutralizes the sulfuric acid and liberates the free quinoline base.[10][15]
-
Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tars and inorganic salts.[1][3][10] The quinoline and any unreacted nitrobenzene will co-distill with the steam.[6]
-
Extraction: Separate the organic layer from the steam distillate. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether, toluene) to recover any dissolved product.[10][15]
-
Final Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation, often under reduced pressure.[1] The fraction boiling at the correct temperature for your target quinoline is collected. For quinoline itself, this is typically 235-237°C at atmospheric pressure.[1][6]
Visualizing the Skraup Synthesis Workflow
Caption: General experimental workflow for the Skraup synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation of 8-aminoquinoline solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 8-aminoquinoline and its derivatives. This resource is designed to provide in-depth, practical guidance on the stability challenges and degradation issues commonly encountered with 8-aminoquinoline solutions. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability of 8-Aminoquinoline
This section addresses the most common questions regarding the stability of 8-aminoquinoline solutions, providing concise answers grounded in established scientific principles.
Q1: My 8-aminoquinoline solution has changed color, often turning yellow or brown. What is causing this?
A color change in your 8-aminoquinoline solution is a primary indicator of degradation, most commonly due to oxidation.[1] The 8-amino group is susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, and trace metal ions. This process can lead to the formation of colored quinonoid-type byproducts and subsequent polymerization, altering the chemical identity and potency of your solution. At pH values above 5, 8-aminoquinoline is known to undergo oxidation that can result in dimerization and the formation of these colored products.[1]
Q2: What are the key factors that accelerate the degradation of 8-aminoquinoline solutions?
Several environmental factors can significantly impact the stability of 8-aminoquinoline solutions:
-
Oxygen: Exposure to atmospheric oxygen is a major driver of oxidative degradation.[1]
-
Light: Aromatic amines, including 8-aminoquinoline, are often photosensitive and can undergo photodegradation upon exposure to UV and even ambient laboratory light.[1]
-
pH: The stability of 8-aminoquinoline is pH-dependent. While acidic conditions can enhance solubility through protonation of the amino group, alkaline conditions can accelerate oxidation.
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation pathways, including oxidation and hydrolysis.[1]
-
Metal Ions: The presence of trace metal ions can catalyze oxidative degradation reactions.
Q3: What are the recommended solvents for preparing 8-aminoquinoline stock solutions?
For optimal solubility, polar aprotic solvents are generally recommended.
-
Dimethyl Sulfoxide (DMSO): 8-aminoquinoline is highly soluble in DMSO.[2] However, it is important to use anhydrous, high-purity DMSO as it is hygroscopic, and the presence of water can affect stability.
-
Ethanol: Ethanol is another suitable solvent for preparing 8-aminoquinoline solutions.
The choice of solvent should always be guided by the specific requirements of your downstream application, considering potential solvent-analyte interactions and compatibility with your experimental system.
Q4: What are the ideal storage conditions for 8-aminoquinoline solutions to ensure long-term stability?
To minimize degradation and preserve the integrity of your 8-aminoquinoline solutions, the following storage conditions are strongly recommended:
-
Temperature: For long-term storage, it is advisable to store solutions at low temperatures. A common practice is to store stock solutions at -20°C or -80°C.[2]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Aliquotting: It is best practice to aliquot stock solutions into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can accelerate degradation.
Section 2: Troubleshooting Guide - Identifying and Resolving Common Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the use of 8-aminoquinoline solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation. | 1. Prepare fresh solutions using deoxygenated solvents.2. Store solutions under an inert atmosphere (nitrogen or argon).3. Protect solutions from light at all times.4. Consider adding an antioxidant, if compatible with your experiment. |
| Precipitate Formation in Solution | Poor solubility, pH shift, or formation of insoluble degradation products (polymers). | 1. Confirm the pH of the solution is within the optimal range for solubility (typically slightly acidic).2. If using aqueous solutions, consider the use of a co-solvent like DMSO or ethanol to improve solubility.3. Filter the solution through a 0.22 µm filter to remove any particulate matter. If the precipitate reappears, it is likely due to degradation. |
| Inconsistent or Non-reproducible Experimental Results | Degradation of the active 8-aminoquinoline compound. | 1. Always prepare fresh working solutions from a properly stored stock solution for each experiment.2. Visually inspect the stock solution for any signs of degradation (color change, precipitation) before use.3. Perform a stability check of your stock solution using an analytical technique like HPLC-UV to confirm its concentration and purity. |
| Loss of Biological Activity | Chemical modification of the 8-aminoquinoline structure due to degradation. | 1. Implement the stringent preparation and storage protocols outlined in this guide.2. Conduct a forced degradation study (see Section 3) to understand the stability limits of your specific solution and formulation. |
Section 3: Experimental Protocols - Best Practices for Solution Handling and Stability Assessment
This section provides detailed, step-by-step methodologies for the preparation of 8-aminoquinoline solutions and for conducting forced degradation studies to assess their stability.
Protocol 1: Preparation of a Standard 8-Aminoquinoline Stock Solution (10 mM in DMSO)
Materials:
-
8-Aminoquinoline (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas source (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Sterile syringes and needles
Procedure:
-
Pre-weighing Preparation: Place the required number of amber vials in a desiccator to ensure they are dry.
-
Inert Atmosphere: Before opening the 8-aminoquinoline container, gently purge the headspace with nitrogen or argon gas to minimize exposure to atmospheric oxygen.
-
Weighing: Accurately weigh the desired amount of 8-aminoquinoline powder directly into an amber vial using a calibrated analytical balance. For a 10 mM solution in 1 mL of DMSO, you would weigh 1.442 mg of 8-aminoquinoline (Molar Mass = 144.17 g/mol ).
-
Solvent Addition: Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Inert Gas Purge: Briefly purge the headspace of the vial with nitrogen or argon before sealing it tightly.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[2]
Protocol 2: Forced Degradation Study of 8-Aminoquinoline
A forced degradation study is essential for understanding the intrinsic stability of 8-aminoquinoline and for developing stability-indicating analytical methods.[3][4]
Objective: To assess the degradation of 8-aminoquinoline under various stress conditions.
Materials:
-
8-Aminoquinoline stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare a series of identical samples of your 8-aminoquinoline solution. Include a control sample that is not subjected to any stress.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a sample in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a sample to a controlled light source in a photostability chamber, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4]
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent 8-aminoquinoline and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.
Table 1: Example of Quantitative Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation of 8-Aminoquinoline |
| 0.1 M HCl | 24 hours | 60°C | ~15% |
| 0.1 M NaOH | 24 hours | 60°C | ~25% |
| 3% H₂O₂ | 24 hours | Room Temp | ~40% |
| Thermal | 48 hours | 80°C | ~10% |
| Photolytic | ICH Q1B | Ambient | ~30% |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Section 4: Visualization of Degradation Pathways
Understanding the potential degradation pathways of 8-aminoquinoline is crucial for interpreting stability data and for developing strategies to mitigate degradation. The following diagram illustrates the proposed oxidative degradation pathways of 8-aminoquinoline, which are highly dependent on the pH of the solution.
Caption: pH-Dependent Oxidative Degradation Pathways of 8-Aminoquinoline.
Section 5: References
-
Improving the stability of Cinnolin-8-amine in solution. Benchchem. --INVALID-LINK--
-
8-Aminoquinoline | Biochemical Reagent. MedchemExpress. --INVALID-LINK--
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave. --INVALID-LINK--
References
Improving the yield and purity of 8-aminoquinoline synthesis
Technical Support Center: Synthesis of 8-Aminoquinoline
Welcome to the technical support center dedicated to the synthesis of 8-aminoquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Foundational Synthesis Methodologies
The synthesis of the 8-aminoquinoline core is predominantly achieved through classical methods, with the Skraup-Doebner-von Miller reaction being a cornerstone.[1] Modern approaches, including transition-metal-catalyzed reactions, offer alternative routes with improved selectivity.[2]
The Skraup-Doebner-von Miller Synthesis: A Classic Approach
This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[1] In the classic Skraup synthesis, aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[3] The Doebner-von Miller modification utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[4]
Reaction Mechanism: The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been a subject of study. A proposed mechanism involves a fragmentation-recombination pathway.[5][6][7] The process begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[8]
Visualizing the Synthesis and Purification Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key stages of 8-aminoquinoline synthesis and a general purification workflow.
Caption: General workflow for the synthesis of 8-aminoquinoline via the Skraup reaction.
Caption: A typical purification workflow for obtaining high-purity 8-aminoquinoline.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of 8-aminoquinoline.
Q1: My Skraup reaction is extremely vigorous and difficult to control. What can I do?
A1: The Skraup reaction is notoriously exothermic.[3] To moderate the reaction, consider the following:
-
Gradual Addition of Reactants: Add the sulfuric acid slowly to the mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.
-
Use of a Moderator: The addition of a catalytic amount of ferrous sulfate can help to control the reaction's vigor.[9]
-
Solvent Choice: While nitrobenzene can act as both a solvent and an oxidizing agent, its use can lead to a violent reaction.[3] Exploring alternative high-boiling point solvents may be beneficial.
Q2: The yield of my 8-aminoquinoline is consistently low. What factors could be contributing to this?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[9]
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial. An excess of glycerol is often used, but the optimal ratio should be determined experimentally.
-
Inefficient Oxidation: The choice and amount of the oxidizing agent are critical. Arsenic acid can be a less violent alternative to nitrobenzene.[3]
-
Losses during Workup: Significant product loss can occur during the neutralization and extraction steps. Careful pH adjustment and multiple extractions with an appropriate organic solvent can improve recovery.
Q3: My final product is a dark, tarry substance instead of a pale yellow solid. How can I improve the purity?
A3: The formation of polymeric byproducts is a common issue in Skraup synthesis, leading to a tarry product.[10]
-
Temperature Control: Overheating the reaction mixture can promote polymerization. Maintain the temperature within the recommended range.
-
Purification Strategy: A multi-step purification process is often necessary.
-
Initial Cleanup: After neutralization, a steam distillation can be effective in separating the volatile 8-aminoquinoline from non-volatile tars.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a crucial step for purification.[9]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.[9]
-
Q4: I am observing multiple spots on my TLC plate after purification. What are the likely impurities?
A4: Common impurities include:
-
Unreacted Starting Materials: Residual o-nitroaniline or aniline.
-
Isomeric Byproducts: The Skraup reaction can sometimes yield small amounts of other quinoline isomers.
-
Polymeric Materials: As mentioned, these are common byproducts.
-
Oxidation Products: The 8-aminoquinoline product can be susceptible to air oxidation, leading to colored impurities.
To identify these, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for structural confirmation and impurity profiling.[11]
Q5: Are there greener alternatives to the classical Skraup synthesis?
A5: Yes, the development of more environmentally benign synthetic routes is an active area of research. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent.[8][12]
-
Use of Solid Acid Catalysts: Replacing strong liquid acids like sulfuric acid with recyclable solid acid catalysts can reduce waste and simplify purification.[4]
-
Alternative Oxidants: Exploring less hazardous oxidizing agents is a key aspect of greening this synthesis.
Experimental Protocols
Protocol 1: Skraup Synthesis of 8-Nitroquinoline
Materials:
-
o-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Ferrous Sulfate (FeSO₄) (catalyst)
-
Nitrobenzene (oxidizing agent and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of o-nitroaniline and glycerol while cooling in an ice bath.
-
Add a catalytic amount of anhydrous ferrous sulfate.
-
Slowly add nitrobenzene to the mixture with continuous stirring.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a concentrated sodium hydroxide solution to a pH of 7-8. The crude 8-nitroquinoline will precipitate.
-
Isolate the crude product by filtration and wash with cold water.
Protocol 2: Reduction of 8-Nitroquinoline to 8-Aminoquinoline
Materials:
-
Crude 8-Nitroquinoline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or another suitable organic solvent)
Procedure:
-
Create a slurry of the crude 8-nitroquinoline and iron powder in a mixture of water and ethanol.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and make it basic by adding a sodium hydroxide solution.
-
Extract the 8-aminoquinoline into an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-aminoquinoline.
Protocol 3: Purification of 8-Aminoquinoline by Recrystallization
Materials:
-
Crude 8-Aminoquinoline
-
Ethanol
Procedure:
-
Dissolve the crude 8-aminoquinoline in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity Notes | Reference |
| Classical Skraup | o-Nitroaniline, Glycerol, H₂SO₄, Nitrobenzene | 40-60% | Often requires extensive purification to remove tarry byproducts. | [13] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 50-70% | Can offer better control and higher yields than the classical Skraup. | [4] |
| Microwave-Assisted | Varies | 70-90% | Generally faster reactions and cleaner products. | [8] |
Safety Precautions
Working with the reagents involved in 8-aminoquinoline synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood.[16]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
This technical support guide is intended to provide a comprehensive overview and practical advice for the synthesis of 8-aminoquinoline. For specific applications and troubleshooting, further consultation of the cited literature is recommended.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Characterization of 8-Aminoquinoline Metal Complexes
Welcome to the technical support center for the characterization of 8-aminoquinoline (8-AQ) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these versatile compounds. The following sections provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and characterization of 8-aminoquinoline metal complexes.
Q1: What are the initial checks I should perform if my 8-aminoquinoline metal complex synthesis appears to have failed?
A1: Before delving into complex analytical techniques, a few simple checks can provide valuable insights. First, verify the purity of your starting materials, as impurities in the 8-aminoquinoline ligand or the metal salt can significantly impact the reaction. The original synthesis of 8-aminoquinoline often involves the nitration of quinoline, which can result in a mixture of isomers that need to be separated effectively.[1][2] Second, confirm the reaction conditions. The solvent, temperature, and reaction time can all play a crucial role in the successful formation of the complex.[3][4] For instance, some syntheses require heating to facilitate the reaction.[4][5] Finally, a simple color change can often indicate the formation of a complex. Many 8-AQ metal complexes are colored, so a change from the color of the starting materials is a positive, albeit preliminary, sign.
Q2: My purified 8-aminoquinoline complex seems to degrade over time. What are the common causes and how can I improve its stability?
A2: The stability of 8-aminoquinoline metal complexes can be influenced by several factors. Schiff base derivatives of 8-aminoquinoline, for example, are known to be stable in air and light but can undergo hydrolysis in acidic environments.[6][7] The pH of the storage solution is a critical parameter to control. For some complexes, maintaining a specific pH range is essential for stability.[8][9] Additionally, exposure to light and air can promote degradation, especially for redox-active metal centers. To enhance stability, store your complexes in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen). Using degassed solvents for storage and handling can also minimize oxidative degradation.
Q3: I am seeing unexpected redox activity with my 8-aminoquinoline complex. What could be the reason?
A3: The 8-aminoquinoline ligand itself can exhibit redox properties, and this activity is often modulated upon complexation with a metal ion.[10] The choice of metal is a primary determinant of the complex's redox behavior. For instance, copper complexes of 8-AQ are known to be redox-active.[11] The coordination environment, including the presence of other ligands and the solvent, can also influence the redox potential of the metal center. If you are observing unexpected redox behavior, it is crucial to characterize the electrochemical properties of your complex using techniques like cyclic voltammetry to understand its intrinsic redox potential.
Part 2: Troubleshooting Guides for Specific Analytical Techniques
This section provides detailed troubleshooting for common issues encountered during the characterization of 8-aminoquinoline metal complexes using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: Why are the peaks in the ¹H NMR spectrum of my 8-aminoquinoline metal complex broad and poorly resolved?
A4: Broad peaks in the NMR spectrum of an 8-aminoquinoline metal complex can arise from several factors.[12]
-
Paramagnetism: If your complex contains a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the unpaired electrons can cause significant line broadening. In such cases, obtaining a well-resolved spectrum might be challenging. Consider using a diamagnetic analogue (e.g., Zn(II)) for structural elucidation if possible.
-
Chemical Exchange: Dynamic processes, such as ligand exchange or conformational changes occurring on the NMR timescale, can lead to peak broadening.[13] Acquiring the spectrum at different temperatures (variable temperature NMR) can help to either sharpen the peaks (at the fast or slow exchange limit) or coalesce them, providing information about the dynamic process.
-
Aggregation: The complex may be aggregating in the chosen NMR solvent. Try using a different solvent or acquiring the spectrum at a lower concentration.[12]
-
Poor Shimming: The homogeneity of the magnetic field might not be optimal. Ensure the instrument is properly shimmed before acquiring the spectrum.[12]
-
Presence of Impurities: Paramagnetic impurities, even in small amounts, can cause significant line broadening. Ensure your sample is of high purity.
Typical ¹H NMR Data for 8-Aminoquinoline and a Diamagnetic Zn(II) Complex:
| Compound | Aromatic Protons (ppm) | NH₂ Proton (ppm) |
| 8-Aminoquinoline (Free Ligand) | 6.92–7.36 and 8.76–8.77 | 7.37 |
| [Zn(8-AQ)₂(dca)] | 6.84–7.42 and 8.14–8.69 | 7.43 |
Data sourced from[3]
The noticeable shift in the proton signals upon coordination provides evidence of complex formation.[3]
Experimental Workflow: Troubleshooting Broad NMR Peaks
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redox properties of 8-quinolinol and implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 8-Aminoquinoline Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenges posed by the poor solubility of 8-aminoquinoline derivatives during in vitro and in vivo experimentation.
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its role in developing crucial antimalarial drugs like primaquine and tafenoquine.[1] Its versatile structure is also being explored for anticancer, antimicrobial, and neuroprotective agents. However, the inherent hydrophobicity and rigid structure of this scaffold frequently lead to poor aqueous solubility, a major hurdle that can compromise assay results and hinder drug development. This guide is designed to provide you with the foundational knowledge and practical solutions to overcome these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: Why do so many 8-aminoquinoline derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of 8-aminoquinoline derivatives stems from their molecular structure. The bicyclic aromatic quinoline ring system is inherently hydrophobic (lipophilic), which disfavors interaction with water.[2] While the 8-amino group and other substituents can add polarity, the overall flat, rigid structure often leads to strong intermolecular interactions in the solid crystal state. Significant energy is required to break these crystal lattice bonds, a process that is not always offset by favorable interactions with water molecules, resulting in low solubility.
Q2: What is the very first step I should take when facing a solubility issue with a new 8-aminoquinoline derivative?
A2: Your first and most critical step is to determine the compound's pH-dependent solubility profile. 8-aminoquinolines are typically weak bases due to the nitrogen in the quinoline ring and the exocyclic amino group.[3] In acidic conditions (lower pH), the amino group can become protonated, forming a positively charged species. This salt form is generally much more soluble in aqueous media than the neutral form.[3] Understanding how solubility changes with pH will immediately inform whether simple adjustments to your assay buffer can solve the problem.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening?
A3: This is a classic sign of a compound "crashing out" of solution. While 8-aminoquinoline and its derivatives are often readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, these solvents are typically only tolerated at very low final concentrations (e.g., <1%) in biological assays.[3][4] When you introduce the DMSO stock into a predominantly aqueous environment, the solvent polarity dramatically increases. The aqueous buffer cannot maintain the hydrophobic compound in solution at the desired concentration, causing it to precipitate.[4]
Q4: How can poor solubility lead to misleading assay results?
A4: Poor solubility can generate both false positives and false negatives through several mechanisms:
-
Compound Aggregation: At concentrations above their solubility limit, many compounds form colloidal aggregates.[5] These aggregates can non-specifically inhibit enzymes by sequestering them on their surface, leading to "false positive" hits in inhibitor screens.[6] This is a major source of artifacts in high-throughput screening (HTS).[7]
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in solution is unknown and lower than intended. This can lead to an underestimation of potency (false negative or higher IC50) because the target is not exposed to the expected concentration.
-
Poor Reproducibility: The process of precipitation and aggregation can be erratic, leading to high variability between wells, plates, and experimental days, ultimately making your data unreliable.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a logical workflow for diagnosing and solving solubility issues, starting with the simplest and most common techniques.
Problem: My compound precipitates upon dilution into my aqueous assay buffer.
This is the most frequent manifestation of poor solubility. Before moving to complex formulations, systematically work through these foundational steps.
Solution 1: Optimize Your Dilution Protocol and Solvent Concentration
The cause is often a localized high concentration of the compound during dilution.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) while maintaining compound solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects on the assay.[4]
-
Modify Dilution Technique: Instead of pipetting a small volume of your compound stock directly into a large volume of buffer, perform a serial dilution. More importantly, add the compound stock to the aqueous buffer while vigorously vortexing or stirring the buffer.[8] This rapid mixing prevents localized supersaturation and promotes dispersion.
Solution 2: Adjust the pH of Your Assay Buffer
Leverage the basic nature of the 8-aminoquinoline core.
-
Mechanism: By lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.5), you can increase the protonation of the basic nitrogen atoms on the 8-aminoquinoline scaffold. The resulting salt form will have significantly higher aqueous solubility.[3]
-
Causality: The charged, protonated molecule has more favorable electrostatic interactions with polar water molecules compared to the neutral, more hydrophobic form.
-
Self-Validation: This approach is self-validating if you observe that the compound remains in solution at a lower pH but precipitates at a higher pH. Crucially, you must confirm that the altered pH does not negatively impact your biological target's activity or the assay's performance.
Solution 3: Employ Co-solvents
If pH adjustment is not viable, introducing a small amount of a water-miscible organic solvent can help.
-
Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system. This lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the compound to stay dissolved.
-
Common Co-solvents: Polyethylene glycol (PEG 400), propylene glycol, and ethanol are frequently used.
-
Implementation: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding your compound stock.
-
Self-Validation: Test a range of co-solvent concentrations to find the minimum amount needed for solubilization. As with pH changes, you must verify that the co-solvent at the final concentration does not interfere with your assay.
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | < 1% | High solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 5% | Generally well-tolerated but can be volatile. |
| Propylene Glycol | 1 - 10% | A common excipient in pharmaceutical formulations. |
| PEG 400 | 1 - 10% | Less toxic than other glycols; can increase viscosity. |
Problem: My results are inconsistent, and I suspect compound aggregation.
Even if you don't see visible precipitation, your compound may be forming nano- to micro-scale aggregates that interfere with the assay.
Solution 1: Confirming Aggregation with a Detergent-Based Counter-Screen
This is the gold-standard method for identifying aggregation-based activity.
-
Mechanism: Non-specific inhibitors that act via aggregation are sensitive to the presence of non-ionic detergents. The detergent molecules disrupt the formation of the colloidal aggregates, releasing the sequestered enzyme and restoring its activity.[6][9] True, specific inhibitors should not be significantly affected by the detergent.
-
Protocol:
-
Run your assay and confirm the inhibitory activity of your compound.
-
Repeat the assay, but this time include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[10]
-
-
Self-Validation: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.[10] If the activity remains, it is likely a specific interaction. Note: Some detergents can affect enzyme activity, so always run a detergent-only control.[11]
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Logic for identifying aggregation-based inhibitors.
Problem: Simple solvent-based approaches are insufficient. What are the next-level strategies?
When the intrinsic solubility of a compound is extremely low, formulation technologies or chemical modifications are required.
Solution 1: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[12]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. A poorly soluble "guest" molecule, like an 8-aminoquinoline derivative, can partition into this cavity, forming a water-soluble "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment.
-
Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used.[12]
-
Implementation: Inclusion complexes can be prepared by various methods, including co-evaporation, kneading, or freeze-drying.[14] For initial screening, co-saturating an aqueous solution with the cyclodextrin and the compound can be a simple starting point.
-
Self-Validation: The formation of a soluble complex can be confirmed by observing a clear solution where the compound would otherwise precipitate. Phase-solubility studies can quantitatively determine the increase in solubility.[15]
dot graph TD { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Mechanism of cyclodextrin-mediated solubilization.
Solution 2: Preparation of a Solid Dispersion
This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.
-
Mechanism: By dispersing the drug at a molecular level within a soluble carrier, you prevent the formation of a stable crystal lattice.[16] When the solid dispersion is added to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, amorphous, high-energy particles that have a higher dissolution rate and apparent solubility.[17]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common choices.[18]
-
Implementation: A common method is solvent evaporation, where both the drug and the carrier are dissolved in a common organic solvent, which is then evaporated to leave a solid film.[18]
-
Self-Validation: The resulting solid should be readily soluble in your assay buffer. Characterization by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can confirm the amorphous state of the drug within the dispersion.
Solution 3: Chemical Modification via Salt Formation
For lead candidates in drug development, creating a stable, soluble salt form is a primary strategy.
-
Mechanism: This formalizes the pH adjustment approach by reacting the basic 8-aminoquinoline derivative with an acid to form a stable, solid salt.[19] This salt form often has superior solubility and dissolution properties compared to the free base.[20]
-
Causality: The ionic nature of the salt allows for much more favorable interactions with water. The choice of the counter-ion (from the acid) is critical, as it influences the salt's final properties, including solubility and stability.[21]
-
Implementation: This is a synthetic chemistry task involving the selection of a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) and a suitable crystallization process.
-
Self-Validation: The resulting salt should be a crystalline solid with a defined melting point and demonstrate significantly improved aqueous solubility compared to the parent compound.
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility (Shake-Flask Method)
This is a foundational experiment to guide your solubilization strategy.
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0).[22]
-
Add Excess Compound: In separate vials for each pH, add an excess amount of your solid 8-aminoquinoline derivative to a known volume of buffer (e.g., 1 mL). Ensure there is undissolved solid at the bottom.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[15]
-
Separate Phases: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectroscopy or HPLC.[23]
-
Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.
Protocol 2: Preparation of a Cyclodextrin Complex (Freeze-Drying Method)
This method is effective for producing a dry, amorphous powder of the inclusion complex.[15]
-
Dissolve Components: In an aqueous solution, dissolve the cyclodextrin (e.g., HP-β-CD) and the 8-aminoquinoline derivative at the desired molar ratio (e.g., 1:1). You may need to use a minimal amount of a co-solvent like ethanol to initially dissolve the drug before adding it to the cyclodextrin solution.
-
Stir: Stir the solution at a constant temperature for 24-48 hours to allow for maximum complex formation.
-
Freeze: Rapidly freeze the solution by, for example, immersing the container in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution under a high vacuum for 48-72 hours to remove the solvent via sublimation.[15]
-
Collect: The resulting product is a dry, fluffy powder of the inclusion complex, which should be readily soluble in aqueous media.
dot graph TD { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for poor solubility.
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpdft.com [rjpdft.com]
- 21. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. who.int [who.int]
- 23. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
Strategies to prevent oxidation of 8-Aminoquinolin-6-ol during storage
Welcome to the technical support center for 8-Aminoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this compound, with a primary focus on preventing its oxidative degradation. Our goal is to equip you with the knowledge and practical strategies to ensure the long-term stability and integrity of your this compound samples.
Introduction to the Challenge: The Inherent Instability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring both an electron-rich aromatic amine and a phenolic hydroxyl group, renders it highly susceptible to oxidation. Exposure to atmospheric oxygen, light, and even trace metal impurities can initiate a cascade of degradation reactions, leading to discoloration, the formation of impurities, and a loss of potency. Understanding and mitigating this inherent instability is critical for reliable and reproducible experimental outcomes.
Recent electrochemical and computational studies on 8-aminoquinoline and its isomers have shed light on their redox properties, indicating that the oxidation pathway is highly dependent on factors such as pH.[1][2][3] These studies underscore the importance of a controlled storage environment to prevent the initiation of these degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the stability of this compound.
Q1: My vial of this compound has turned from a light-colored powder to a dark brown or purplish solid. What happened?
A1: This color change is a classic indicator of oxidation. The phenolic and amino functional groups on the quinoline ring are readily oxidized, leading to the formation of highly colored quinone-imine type structures and polymeric byproducts. This process is often accelerated by exposure to air and light.
Q2: Can I still use the discolored material in my experiments?
A2: It is strongly advised against using discolored this compound. The presence of oxidation products means the purity of the material is compromised, which can lead to inaccurate experimental results, including altered biological activity or unpredictable reaction outcomes. For critical applications, it is essential to use material that has been properly stored and shows no signs of degradation.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: The main culprits are:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Moisture: The presence of water can facilitate certain oxidation pathways.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: The oxidation potential of this compound can be pH-dependent, with different oxidation pathways favored under acidic or alkaline conditions.[1][2]
-
Metal Ions: Trace metal contaminants can act as catalysts for oxidation.
Q4: Is refrigeration or freezing sufficient to prevent oxidation?
A4: While storing at low temperatures (e.g., -20°C) can significantly slow down the rate of degradation, it is not a complete solution on its own.[4] If the container is not properly sealed and purged of air, oxidation can still occur over time, albeit more slowly. Furthermore, repeated freeze-thaw cycles can introduce moisture from condensation, potentially accelerating degradation.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (see Best Practices for Storage), as a solid, it can be stable for years.[5][6] However, if exposed to air and light at room temperature, significant degradation can be observed within weeks to months. For solutions, the stability is generally much lower and is highly solvent and pH-dependent.
Part 2: Troubleshooting Guide: Investigating Suspected Oxidation
If you suspect that your sample of this compound has undergone oxidation, this guide provides a systematic approach to confirm your suspicions and assess the extent of the degradation.
Visual Inspection and Physical Characterization
| Observation | Potential Indication of Oxidation | Recommended Action |
| Color Change | From off-white/pale yellow to tan, brown, or purple. | Proceed to analytical characterization. |
| Clumping/Caking | Absorption of moisture, which can precede or accompany oxidation. | Dry the sample under vacuum and re-evaluate. If color change is also present, proceed to analytical characterization. |
| Poor Solubility | Formation of insoluble polymeric oxidation products. | Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO). If insoluble particles remain, this is a strong indicator of degradation. |
Analytical Workflow for Purity Assessment
The following workflow outlines a robust analytical approach to quantify the purity of this compound and identify potential degradation products.
Caption: A logical workflow for the analytical assessment of this compound purity.
Experimental Protocol: HPLC-UV Purity Assay
Objective: To develop and validate an HPLC-UV method for the quantitative analysis of this compound and its degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Method Development and Validation:
-
Mobile Phase Selection: Start with a gradient elution using a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of a dilute solution of this compound. A wavelength around 240-260 nm is likely to be suitable.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," intentionally degrade a sample of this compound under various stress conditions (e.g., exposure to 3% H₂O₂, 0.1 M HCl, 0.1 M NaOH, heat, and light). Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.[8]
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[9][10][11]
Part 3: Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent the oxidation of this compound. The following protocols are designed to maintain the integrity of the compound from the moment it is received.
Core Principle: Exclusion of Atmospheric Oxygen and Light
The primary strategy is to create an inert environment for the compound. This involves storing it under a dry, inert gas such as argon or nitrogen and protecting it from light.
Caption: Recommended workflow for the storage and handling of this compound.
Protocol 1: Inert Gas Purging for Long-Term Storage
Objective: To replace the air in the headspace of the storage container with a dry, inert gas.
Materials:
-
Vial of this compound
-
Source of dry argon or nitrogen gas with a regulator
-
Needle and tubing for gas delivery
-
Septum-cap vial (optional, for frequent use) or a standard screw-cap vial
-
Parafilm
Procedure:
-
Preparation: If transferring the compound to a new vial, ensure the vial is clean and thoroughly dried (e.g., by oven-drying at 120°C for several hours).
-
Gas Flow: Set up a gentle stream of inert gas through a needle.
-
Purging: Insert the gas delivery needle into the vial, ensuring the needle tip is above the solid material. Have a second, wider-gauge needle as an outlet to allow the displaced air to escape.
-
Flush: Flush the headspace of the vial with the inert gas for 1-2 minutes.
-
Sealing: While the inert gas is still flowing, quickly remove the needles and tightly seal the vial with the cap.
-
Final Seal: Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress.
-
Storage: Place the sealed vial in a labeled, light-proof secondary container (e.g., a small box) and store it in a desiccator inside a freezer at -20°C.
Protocol 2: Incorporating an Antioxidant for Enhanced Stability
For exceptionally long-term storage or for applications where the utmost stability is required, the addition of a small amount of a solid-phase antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a suitable choice due to its efficacy as a radical scavenger and its compatibility with many organic compounds.[4][12]
Objective: To create a solid mixture of this compound with a small percentage of BHT to inhibit oxidative degradation.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT), high purity
-
Spatulas and weighing paper
-
Mortar and pestle (optional, for small scale) or a vial for gentle mixing
Procedure:
-
Calculation: Determine the amount of BHT to add. A common target concentration is 0.01% to 0.1% by weight. For 1 gram of this compound, this would be 0.1 mg to 1 mg of BHT.
-
Weighing: Carefully weigh out the desired amounts of this compound and BHT. It is advisable to do this in a low-humidity environment or a glovebox.
-
Mixing:
-
For small quantities: Gently grind the two powders together in a clean, dry mortar and pestle until a homogenous mixture is obtained.
-
For larger quantities: Place both components in a vial with ample headspace. Tumble or gently shake the vial until the BHT is evenly distributed. Avoid vigorous shaking that could generate static electricity.
-
-
Storage: Transfer the mixture to a suitable storage vial and follow Protocol 1 for inert gas purging and long-term storage.
Rationale: BHT acts as a free radical scavenger. It can donate a hydrogen atom to reactive radical intermediates that are formed during the initial stages of oxidation, thereby terminating the chain reaction and preventing further degradation of the this compound.
Part 4: Understanding the Oxidation Mechanism
While a definitive, published study on the complete oxidation pathway of this compound is not available, we can propose a plausible mechanism based on the known chemistry of aminophenols and related quinoline derivatives. The oxidation likely proceeds through the formation of a quinone-imine intermediate, which can then undergo further reactions, including polymerization.
Caption: A plausible oxidation pathway for this compound.
The initial step is likely a one-electron oxidation of the phenolic hydroxyl group, facilitated by the electron-donating amino group, to form a semiquinone radical. This radical is highly reactive and can be further oxidized to a quinone-imine species. These quinone-imine intermediates are often highly colored and can readily participate in polymerization reactions, leading to the formation of the dark, insoluble material observed in degraded samples.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its susceptibility to oxidation and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable compound and ensure the integrity of their experimental data. The proactive exclusion of oxygen and light, coupled with appropriate analytical monitoring, forms the cornerstone of a robust strategy for managing this and other sensitive chemical reagents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 3. researchgate.net [researchgate.net]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]
- 5. quora.com [quora.com]
- 6. pangoo.biz [pangoo.biz]
- 7. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. validated hplc assay: Topics by Science.gov [science.gov]
- 11. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing the 8-Aminoquinoline Scaffold
Introduction
The 8-aminoquinoline (8-AQ) moiety has become an indispensable tool in modern synthetic chemistry, serving as a powerful bidentate directing group for the transition-metal-catalyzed functionalization of otherwise inert C-H bonds.[1][2] Its ability to form a stable five-membered metallacycle with catalysts based on palladium, ruthenium, nickel, and other metals allows for exquisite control over regioselectivity, primarily directing functionalization to the ortho C-H bond of a tethered aromatic group or a specific C(sp³)–H bond.[3][4] This strategy has streamlined the synthesis of complex molecules for applications in drug discovery and materials science.
However, the journey from a promising reaction scheme to a high-yielding, reproducible protocol is often fraught with challenges. Catalyst selection is not one-size-fits-all, and subtle changes in substrates or reaction conditions can lead to dramatically different outcomes. This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights through detailed troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during the optimization of 8-aminoquinoline-directed C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the 8-aminoquinoline (8-AQ) amide so effective as a directing group?
The efficacy of the 8-AQ auxiliary stems from its structure as a bidentate ligand. The quinoline nitrogen and the amide nitrogen chelate strongly to a transition metal center.[1] This coordination brings the catalyst into close proximity to the target C-H bond on the substrate, facilitating the C-H activation step via the formation of a stable cyclometalated intermediate.[5] This pre-organization dramatically lowers the activation energy and enforces high regioselectivity, which is difficult to achieve otherwise.
Q2: Which catalyst system (e.g., Palladium, Ruthenium, Nickel) should I choose as a starting point?
The optimal catalyst depends heavily on the desired transformation and the nature of the C-H bond (sp² vs. sp³).
-
Palladium (Pd): This is the most versatile and widely used catalyst for this chemistry. It is particularly effective for C(sp²)-H arylations, olefinations, and acylations.[3][6] Palladium catalysis often proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle, requiring an oxidant to regenerate the active catalyst.[6][7]
-
Ruthenium (Ru): Ruthenium catalysts are highly effective for oxidative annulations with alkynes to form isoquinolones and can also enable remote C-H functionalization, which is not easily achieved with palladium.[8][9][10] These reactions often tolerate a wide range of functional groups.[11]
-
Nickel (Ni): Nickel is an attractive, more earth-abundant, and economical alternative to palladium. It has shown excellent performance in the functionalization of both C(sp²)-H and, notably, C(sp³)-H bonds.[12][13] Mechanistic studies suggest that the choice of base is particularly critical in nickel catalysis.[13]
Q3: What are the most critical parameters to screen when optimizing a new 8-AQ directed reaction?
A systematic approach is key. The most impactful parameters to investigate are:
-
Metal Precursor: The source and purity of the metal (e.g., Pd(OAc)₂, {[RuCl₂(p-cymene)]}₂) is fundamental.[14]
-
Oxidant/Additive: In many Pd-catalyzed reactions, an oxidant (e.g., AgOAc, Cu(OAc)₂, Ag₂CO₃) is required to regenerate the active Pd(II) species.[14][15] The choice and stoichiometry of this component are critical.
-
Base: The base plays a crucial role, often in the C-H activation step. Weakly coordinating inorganic bases (e.g., K₂CO₃, NaOAc) are common, but stronger bases (e.g., NaOtBu) can be beneficial, especially in Ni-catalyzed systems.[13][16]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Common choices include DCE, tert-amyl alcohol, and HFIP, each of which can dramatically influence reaction outcomes.[14][16]
-
Temperature and Time: C-H activation is often the rate-limiting step and requires elevated temperatures (e.g., 80-120 °C). However, excessively high temperatures can cause catalyst decomposition. A careful study of both temperature and reaction time is necessary to maximize yield while minimizing byproduct formation.[14][16]
Q4: I've successfully functionalized my molecule, but now I can't remove the 8-AQ directing group. What should I do?
Cleavage of the robust 8-AQ amide bond is a well-known challenge that can limit the synthetic utility of this method.[17][18] Simple acidic or basic hydrolysis often fails or requires harsh conditions that are incompatible with complex products. One of the most effective and milder modern methods involves a two-step, one-pot oxidative deprotection. The amide is first converted to a more labile imide via ozonolysis, which can then be cleaved under mild conditions to yield the desired carboxylic acid or other derivatives.[17]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
This is the most common issue encountered. A systematic diagnosis is essential to pinpoint the root cause.
DOT Script for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
-
Inactive Catalyst or Reagents:
-
Plausible Cause: The metal precursor (e.g., Pd(OAc)₂) may have decomposed to Pd(0) upon storage, or the oxidant (e.g., silver salts) may be old or hydrated. The purity of all components is critical.[14]
-
Validation Protocol: Run a positive control experiment using a substrate and conditions known to work in your lab or from a reliable literature report. If this control fails, the issue is with a common reagent or your general technique.
-
Solution: Always use fresh, high-purity catalyst precursors and oxidants from a reputable supplier.[14] Ensure solvents are anhydrous and reagents are handled under an inert atmosphere (Argon or Nitrogen) if specified, as moisture and oxygen can deactivate many catalytic systems.
-
-
Sub-Optimal Reaction Conditions:
-
Plausible Cause: The selected temperature may be insufficient to overcome the activation barrier for C-H cleavage, or the solvent may not adequately solubilize all components, hindering the catalytic cycle.
-
Validation Protocol: Screen a range of temperatures (e.g., in 10-15 °C increments from 80 °C to 120 °C). A study found that for a specific Pd-catalyzed arylation, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time led to improved yields by minimizing side reactions.[14][16]
-
Solution: Conduct a systematic screen of solvents. Dichloroethane (DCE) is a common starting point, but for larger scales or different substrates, solvents like tert-amyl alcohol have proven effective.[14][16] Ensure your substrate is fully dissolved at the reaction temperature.
-
-
Mechanistic Inhibition (The "Wrong" Additive):
-
Plausible Cause: An additive, particularly the base, may be inhibiting the catalyst. A well-documented example is the use of sodium carbonate (Na₂CO₃) in nickel-catalyzed C(sp³)-H arylations. While a common base, Na₂CO₃ can form a deleterious, off-cycle Ni(II) carbonate resting state, which hinders catalysis.[12][13]
-
Validation Protocol: If using a Ni-based system with Na₂CO₃ and observing poor performance, test an alternative base.
-
Solution: For Ni-catalyzed reactions, switching the base from Na₂CO₃ to a stronger, non-coordinating base like sodium tert-butoxide (NaOtBu) can dramatically improve catalytic turnover, even under milder conditions, and may remove the need for other additives like phosphines or carboxylic acids.[13]
-
Problem 2: Poor Selectivity (Mixture of Products or Byproducts)
-
Steric and Electronic Effects:
-
Plausible Cause: While the 8-AQ group strongly directs to the C5 position (the ortho C-H bond), highly electron-rich substrates or sterically demanding coupling partners can alter this preference or lead to side reactions. In one study, moving a substituent on the aryl iodide coupling partner from the ortho-position was found to be detrimental to the reaction outcome.[16]
-
Solution: If feasible, modify the electronics or sterics of your coupling partner. Aryl iodides with electron-donating groups often work most efficiently.[16] If remote functionalization is desired, consider switching to a catalyst system known for this, such as one based on Ruthenium.[19]
-
-
Incorrect Stoichiometry or Reaction Time:
-
Plausible Cause: Using a large excess of the coupling partner or running the reaction for too long after full conversion of the starting material can promote secondary reactions, such as difunctionalization.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS. Optimize the stoichiometry of the coupling partner (typically 1.5 to 3.0 equivalents are used).[16] Quench the reaction as soon as the starting material is consumed to prevent the formation of over-arylated byproducts.
-
Data Presentation & Key Protocols
Table 1: Comparative Overview of Common Catalyst Systems
| Catalyst System | Primary Application | Typical Conditions | Advantages | Key Considerations & Potential Issues |
| Palladium (Pd) | C(sp²)-H Arylation, Olefination | Pd(OAc)₂, AgOAc (oxidant), NaOAc (base), DCE, 100-120 °C | Highly versatile, broad substrate scope, well-documented.[3][6] | Requires stoichiometric oxidant; can be sensitive to air/moisture; catalyst can decompose to inactive Pd black.[20] |
| Ruthenium (Ru) | Oxidative Annulation, Remote C-H Functionalization | {[RuCl₂(p-cymene)]}₂, Cu(OAc)₂ (oxidant), K₂CO₃, MeOH, 80-110 °C | Unique reactivity for isoquinolone synthesis; can achieve remote functionalization.[9] | Substrate scope can be more limited than Pd; mechanism may involve radical processes.[11] |
| Nickel (Ni) | C(sp³)-H and C(sp²)-H Arylation | NiCl₂(PPh₃)₂, NaOtBu (base), Toluene, 100-140 °C | Earth-abundant, economical; excellent for C(sp³)-H bonds.[13] | Very sensitive to choice of base (Na₂CO₃ can be inhibitory); mechanism involves paramagnetic species.[13] |
Experimental Protocol 1: General Procedure for Palladium-Catalyzed C5-Arylation
This protocol is a representative starting point based on optimized conditions reported in the literature.[16] It should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv., e.g., 0.15 mmol), the aryl iodide (3.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), silver acetate (AgOAc, 2.0 equiv.), and sodium acetate (NaOAc, 1.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve the desired concentration (e.g., 0.5 M).
-
Heating and Monitoring: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every 4-6 hours). The reaction is typically complete within 24 hours.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired C5-arylated product.
Visualization of Key Concepts
DOT Script for a Simplified Pd(II)/Pd(IV) Catalytic Cycle
Caption: Simplified Pd(II)/Pd(IV) cycle for C-H arylation.
References
- 1. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-component ruthenium-catalyzed remote C–H functionalization of 8-aminoquinoline amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-component ruthenium-catalyzed remote C–H functionalization of 8-aminoquinoline amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. palladium-catalyzed c-h activation: Topics by Science.gov [science.gov]
Technical Support Center: Method Development for Scaling Up 8-Aminoquinolin-6-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-Aminoquinolin-6-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from lab-scale synthesis to pilot or manufacturing scale. The content is structured in a practical question-and-answer format to provide direct solutions to potential issues.
Section 1: Synthesis Strategy & Scale-Up Fundamentals
This section addresses foundational questions regarding the most common synthetic routes and the primary considerations when planning for a scale-up campaign.
FAQ 1: What is a reliable and common synthetic route for this compound suitable for scale-up?
A robust and frequently cited route commences with 6-methoxy-8-nitroquinoline . This pathway is advantageous due to the availability of starting materials and the generally high-yielding nature of the individual steps. The synthesis proceeds in two key stages:
-
Reduction of the Nitro Group: The nitro group of 6-methoxy-8-nitroquinoline is reduced to a primary amine, yielding 6-methoxy-8-aminoquinoline. Catalytic hydrogenation is the preferred method for this transformation on a larger scale due to its high efficiency and cleaner reaction profile compared to stoichiometric reducing agents like tin and HCl.[1]
-
Demethylation of the Methoxy Group: The methoxy ether is cleaved to reveal the final phenol, this compound. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
This route avoids some of the regioselectivity issues that can arise in other methods like direct functionalization of the quinoline core.
Workflow for this compound Synthesis
Caption: General synthetic workflow from starting materials to pure product.
FAQ 2: What are the most critical parameters to control when scaling up the synthesis of this compound?
Scaling up this synthesis introduces several challenges not always apparent at the bench scale. Control over the following parameters is crucial for a safe, reproducible, and high-yielding process.
| Parameter | Laboratory Scale (Grams) | Pilot/Manufacturing Scale (Kilograms) | Rationale for Control |
| Heat Transfer | Easily managed with a heating mantle/oil bath. | Significant challenge. Exotherms can lead to runaway reactions. | The Skraup reaction to prepare the starting material is notoriously exothermic and must be controlled carefully.[2] Similarly, neutralization and quenching steps can generate significant heat. A jacketed reactor with precise temperature control is mandatory. |
| Reagent Addition | Typically done quickly via dropping funnel. | Slow, controlled addition is critical. | For the Skraup reaction, the dropwise addition of sulfuric acid must be carefully controlled to maintain the internal temperature.[2] Rapid addition can cause dangerous temperature spikes. |
| Mixing Efficiency | Magnetic stirring is usually sufficient. | Requires powerful overhead mechanical stirring. | Inefficient mixing can lead to localized hot spots, poor reaction kinetics, and side product formation, especially in heterogeneous mixtures like catalytic hydrogenations. |
| Hydrogenation Safety | Glassware is common. | Requires a specialized, pressure-rated hydrogenation vessel (autoclave). | Handling hydrogen gas at scale carries significant explosion risks. Proper grounding, spark-free equipment, and monitoring of hydrogen uptake are essential. |
| Work-up & Isolation | Simple separations in a funnel. | Requires large-scale liquid-liquid extractors and filtration units. | Handling large volumes of solvents and aqueous waste requires engineered solutions. Product isolation via filtration can be slow and needs optimized equipment. |
| Material Purity | Reagent-grade chemicals are standard. | Raw materials require strict quality control and analysis. | Impurities in starting materials can have a magnified negative impact on the final product yield and purity at scale. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low Yield or Stalled Nitro Group Reduction
Question: My catalytic hydrogenation of 6-methoxy-8-nitroquinoline is slow, incomplete, or fails entirely. What are the common causes and how can I fix them?
Answer: This is a common scale-up issue often related to the catalyst or reaction conditions.
-
Underlying Cause 1: Catalyst Inactivation (Poisoning).
-
Explanation: The palladium catalyst is sensitive to poisons. Sulfur compounds, halides, or residual reagents from the previous step can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Solution:
-
Purify the Starting Material: Ensure the 6-methoxy-8-nitroquinoline is thoroughly purified, typically by recrystallization from a solvent like chloroform or ethylene dichloride, to remove any non-volatile impurities.[2]
-
Increase Catalyst Loading: As a direct remedy, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning, but this is not an economical long-term solution.
-
Use a Guard Bed: In fixed-bed hydrogenation systems, a pre-column of a scavenger material can remove poisons before the substrate reaches the catalyst bed.
-
-
-
Underlying Cause 2: Inefficient Mass Transfer.
-
Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, hydrogen gas). For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface. At scale, this can become the rate-limiting step.
-
Solution:
-
Improve Agitation: Increase the stirring speed to create a fine vortex that enhances the dispersion of hydrogen gas into the liquid phase. Ensure the catalyst is fully suspended and not settled at the bottom of the reactor.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the reaction rate.
-
Solvent Choice: Select a solvent (e.g., Ethanol, Methanol, Ethyl Acetate) in which both the starting material and hydrogen have good solubility.
-
-
Troubleshooting Decision Tree: Nitro Reduction
Caption: Decision tree for troubleshooting catalytic hydrogenation issues.
Problem 2: Incomplete Demethylation or Side Product Formation
Question: The O-demethylation of 6-methoxy-8-aminoquinoline with HBr is giving me a mixture of starting material and product, or I'm seeing significant charring. What should I do?
Answer: Demethylation is an aggressive reaction that requires careful control.
-
Underlying Cause 1: Insufficient Temperature or Reaction Time.
-
Explanation: Ether cleavage is an energy-intensive process. The reaction may not reach completion if the temperature is too low or the heating time is too short.
-
Solution:
-
Temperature Control: Ensure the reaction mixture is maintained at a vigorous reflux (typically >120 °C for 48% HBr). Use a reactor with good heat transfer capabilities.
-
Reaction Monitoring: Track the reaction's progress using a suitable method like HPLC or TLC. Do not stop the reaction based on time alone; ensure the starting material has been consumed.
-
-
-
Underlying Cause 2: Reagent Concentration and Water Content.
-
Explanation: The presence of excess water can raise the activation energy for the reaction. While aqueous HBr is standard, using anhydrous conditions with reagents like BBr₃ can be more effective, though it presents its own handling challenges.
-
Solution:
-
Use Concentrated Reagent: Employ 48% aqueous HBr as a standard. Using a more dilute acid will significantly slow down the reaction.
-
Consider Anhydrous Alternatives: For difficult substrates, BBr₃ in a solvent like dichloromethane (DCM) at low temperatures (0 °C to room temp) is a powerful alternative. However, BBr₃ is highly corrosive and reacts violently with water, requiring specialized handling procedures at scale.
-
-
-
Underlying Cause 3: Product Degradation.
-
Explanation: Aminophenols are susceptible to oxidation, especially at high temperatures in the presence of air. This leads to the formation of dark, tarry impurities that complicate purification.
-
Solution:
-
Maintain an Inert Atmosphere: Conduct the reaction and the subsequent work-up under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Control Temperature: Avoid excessive heating. While reflux is necessary, unnecessarily high temperatures can accelerate degradation.
-
Quench and Isolate Promptly: Once the reaction is complete, cool the mixture and proceed with the work-up without delay. The crude product should be isolated and purified or stored under inert gas.
-
-
Problem 3: Final Product is Dark and Difficult to Purify
Question: My isolated this compound is a dark solid, and I'm struggling to achieve the desired purity specifications. How can I improve its quality?
Answer: The color is a classic sign of oxidation. Purification requires specific techniques to address this.
-
Purification Strategy 1: Recrystallization with Additives.
-
Explanation: Standard recrystallization can be effective, but the presence of antioxidants can prevent re-oxidation during the process.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixtures).
-
Add a small amount of a reducing agent/antioxidant like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). This will help decolorize the solution by reducing oxidized impurities.
-
Consider adding activated carbon to adsorb polymeric impurities, then perform a hot filtration before allowing the solution to cool.
-
Crystallize under an inert atmosphere.
-
-
-
Purification Strategy 2: pH-Mediated Extraction.
-
Explanation: The product has both a basic amino group and an acidic phenolic group, making it amphoteric. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude material in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, pulling the product into the aqueous layer and leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.
-
Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) to precipitate the pure product, which can then be filtered.
-
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 6-methoxy-8-nitroquinoline (Kilogram Scale Adaptation)
Adapted from Organic Syntheses, Coll. Vol. 3, p.581 (1955); Vol. 28, p.82 (1948).[2]
Safety Warning: This reaction is exothermic and involves arsenic oxide, a toxic substance. All operations must be conducted in a well-ventilated fume hood or a contained reactor system by trained personnel wearing appropriate PPE.[2]
-
Charging the Reactor: In a 50 L jacketed glass reactor equipped with a robust overhead stirrer, charge in the following order: arsenic oxide (2.45 kg), 3-nitro-4-aminoanisole (2.45 kg), and glycerol (5.0 kg).
-
Initial Mixing: Start stirring to form a homogeneous slurry.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.3 L) via a dosing pump over 60-90 minutes. Monitor the internal temperature closely; it will rise spontaneously. Use the reactor jacket cooling to maintain the internal temperature below 80 °C.
-
Reaction Heating: Once the acid addition is complete, heat the mixture carefully. The internal temperature should be slowly raised to 105-110 °C and held for 2-3 hours.
-
Second Acid Addition: Cool the reactor to below 100 °C. Add a second portion of concentrated sulfuric acid (1.3 L) dropwise over 2.5-3.5 hours, ensuring the temperature is strictly maintained between 117-119 °C.
-
Final Heating: After the addition is complete, maintain the temperature at 120 °C for 4 hours, then at 123 °C for 3 hours.
-
Quench: Cool the reaction mixture to below 100 °C and slowly add 15 L of water. Then, pump the diluted mixture into a separate vessel containing a stirred mixture of concentrated ammonium hydroxide (7.5 L) and ice (15 kg) for neutralization.
-
Isolation & Purification: Filter the resulting solid precipitate. Purify the crude solid by boiling with chloroform (approx. 20 L) and 150 g of decolorizing carbon. Filter the hot solution, concentrate the filtrate by distillation, cool to 5 °C, and collect the crystallized product. A typical yield is 65-75%.[2]
Section 4: Safety at Scale
Question: What are the primary safety hazards associated with the large-scale synthesis of this compound?
Answer: Beyond the standard chemical handling risks, this synthesis has several key hazards that are magnified at scale.
-
Thermal Runaway: The Skraup reaction is highly exothermic.[2] A failure in cooling or an uncontrolled addition of sulfuric acid can lead to a runaway reaction, causing a rapid increase in temperature and pressure. A process safety review (e.g., HAZOP) is essential before scaling up.
-
Hydrogenation Hazards: Hydrogen is highly flammable and can form explosive mixtures with air. The use of a pressure-rated vessel, proper grounding to prevent static discharge, and continuous monitoring for leaks are non-negotiable. The palladium on carbon catalyst can be pyrophoric (ignite spontaneously in air) when dry and spent; it must be handled wet at all times.
-
Corrosive Reagents: Concentrated sulfuric acid and 48% hydrobromic acid are extremely corrosive. Use of appropriate corrosion-resistant reactors (glass-lined steel) and transfer lines is necessary. Personnel must use acid-resistant gloves, face shields, and aprons.
-
Product Toxicity: 8-Aminoquinoline derivatives as a class have known biological activity and potential toxicity.[3] The final product, this compound, should be handled with care, avoiding dust inhalation and skin contact.[4] Consult the Safety Data Sheet (SDS) for specific handling information.[5]
References
Quenching and work-up procedures for Povarov reactions
A Guide to Effective Quenching and Work-up Procedures
Welcome to the technical support center for the Povarov reaction. As Senior Application Scientists, we understand that even the most elegant of reactions can present challenges during the crucial stages of quenching and purification. This guide is designed to provide you with in-depth, field-proven insights to navigate common hurdles and ensure the successful isolation of your target tetrahydroquinolines. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding the work-up of Povarov reactions.
Q1: What is the general procedure for quenching a Povarov reaction?
A standard quenching procedure for a Povarov reaction typically involves the addition of an aqueous solution to deactivate the catalyst and any remaining reactive intermediates. The choice of quenching agent depends on the nature of the catalyst used. For Lewis acid-catalyzed reactions (e.g., using InCl₃, CeCl₃·7H₂O, or Sc(OTf)₃), quenching is often performed by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. For reactions employing a Brønsted acid catalyst, a basic quench with NaHCO₃ or a dilute solution of sodium hydroxide (NaOH) is typically used to neutralize the acid.
Q2: My Povarov reaction mixture is a heterogeneous slurry. How should I proceed with the work-up?
It is not uncommon for Povarov reactions, especially those using certain Lewis acids like CeCl₃·7H₂O, to be heterogeneous. In such cases, a filtration step is often recommended before proceeding with an aqueous work-up.[1] The reaction mixture can be diluted with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) and then filtered through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.[1][2] This clarification of the reaction mixture can prevent the formation of intractable emulsions during the subsequent extraction steps.
Q3: What are the most common side products in a Povarov reaction, and how can they be removed?
Common side products can include unreacted starting materials (aniline, aldehyde), the intermediate imine, and potentially byproducts from the decomposition of the starting materials or product. In some cases, oxidation of the desired tetrahydroquinoline to the corresponding quinoline can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.[3] Most of these impurities can be effectively removed by flash column chromatography on silica gel.
Q4: Is it better to use an acidic or basic wash during the extraction of my tetrahydroquinoline product?
The product of a Povarov reaction, a tetrahydroquinoline, is a basic compound due to the nitrogen atom in the heterocyclic ring. Therefore, washing the organic layer with a dilute acidic solution (e.g., 0.5 M HCl) can protonate the product, causing it to move into the aqueous layer.[1] This can be a useful purification strategy if the impurities are non-basic and remain in the organic layer. The product can then be recovered by basifying the aqueous layer with a base like NaOH and re-extracting it into an organic solvent.[1] However, if your product is sensitive to acid, it is advisable to use neutral or slightly basic washes.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the work-up and purification of your Povarov reaction.
| Problem | Potential Cause(s) | Solutions & Step-by-Step Protocols |
| Persistent Emulsion During Extraction | - High concentration of catalyst salts.- Presence of fine particulate matter.- Use of chlorinated solvents with basic aqueous solutions.[4] | Protocol 1: Brine Wash & Dilution 1. Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.[5]2. Gently rock the separatory funnel; avoid vigorous shaking.3. If the emulsion persists, dilute the organic layer with an additional 2-5 volumes of the extraction solvent.[5]4. Allow the mixture to stand undisturbed for 15-30 minutes.[5]Protocol 2: Filtration through Celite® 1. Prepare a small plug of Celite® in a fritted glass funnel over a clean collection flask.[6]2. Pass the entire emulsified mixture through the Celite® pad under gentle vacuum.[4] The fine particles causing the emulsion will be retained by the Celite®.[4]3. Rinse the Celite® pad with a small amount of the organic solvent to ensure complete recovery of the product.4. Separate the layers of the filtrate. |
| Difficulty Removing the Lewis Acid Catalyst | - Incomplete quenching of the Lewis acid.- Formation of insoluble metal hydroxides. | Protocol: Acidic Wash for Amphoteric Hydroxides (e.g., from AlCl₃)1. After the initial quench, wash the organic layer with a dilute solution of HCl (e.g., 1 M). This can help to dissolve amphoteric metal hydroxides.2. Follow with a wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.3. Wash with brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. |
| Product Streaking/Tailing on Silica Gel Column | - The basic nature of the tetrahydroquinoline product interacts strongly with the acidic silica gel.[7]- Overloading of the column.[7] | Protocol: Deactivation of Silica Gel with Triethylamine 1. Choose an appropriate eluent system (e.g., hexane/ethyl acetate) based on TLC analysis.2. Add a small amount of triethylamine (Et₃N), typically 0.5-1%, to the eluent mixture.[8]3. Use this triethylamine-containing eluent to pack the column and as the mobile phase during chromatography. The triethylamine will compete with your basic product for the acidic sites on the silica gel, resulting in better peak shape.[8] |
| Low Recovery of Product After Work-up | - Product is partially soluble in the aqueous layer.- Product degradation upon exposure to acidic or basic conditions during work-up.[9] | Protocol: pH Adjustment and Back-Extraction 1. Before discarding the aqueous layers from your extraction, check their pH. If your product is basic, ensure the aqueous layer is basic before the final extraction.2. If you suspect your product is in the aqueous layer, adjust the pH to be more favorable for its solubility in the organic solvent (i.e., basify if the product is basic) and perform a "back-extraction" with fresh organic solvent.3. Test the stability of your product to the intended work-up conditions on a small scale before applying it to the entire reaction mixture.[9] |
Experimental Workflow
Decision Tree for Povarov Reaction Work-up
The choice of an appropriate work-up procedure is critical and depends on the specific conditions of your Povarov reaction. The following diagram provides a decision-making framework to guide you through this process.
Caption: Decision tree for Povarov reaction work-up.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Workup [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Kernels and Cats [kaligulaarmblessed.github.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [icc.journals.pnu.ac.ir]
Validation & Comparative
The Director's Chair: A Comparative Guide to 8-Aminoquinoline Isomers in Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, the quest for efficiency, selectivity, and versatility is paramount. The quinoline scaffold, a privileged motif in medicinal and materials chemistry, has given rise to a family of ligands and directing groups that have revolutionized synthetic strategies. Among these, 8-aminoquinoline (8-AQ) has emerged as a titan, particularly in the realm of transition metal-catalyzed C-H bond functionalization.[1][2] Its remarkable ability to act as a bidentate directing group, forming a stable five-membered chelate with metal centers, has unlocked unprecedented pathways for molecular construction.[3][4]
However, the utility of the aminoquinoline scaffold is not limited to the 8-position. Its isomers, with the amino group at different locations on the quinoline ring, exhibit distinct electronic and steric properties, leading to a fascinating divergence in their catalytic applications and performance. This guide provides a comprehensive, data-driven comparison of the catalytic prowess of 8-aminoquinoline and its isomers, offering insights into their respective strengths, limitations, and optimal use cases. We will delve into the mechanistic underpinnings of their catalytic activity, present detailed experimental protocols, and provide a clear, objective comparison of their performance to empower researchers in their synthetic endeavors.
The Unrivaled Director: 8-Aminoquinoline in C-H Functionalization
The power of 8-aminoquinoline as a directing group lies in its geometry. The nitrogen of the quinoline ring and the exocyclic amino group are perfectly positioned to form a stable, five-membered metallacycle upon coordination to a transition metal. This chelation brings the metal catalyst into close proximity to the ortho C-H bond of the substrate attached to the amino group, dramatically lowering the activation energy for its cleavage. This has enabled a vast array of previously challenging C-H functionalization reactions with high regioselectivity.[1][3]
dot
References
A Comparative Guide for Researchers: 8-Aminoquinolin-6-ol vs. 8-Hydroxyquinoline as Metal Chelators
Introduction: The Critical Role of Metal Chelators in Scientific Advancement
Metal ions are fundamental to countless biological and chemical processes. However, the dysregulation of metal homeostasis is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[1][2] Metal chelators, molecules that bind tightly to metal ions, are therefore indispensable tools in both therapeutic intervention and analytical science. Among the most versatile scaffolds in medicinal chemistry is the quinoline ring system. This guide provides a detailed, objective comparison of two prominent quinoline-based chelators: the extensively studied 8-hydroxyquinoline (8-HQ) and its functionalized analogue, 8-Aminoquinolin-6-ol.
This document moves beyond a simple recitation of facts to explain the causality behind their differing performances. We will delve into their structural nuances, compare their chelation mechanisms and performance with experimental data, and provide actionable protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of chelator for their specific application.
Section 1: Structural and Physicochemical Foundations
The seemingly minor structural difference between 8-HQ and this compound—the addition of an amino group at position 8 and the shift of the hydroxyl group to position 6—profoundly alters their electronic properties and steric profile, which in turn dictates their interaction with metal ions.
8-hydroxyquinoline is a classic monoprotic, bidentate chelating agent.[3][4] Its chelating action arises from the nitrogen atom on the pyridine ring and the adjacent deprotonated hydroxyl group at position 8.[1] This arrangement is crucial; among the seven isomers of monohydroxyquinoline, only 8-HQ is capable of forming stable chelate complexes with divalent metal ions.[1][5]
This compound, while less extensively characterized in public literature, presents a more complex profile. It possesses three potential electron-donating atoms: the ring nitrogen, the amino nitrogen at position 8, and the hydroxyl oxygen at position 6. This structure suggests different potential modes of chelation compared to the rigid bidentate pocket of 8-HQ.
Caption: Chemical structures of 8-Hydroxyquinoline and this compound.
Comparative Physicochemical Properties
The fundamental properties of a chelator, such as its acidity (pKa) and lipophilicity (logP), govern its behavior in biological systems, including membrane permeability and metal release at varying pH gradients.
| Property | 8-Hydroxyquinoline (8-HQ) | This compound | Rationale for Significance |
| Molecular Formula | C₉H₇NO | C₉H₈N₂O | Defines the basic building blocks and molar mass. |
| Molar Mass | 145.16 g/mol | 160.17 g/mol [6] | Essential for preparing solutions of known molarity. |
| pKa Values | pKa₁ ≈ 5.0 (N-H⁺)pKa₂ ≈ 9.8 (O-H) | pKa₁ ≈ 4.5 (N-H⁺)pKa₂ ≈ 8.5 (NH₂-H⁺)pKa₃ ≈ 10.5 (O-H) (Estimated) | Determines the ionization state at physiological pH, affecting solubility and metal binding affinity. |
| logP (Octanol/Water) | ~1.97[7] | ~1.4 (Estimated)[6] | Indicates lipophilicity, which influences the ability to cross biological membranes like the blood-brain barrier. |
| Chelating Atoms | Ring Nitrogen, Hydroxyl Oxygen | Ring Nitrogen, Amino Nitrogen, Hydroxyl Oxygen | The number and type of donor atoms dictate the coordination chemistry and potential for forming stable complexes. |
Note: Some values for this compound are estimated based on its structure and available data from sources like PubChem, as extensive experimental characterization is not as widely published as for 8-HQ.
Section 2: The Mechanism of Chelation: A Tale of Two Geometries
The efficacy of a chelator is rooted in its ability to form stable, coordinate covalent bonds with a central metal ion, creating a ring structure.
8-Hydroxyquinoline: 8-HQ functions as a bidentate ("two-toothed") ligand, binding to a metal ion through its ring nitrogen and the deprotonated hydroxyl oxygen. This forms a highly stable five-membered ring, a favored conformation in coordination chemistry.[3] The planarity of the quinoline ring system further contributes to the stability of these complexes.[2]
This compound: The introduction of the 8-amino group fundamentally alters the chelation landscape. While the ring nitrogen remains a key binding site, the primary chelation pocket is now likely formed between the ring nitrogen and the amino group at position 8, again forming a stable five-membered ring. The hydroxyl group at position 6 is less likely to participate in the primary chelation ring due to the less favorable seven-membered ring it would form. However, it can significantly influence the electronic properties of the quinoline system, potentially modulating the binding affinity and redox potential of the resulting complex. Furthermore, it could participate in forming secondary interactions or binding a second metal ion in polynuclear complexes. Research on bis(8-aminoquinoline) ligands suggests they act as tetradentate chelators with high affinity for certain metals.[8]
Caption: Comparative metal chelation mechanisms.
Section 3: Performance Analysis: Affinity, Selectivity, and Biological Implications
The ultimate utility of a chelator depends on its performance: how strongly it binds (affinity) and how well it discriminates between different metals (selectivity).
Binding Affinity and Stability
The stability of a metal-ligand complex is quantified by its stability constant (log K). Higher values indicate stronger, more stable complexes. 8-HQ is known to form highly stable complexes with a wide range of metal ions.[9]
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Aminoquinoline Derivatives (log K₁) | Key Implication |
| Cu(II) | ~12.8 | High, often >15 | Both are strong copper chelators. 8-aminoquinoline derivatives can exhibit exceptionally high affinity.[8] |
| Zn(II) | ~8.7 | Moderate | 8-aminoquinoline derivatives often show marked selectivity for Cu(II) over Zn(II).[8][10] |
| Fe(III) | ~12.3 | Moderate to High | Both are effective iron chelators, a key property for targeting iron dysregulation in disease.[11] |
| Al(III) | ~9.8 | Lower | 8-HQ is a well-known chelator for Al(III), used in materials like OLEDs (Alq3).[4][12] |
Data compiled from multiple sources and represents typical values. Actual values depend on experimental conditions.
The Decisive Factor: Selectivity
Herein lies a critical distinction. While 8-HQ is a powerful but somewhat indiscriminate chelator, forming stable complexes with numerous divalent and trivalent cations, 8-aminoquinoline derivatives can be engineered for superior selectivity .[9][12]
One study directly comparing bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands found that the amino-based compound was an excellent and highly selective chelator for Cu(II) ions relative to Zn(II), a selectivity not observed for its hydroxyl-based analogue.[8] This is a significant advantage in biological systems where disrupting the homeostasis of essential ions like zinc can be detrimental. The ability to selectively target copper, whose dysregulation is implicated in neurodegenerative diseases and cancer, makes 8-aminoquinoline derivatives like this compound highly attractive candidates for targeted therapeutic design.[10]
Section 4: Experimental Protocol: Characterizing Metal Chelation via UV-Vis Spectrophotometry
To validate the chelation properties of these compounds, a robust and reproducible experimental protocol is essential. UV-Vis spectrophotometry is a foundational technique used to determine the stoichiometry and binding affinity of metal-ligand complexes. The formation of a complex often results in a shift in the maximum absorption wavelength (λ_max) and a change in absorbance, which can be monitored systematically.
Objective
To determine the metal-ligand binding stoichiometry of a chelator (e.g., this compound) with a metal ion (e.g., CuCl₂) using the method of continuous variations (Job's plot).
Materials & Equipment
-
Spectrophotometer (UV-Vis)
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
-
Chelator stock solution (e.g., 1 mM this compound in buffered methanol)
-
Metal salt stock solution (e.g., 1 mM CuCl₂ in buffer)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
Step-by-Step Methodology
-
Preparation of Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of both the chelator and the metal salt in the chosen buffered solvent system. The buffer is critical to maintain a constant pH, as proton competition can affect chelation.
-
Job's Plot Setup: Prepare a series of solutions in separate vials. In each vial, the total molar concentration of chelator plus metal is held constant, but their molar ratio is varied systematically from 0 to 1. The total volume should also be kept constant.
-
Example: For a total concentration of 50 µM in a 1 mL volume, the first vial would contain 50 µL of 1 mM metal stock and 950 µL of buffer. The next would contain 45 µL of metal and 5 µL of chelator stock, and so on, until the last vial contains 50 µL of 1 mM chelator stock.
-
-
Equilibration: Allow the prepared solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature to ensure complex formation is complete.
-
Spectrophotometric Measurement:
-
Scan the full UV-Vis spectrum (e.g., 250-600 nm) for each solution to identify the λ_max of the metal-ligand complex, which should differ from the ligand or metal alone.
-
Measure the absorbance of each solution at this predetermined λ_max.
-
-
Data Analysis:
-
Correct the measured absorbance (A_corr) by subtracting the theoretical absorbance of the uncomplexed metal and ligand: A_corr = A_measured - (A_metal + A_ligand).
-
Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis).
-
The peak of the resulting curve on the X-axis corresponds to the mole fraction of the ligand in the complex, revealing the stoichiometry (e.g., a peak at X = 0.5 indicates a 1:1 complex; a peak at X = 0.67 indicates a 1:2 metal:ligand complex).
-
Caption: Workflow for Determining Chelation Stoichiometry via Job's Plot.
Section 5: Synthesis Overview
The accessibility of a chelator is a practical consideration for any research program.
-
8-Hydroxyquinoline: The synthesis of 8-HQ is well-established and can be achieved through several classic named reactions. The Skraup synthesis, involving the reaction of o-aminophenol with glycerol and sulfuric acid, is a common method.[13][14] Alternatively, it can be synthesized from 8-sulfoquinoline via alkali fusion.[12][15] The commercial availability and multiple synthetic routes make 8-HQ a readily accessible starting material.
-
This compound: The synthesis of this compound is less commonly described. A plausible route would involve a multi-step synthesis starting from a pre-functionalized quinoline. For example, one could start with 6-methoxy-8-nitroquinoline, reduce the nitro group to an amine, and then demethylate the methoxy group to yield the final product. The synthesis of 8-aminoquinoline itself often starts with the nitration of quinoline followed by reduction.[16][17]
Conclusion and Expert Recommendations
The choice between 8-hydroxyquinoline and this compound is not a matter of one being universally "better," but which is more fit-for-purpose.
Choose 8-Hydroxyquinoline for:
-
Broad-Spectrum Chelation: When the goal is to bind a wide array of metal ions with high affinity and commercial availability is a priority.
-
Established Applications: Leveraging its extensive use in analytical chemistry, as a fungicide, and in materials science (e.g., OLEDs).[4][12]
-
Baseline Studies: When a well-characterized, potent, but less selective chelator is required as a benchmark control.
Choose this compound (or related 8-aminoquinoline scaffolds) for:
-
Selective Metal Targeting: When specificity for a particular metal ion, such as Cu(II) over Zn(II), is critical to avoid disrupting the homeostasis of other essential biometals.[8] This is paramount in drug development for neurodegenerative diseases.
-
Therapeutic Development: When designing next-generation therapeutics where enhanced selectivity and potentially different redox properties can lead to improved efficacy and a better safety profile.[10]
-
Novel Sensor Development: The unique electronic properties conferred by the amino group could be exploited to develop novel fluorescent or colorimetric sensors with high selectivity.
The addition of an amino group transforms the quinoline scaffold from a generalist chelator into a specialist. For researchers and drug developers on the frontier of metallo-biology, the enhanced selectivity offered by the 8-aminoquinoline framework represents a more refined and promising tool for dissecting and manipulating complex biological systems.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. dovepress.com [dovepress.com]
- 6. This compound | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 10. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Activity of 8-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of therapeutic development, aimed at combating the detrimental effects of oxidative stress implicated in a myriad of diseases. Within the diverse landscape of heterocyclic compounds, 8-aminoquinoline and its derivatives have emerged as a scaffold of significant interest, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the antioxidant activity of various 8-aminoquinoline derivatives, supported by experimental data, mechanistic insights, and detailed protocols for key assays. Our focus is to elucidate the structure-activity relationships that govern their antioxidant potential, offering a valuable resource for the rational design of new therapeutic agents.
The Pivotal Role of 8-Aminoquinolines as Antioxidants
The 8-aminoquinoline core, a bicyclic aromatic structure, serves as a versatile pharmacophore. The presence of the amino group at the 8-position is crucial, as it can readily donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. The antioxidant capacity of these derivatives can be finely tuned through chemical modifications, influencing their electronic properties and, consequently, their radical scavenging efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is not a monolithic property and is best assessed using a battery of assays that probe different aspects of antioxidant action. Here, we compare the activity of several 8-aminoquinoline derivatives using data from three widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The efficacy of an antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
DPPH Radical Scavenging Activity
The DPPH assay is a popular and rapid method to screen for radical scavenging activity. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
| Compound/Derivative | Substituent(s) | DPPH IC50 (µM) | Reference |
| 8-Aminoquinoline-Caffeic Acid Conjugates | |||
| Compound 4 | Caffeic acid amide | 85.3 ± 4.2 | [1] |
| Compound 5 | Caffeic acid ester | 92.5 ± 5.1 | [1] |
| Compound 6 | Caffeic acid derivative | 110.2 ± 6.3 | [1] |
| 8-Hydroxyquinoline Derivative | |||
| 5-Amino-8-hydroxyquinoline | 5-amino | 8.70 | [2] |
| Positive Control | |||
| Caffeic Acid | - | 125.7 ± 7.8 | [1] |
| α-Tocopherol | - | 13.47 | [2] |
Insights from DPPH Assay Data:
The data clearly indicates that the conjugation of 8-aminoquinoline with natural antioxidants like caffeic acid can result in potent radical scavenging activity, with some derivatives showing lower IC50 values than the parent caffeic acid.[1] This suggests a synergistic effect between the two moieties. Furthermore, the 5-amino-8-hydroxyquinoline derivative demonstrates remarkable antioxidant potential, with an IC50 value even lower than the well-known antioxidant α-tocopherol, highlighting the significant influence of an additional electron-donating amino group on the quinoline scaffold.[2]
Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of 8-aminoquinoline derivatives is primarily attributed to two key mechanisms:
-
Hydrogen Atom Transfer (HAT): The amino group at the 8-position can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting 8-aminoquinolyl radical is a critical factor in this process.
-
Single Electron Transfer (SET): The aromatic ring system of the quinoline core allows for the donation of an electron to a free radical, forming a radical cation. The ease of this electron donation is influenced by the electronic properties of the substituents on the ring.
The interplay of these mechanisms is dictated by the specific structure of the derivative and the nature of the free radical it is scavenging.
Structure-Activity Relationship (SAR)
The antioxidant potency of 8-aminoquinoline derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Electron-Donating Groups (EDGs): The presence of EDGs, such as amino (-NH2) and hydroxyl (-OH) groups, on the quinoline ring generally enhances antioxidant activity. These groups increase the electron density of the aromatic system, facilitating both HAT and SET mechanisms. This is exemplified by the high potency of 5-amino-8-hydroxyquinoline.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, tend to decrease antioxidant activity by withdrawing electron density from the ring, making electron and hydrogen donation more difficult.
-
Conjugation with other Antioxidants: As seen with the caffeic acid conjugates, linking the 8-aminoquinoline scaffold to other known antioxidant molecules can lead to hybrid compounds with enhanced and potentially synergistic antioxidant effects.[1]
Experimental Protocols for Antioxidant Assays
For researchers looking to evaluate the antioxidant activity of their own 8-aminoquinoline derivatives, the following are detailed, step-by-step methodologies for the three key assays discussed.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test 8-aminoquinoline derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or positive control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
For the blank, add the solvent used for the samples instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare solutions of the test compounds and a positive control (e.g., Trolox) at various concentrations.
-
-
Assay Procedure:
-
Add a small volume of the test compound or positive control to a larger volume of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions for the standard curve.
-
Prepare solutions of the test compounds.
-
-
Assay Procedure:
-
Add a small volume of the test compound, standard, or blank (solvent) to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.
-
Conclusion and Future Directions
The 8-aminoquinoline scaffold represents a promising platform for the development of novel antioxidant agents. The comparative data and structure-activity relationships presented in this guide underscore the importance of rational design in optimizing the radical scavenging potential of these derivatives. The presence of electron-donating groups and the strategic conjugation with other antioxidant moieties are key strategies for enhancing activity.
Future research in this area should focus on expanding the library of 8-aminoquinoline derivatives and conducting comprehensive antioxidant profiling using a panel of assays to gain a more complete understanding of their mechanisms of action. Furthermore, in vivo studies are essential to validate the therapeutic potential of the most promising candidates in relevant disease models. The detailed experimental protocols provided herein offer a standardized framework for such investigations, facilitating the discovery and development of the next generation of 8-aminoquinoline-based antioxidants.
References
A Comparative Guide to Cross-Resistance in 8-Aminoquinoline Antimalarial Candidates
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline class of antimalarials stands as a cornerstone in the fight against relapsing malaria, primarily due to its unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1][2] Primaquine, the prototypical 8-aminoquinoline, has been the mainstay for radical cure for over six decades.[3][4] However, its use is hampered by hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic disorder prevalent in malaria-endemic regions.[1][5] This critical safety liability, coupled with the ever-present threat of drug resistance, has spurred the development of new 8-aminoquinoline candidates.[1][6] This guide provides a comparative analysis of cross-resistance profiles among key 8-aminoquinoline compounds, offering insights into their mechanisms and the experimental frameworks used for their evaluation.
Understanding the Mechanism of Action and Resistance
The precise mechanism of action of 8-aminoquinolines is still under investigation, but it is widely accepted that they are prodrugs requiring metabolic activation.[7][8] The current hypothesis for primaquine involves a two-step process:
-
Metabolic Activation: Primarily mediated by host liver cytochrome P450 enzymes (CYP 2D6), which convert the parent compound into reactive quinone-imine metabolites.[7]
-
Generation of Oxidative Stress: These metabolites undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are thought to be responsible for the parasiticidal activity.[1][7]
Resistance to 8-aminoquinolines is a complex phenomenon and not fully elucidated.[4] For primaquine, clinical treatment failures can be multifactorial, including inadequate dosing, poor patient compliance, and potential parasite tolerance.[4][9] Unlike many other antimalarials, specific genetic markers for 8-aminoquinoline resistance in Plasmodium have not been definitively identified, making surveillance challenging.[10] Cross-resistance, where resistance to one drug confers resistance to another, is a significant concern in the development of new 8-aminoquinolines.
Comparative Cross-Resistance Profiles of 8-Aminoquinoline Candidates
Evaluating the potential for cross-resistance between existing and novel 8-aminoquinolines is crucial for predicting their clinical utility and longevity. Below is a comparison of key candidates:
| Compound | Primary Indication | Known Cross-Resistance Profile | Key Experimental Findings |
| Primaquine | Radical cure of P. vivax and P. ovale | Serves as the reference compound. Some studies have shown significant correlation in in vitro activity with certain analogs.[11][12] | In a study of 13 primaquine analogs, only WR 254715 and WR 238605 showed significant correlation with primaquine's activity against blood-stage P. falciparum.[11][12] |
| Tafenoquine | Radical cure and prophylaxis of P. vivax | Does not appear to share the same hepatic metabolism pathway as primaquine, suggesting a potentially different resistance profile.[7][13] Approved for use with chloroquine.[14] | As a single-dose regimen, it offers a significant compliance advantage over the 14-day primaquine course.[6][10] Its efficacy is comparable to primaquine.[15] |
| NPC-1161B | Pre-clinical candidate | Shows high efficacy in rodent models, superior to both primaquine and tafenoquine in some studies.[13] Its distinct structure may circumvent some resistance mechanisms. | The (R)-(-) enantiomer (NPC1161B) has a lower effective dose and reduced hemolytic potential compared to its (S)-(+) counterpart.[16][17] It has also demonstrated transmission-blocking activity.[16] |
Note: The development of cross-resistance can be influenced by multiple factors, and in vitro data may not always directly translate to clinical outcomes.[18]
Experimental Methodologies for Assessing Cross-Resistance
A multi-pronged approach combining in vitro, in vivo, and molecular techniques is essential for a comprehensive understanding of cross-resistance.
In Vitro Susceptibility Testing
Standardized in vitro assays are the frontline tools for screening compounds and assessing cross-resistance patterns.[19]
Protocol: SYBR Green I-Based Drug Susceptibility Assay [20]
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes.
-
Drug Plate Preparation: Serial dilutions of the 8-aminoquinoline candidates and reference drugs are prepared in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added. SYBR Green I intercalates with parasite DNA.
-
Data Acquisition: Fluorescence is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. Cross-resistance is assessed by comparing the IC50 values of a drug against a panel of parasite strains with varying sensitivities to a reference compound.
Diagram: In Vitro Drug Susceptibility Workflow
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
In Vivo Efficacy and Resistance Models
Animal models are indispensable for evaluating drug efficacy, pharmacokinetics, and the potential for in vivo resistance development.[21][22][23]
Commonly Used Rodent Models: [24][25]
-
Plasmodium berghei in mice: A widely used model for initial efficacy screening and studying the blood-stage activity of compounds.[24] Certain strains can also be used to model cerebral malaria.[21]
-
Plasmodium yoelii in mice: Another valuable model for assessing blood-stage activity and can be used in studies of drug resistance.[23]
-
Humanized mice: Mice engrafted with human liver cells and/or erythrocytes can be infected with human Plasmodium species, providing a more clinically relevant model for studying liver-stage parasites and drug efficacy.[22][23]
Protocol: 4-Day Suppressive Test (Peters' Test) [26]
-
Infection: Mice are inoculated with a standardized dose of P. berghei parasitized red blood cells.
-
Treatment: Treatment with the test compound is initiated a few hours after infection and continued daily for four days. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The mean parasitemia of the treated group is compared to the control group to calculate the percent inhibition of parasite growth. The 50% and 90% effective doses (ED50 and ED90) are then determined.
-
Cross-Resistance Assessment: The test is repeated using drug-resistant parasite lines to determine if there is a significant shift in the ED50 and ED90 values compared to the drug-sensitive parent strain.[26]
Diagram: Logic of In Vivo Cross-Resistance Assessment
Caption: Decision-making process in in vivo cross-resistance studies.
Future Directions and Conclusion
The development of novel 8-aminoquinolines with improved safety and efficacy profiles is a critical component of global malaria elimination efforts. A thorough understanding of cross-resistance patterns is paramount to ensure the longevity of these new therapeutic agents. The integration of standardized in vitro and in vivo assays, coupled with emerging molecular tools to identify resistance markers, will be essential for guiding the development and deployment of the next generation of 8-aminoquinoline antimalarials. Continued research into the fundamental mechanisms of action and resistance of this important drug class will ultimately pave the way for more rational drug design and effective strategies to combat relapsing malaria.
References
- 1. GtR [gtr.ukri.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic failure of primaquine and need for new medicines in radical cure of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
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- 10. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B [mdpi.com]
- 14. Tafenoquine | Medicines for Malaria Venture [mmv.org]
- 15. Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation [frontiersin.org]
- 17. NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. mmv.org [mmv.org]
A Head-to-Head Comparison of Skraup and Povarov Syntheses for Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its prevalence has driven the development of a multitude of synthetic strategies, among which the Skraup and Povarov syntheses represent two distinct and powerful approaches. The Skraup synthesis, a classic method dating back to 1880, offers a direct route to quinolines from simple starting materials.[4][5] In contrast, the more modern Povarov reaction, a multi-component strategy, provides remarkable versatility for constructing highly substituted and complex quinoline derivatives.[6][7]
This guide provides an in-depth, head-to-head comparison of these two pivotal reactions. We will dissect their mechanisms, explore their synthetic scope and limitations, present comparative experimental data, and provide detailed protocols to aid researchers in selecting and implementing the optimal method for their specific synthetic challenges.
The Skraup Synthesis: A Classic Condensation Route
The Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[8][9][10] Despite its age, it remains a relevant method for preparing quinolines that are unsubstituted on the newly formed heterocyclic ring.
Mechanism and Core Principles
The reaction proceeds through a series of well-defined steps, initiated by the harsh, acidic conditions:
-
Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][8][11] This step is crucial as acrolein is the key electrophilic partner.
-
Michael Addition: The aromatic amine performs a nucleophilic 1,4-conjugate (Michael) addition to acrolein.[8][9][11]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, where the electron-rich aromatic ring attacks the protonated aldehyde, closing the second ring of the quinoline system.[4][8]
-
Dehydration: A molecule of water is eliminated to form a 1,2-dihydroquinoline intermediate.[4][8]
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent and can also serve as a solvent; it is reduced to aniline in the process.[8] Other oxidizing agents like arsenic acid have also been used historically.
Caption: The reaction mechanism of the Skraup synthesis.
Scope and Limitations
The primary advantage of the Skraup synthesis is its use of simple, inexpensive starting materials. However, its application is constrained by several factors:
-
Harsh Conditions: The reaction is notoriously exothermic and can proceed with uncontrollable violence, requiring careful temperature management and often the addition of a moderator like ferrous sulfate (FeSO₄).[12][13][14] The use of large quantities of concentrated sulfuric acid at high temperatures poses significant safety and handling challenges.[15][16]
-
Limited Scope: The reaction is most effective for anilines with electron-donating or weakly electron-withdrawing substituents. Strong electron-withdrawing groups can deactivate the aromatic ring, preventing the cyclization step.
-
Regioselectivity Issues: While ortho- and para-substituted anilines give predictable products, meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.[12][17]
-
Low to Moderate Yields: Yields are often variable and can be low, particularly if the reaction is not well-controlled.[12][15][16] Tar formation is a common side reaction, complicating product isolation.[15]
The Povarov Reaction: A Versatile Cycloaddition Strategy
The Povarov reaction is a powerful multi-component reaction that synthesizes tetrahydroquinolines, which can then be oxidized to quinolines.[7] It involves the formal aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid.[18][19]
Mechanism and Core Principles
This reaction offers greater flexibility and control compared to the Skraup synthesis. Its mechanism is generally accepted to be a stepwise process:
-
Imine Formation: An aromatic amine and an aldehyde condense to form an aromatic imine (Schiff base). This can be done in a separate step or, more commonly, in situ.[4][18]
-
Lewis Acid Activation: A Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) coordinates to the imine nitrogen, activating it for nucleophilic attack and lowering the LUMO energy.[12][18][19]
-
Electrophilic Addition: The electron-rich alkene attacks the activated iminium ion. This is the rate-determining step and forms a carbocationic intermediate.[18][20]
-
Intramolecular Cyclization: The electron-rich aniline ring attacks the carbocation in an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) to form the six-membered ring of the tetrahydroquinoline core.[18][20]
-
Aromatization (Optional): The resulting tetrahydroquinoline can be isolated or oxidized in a subsequent step to the fully aromatic quinoline using an appropriate oxidizing agent (e.g., DDQ, air, iodine).[7][21]
Caption: The stepwise mechanism of the Lewis acid-catalyzed Povarov reaction.
Scope and Advantages
The Povarov reaction's multi-component nature is its greatest strength, allowing for significant molecular diversity:
-
Mild Conditions: Reactions are often run at or below room temperature, a stark contrast to the Skraup synthesis. This preserves sensitive functional groups.[22]
-
High Versatility: A wide array of anilines, aldehydes (both aromatic and aliphatic), and electron-rich alkenes (e.g., enol ethers, enamines, styrene derivatives) can be employed.[7][18] This allows for the synthesis of quinolines with diverse substitution patterns on both the benzene and pyridine rings.
-
Good to Excellent Yields: The reaction generally provides higher and more reliable yields than the Skraup synthesis.
-
Stereoselectivity: When prochiral substrates are used, the Povarov reaction can be rendered diastereoselective and even enantioselective with the use of chiral catalysts, enabling the synthesis of complex, stereochemically rich molecules.[14][18]
Head-to-Head Comparison: Skraup vs. Povarov
The choice between these two methods is dictated by the target molecule's complexity, the available starting materials, and the desired reaction conditions.
| Feature | Skraup Synthesis | Povarov Synthesis |
| Reaction Type | Electrophilic Aromatic Substitution / Condensation | [4+2] Cycloaddition (Formal, Stepwise) / Multi-component |
| Starting Materials | Primary aromatic amine, glycerol | Primary aromatic amine, aldehyde, electron-rich alkene |
| Key Reagents | Conc. H₂SO₄, oxidizing agent (e.g., nitrobenzene)[4][9] | Lewis or Brønsted acid catalyst (e.g., BF₃, Sc(OTf)₃)[18][19] |
| Reaction Conditions | Harsh: High temperature (>150 °C), strongly acidic, exothermic[14][15][16] | Mild: Often room temperature or gentle heating[22] |
| Product | Quinoline | Tetrahydroquinoline (can be oxidized to quinoline)[7] |
| Substitution Scope | Limited, mainly on the benzene ring; unsubstituted on pyridine ring[10] | Highly versatile; allows for substitution on both rings[6] |
| Typical Yields | Low to moderate, often variable[12][15][16] | Good to excellent[16] |
| Key Hazards | Highly exothermic, potentially violent reaction; corrosive acid[13][16] | Catalyst handling (some are air/moisture sensitive) |
| Key Intermediate | Acrolein (formed in situ)[8][11] | Aromatic Imine (Schiff Base)[4][18] |
Quantitative Data: Representative Yields
Direct comparison of yields for identical products is rare due to the differing scopes of the reactions. The following table presents representative yields for various substituted quinolines synthesized by each method to illustrate their general performance.
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Skraup | Aniline, Glycerol | Quinoline | 84-91% | Organic Syntheses[16] |
| Skraup | o-Aminophenol, Glycerol | 8-Hydroxyquinoline | ~70% | BenchChem[11] |
| Skraup | m-Toluidine, Glycerol | Mixture of 5-Methyl & 7-Methylquinoline | Variable | J. Org. Chem.[17] |
| Povarov | Aniline, Benzaldehyde, Ethyl Vinyl Ether | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 95% | Wikipedia[18] |
| Povarov | Aniline, Benzaldehyde, N-Vinylpyrrolidone | Pyrrolidino-fused Tetrahydroquinoline | 85-90% | ResearchGate[22] |
| Povarov | 4-Methoxyaniline, Benzaldehyde, 2,3-Dihydropyran | 8-Methoxy-2-phenyl-fused Tetrahydroquinoline | 92% | RSC Publishing[23] |
Experimental Protocols
Protocol 1: Classic Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[16]
WARNING: This reaction is highly exothermic and must be conducted in a high-capacity fume hood with a safety shield. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Materials: Aniline (93 g, 1.0 mole), Glycerol (240 g, 2.6 moles), Nitrobenzene (61.5 g, 0.5 mole), Concentrated Sulfuric Acid (100 mL), Ferrous sulfate heptahydrate (10 g).
-
Procedure:
-
To a 2-L round-bottom flask equipped with a reflux condenser, cautiously add the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with external cooling (ice bath), add the concentrated sulfuric acid in small portions while stirring.
-
Gently heat the mixture. The reaction will become exothermic and begin to boil. Remove the external heat source once the reaction is self-sustaining.[8][18] If it becomes too vigorous, cool the flask with a water bath.[16]
-
After the initial vigorous reaction subsides (approx. 30-60 min), heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool, then carefully pour it into a large beaker containing 1 L of water.
-
Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling.
-
Isolate the crude product via steam distillation. The quinoline will co-distill with unreacted nitrobenzene and aniline.[8][16]
-
Purify the organic layer from the distillate by separation, washing with dilute acid to remove aniline, and final distillation.
-
Caption: General laboratory workflow for the Skraup synthesis.
Protocol 2: Lewis Acid-Catalyzed Povarov Reaction
This protocol is a representative example for synthesizing a tetrahydroquinoline derivative.
-
Materials: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), 2,3-Dihydropyran (2.0 mmol), Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%), Acetonitrile (5 mL).
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aniline and benzaldehyde in acetonitrile. Stir for 30 minutes at room temperature to pre-form the imine.
-
Add the Yb(OTf)₃ catalyst to the solution and stir for an additional 10 minutes.
-
Add the 2,3-dihydropyran dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydroquinoline derivative.
-
Caption: General laboratory workflow for the Povarov reaction.
Conclusion and Future Outlook
The Skraup and Povarov syntheses offer divergent yet complementary pathways to the valuable quinoline core.
-
The Skraup synthesis is a testament to classical organic chemistry, providing a robust, albeit harsh, method for creating simpler quinolines from fundamental building blocks. Its primary drawbacks are the hazardous conditions and limited scope for substitution.[15][16]
-
The Povarov reaction exemplifies modern synthetic strategy, with its mild conditions, operational simplicity (as a multi-component reaction), and vast scope for generating molecular complexity and diversity.[7][24] It is the preferred method for constructing highly functionalized tetrahydroquinoline and quinoline derivatives.
Future research continues to refine these methods. Greener alternatives for the Skraup synthesis, such as using ionic liquids or microwave assistance, aim to tame its violent nature and improve yields.[4][15] For the Povarov reaction, the development of new catalysts, including photocatalysts and enzymatic systems, is expanding its utility and pushing the boundaries of efficiency and sustainability in heterocyclic chemistry.[23][25] The selection of either method will ultimately depend on the specific target, available resources, and the desired level of molecular complexity.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Povarov reaction - Wikipedia [en.wikipedia.org]
- 19. jst.org.in [jst.org.in]
- 20. researchgate.net [researchgate.net]
- 21. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 22. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Selectivity of 8-Aminoquinolin-6-ol-Based Fluorescent Sensors
This guide provides an in-depth evaluation of fluorescent sensors derived from the 8-aminoquinoline scaffold, with a particular focus on the principles and experimental validation of their selectivity. As researchers and drug development professionals, the ability to detect and quantify specific analytes in complex biological or environmental matrices is paramount. 8-aminoquinoline derivatives have emerged as a versatile class of fluorogenic chelators, prized for their capacity to signal the presence of metal ions through mechanisms like chelation-enhanced fluorescence (CHEF).[1][2] However, their true utility is defined not just by their sensitivity, but by their selectivity—the ability to bind a target analyte with high affinity while ignoring a sea of potential competitors.
This document moves beyond a simple catalog of sensors. It delves into the causal relationships between molecular structure and selective recognition, provides actionable experimental protocols for validation, and presents comparative data to guide the selection and development of next-generation fluorescent probes.
The Foundation of Selectivity: Molecular Design and Host-Guest Chemistry
The remarkable selectivity of 8-aminoquinoline-based sensors is not a happy accident; it is the result of deliberate molecular engineering. The core 8-aminoquinoline structure provides a bidentate chelation site (the quinoline nitrogen and the amino nitrogen) that can coordinate with a target analyte, most often a metal ion. This binding event restricts intramolecular vibrations and can disrupt photoinduced electron transfer (PET) processes, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[3]
Selectivity is achieved by modifying this core scaffold to create a binding pocket that is sterically and electronically complementary to the target analyte. Key factors include:
-
The Nature of the Amide Linkage: Introducing various carboxamide groups to the 8-amino position to create 8-amidoquinoline derivatives is a common strategy.[4] These modifications can improve water solubility and, more importantly, introduce additional coordination sites that favor the specific geometry of a target ion.[1][4]
-
Steric Hindrance: The size and shape of substituents near the binding site can physically exclude larger or smaller ions, creating a "lock-and-key" mechanism that favors an analyte with a specific ionic radius.
-
Electronic Effects: Electron-donating or electron-withdrawing groups elsewhere on the quinoline ring can modulate the electron density of the nitrogen atoms, fine-tuning the binding affinity for specific metal ions.[5][6]
The following diagram illustrates the fundamental principle of selective binding, where a sensor is designed to preferentially complex with a specific target analyte over other interfering species.
Caption: Principle of selective analyte recognition by a fluorescent sensor.
Comparative Analysis: 8-Aminoquinoline Sensors for Zinc (II)
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, and its detection is crucial for understanding numerous biological processes.[7] Consequently, a vast number of 8-aminoquinoline derivatives have been developed for this purpose.[1][4] Below is a comparative summary of representative sensors, highlighting their performance characteristics.
| Sensor/Derivative Name | Target Analyte | Fluorescence Response | Limit of Detection (LOD) | Key Interfering Ions | Binding Ratio (Sensor:Ion) | Reference |
| HAQT | Zn²⁺ | Turn-on | 2.56 x 10⁻⁷ M | Co²⁺, Ni²⁺, Cu²⁺ (show some response) | 1:1 | [2] |
| Py2 | Zn²⁺ | Turn-on | Not Specified | Cd²⁺, Hg²⁺, Pb²⁺ (no interference) | Not Specified | [8] |
| (E)-2-...-acetamide-Zn | Zn²⁺ | Turn-on | Not Specified | Not Specified | 1:1 | [8] |
| 8-HQ Ester Derivatives | Zn²⁺ | Fluorescence Quenching | Not Specified | Not Specified | 1:1, 1:2, 1:3 | [7] |
Note: This table presents a selection of examples to illustrate comparative performance. Performance metrics can vary based on experimental conditions (e.g., solvent, pH).
The data reveals that while many sensors exhibit high sensitivity to Zn²⁺, their selectivity profiles differ. For instance, the HAQT sensor shows a strong "turn-on" response to Zn²⁺ but also some fluorescence enhancement with other transition metals like Co²⁺ and Ni²⁺, albeit to a lesser extent.[2] In contrast, other designs show negligible response to common interfering ions like Cd²⁺ and Pb²⁺.[8] This underscores the critical importance of performing rigorous selectivity testing against a panel of relevant competing species.
Experimental Protocol: Validating Sensor Selectivity
Trustworthiness in sensor performance is established through self-validating experimental design. The following protocol outlines a robust competitive binding assay to quantitatively assess the selectivity of an 8-aminoquinoline-based sensor.
Objective: To determine if the sensor's fluorescence response to a target analyte is significantly diminished by the presence of other potentially interfering ions.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1.0 mM in methanol or DMSO).[9]
-
Stock solutions of the target analyte (e.g., 1.0 mM Zn(OAc)₂ in ultrapure water).[9]
-
Stock solutions of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Al³⁺) at the same concentration.[3][10]
-
Appropriate buffer solution (e.g., HEPES or Tris-HCl, pH 7.4) to maintain physiological pH.[3][8]
-
Spectrofluorometer with quartz cuvettes.
Step-by-Step Methodology:
-
Prepare the Working Solution: Dilute the sensor stock solution in the buffer to a final concentration that gives a stable and measurable baseline fluorescence (e.g., 10 µM).[8][9]
-
Baseline Measurement: Record the fluorescence emission spectrum of the sensor working solution alone.
-
Target Analyte Response: To the cuvette, add a specific amount of the target analyte (e.g., 2-10 equivalents). After a short incubation period (e.g., 1-5 minutes), record the new emission spectrum. A significant change (e.g., enhancement at a specific wavelength) confirms the sensor's response to the target.
-
Competitive Binding Test:
-
To a fresh cuvette containing the sensor working solution, add a significant excess (e.g., 10-50 equivalents) of one of the potential interfering ions. Record the emission spectrum.
-
To this same cuvette, now add the same amount of the target analyte as in Step 3. Record the final emission spectrum.
-
-
Repeat for All Interferents: Repeat Step 4 for each potential interfering ion in your panel.
-
Data Analysis: Plot the fluorescence intensity at the peak emission wavelength for each condition. A highly selective sensor will show a strong fluorescence change upon adding the target analyte, even in the pre-existence of a large excess of an interfering ion. The response should be nearly identical to the response of the target analyte alone.
The workflow for this crucial experiment is visualized below.
Caption: Workflow for the competitive binding assay to evaluate sensor selectivity.
A Note on Synthesis
The derivatization of the 8-aminoquinoline core is key to tuning selectivity. Modern synthetic methods allow for precise structural modifications. For instance, the Povarov reaction provides an efficient route to synthesize substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes.[11] Furthermore, palladium-catalyzed C-H activation reactions enable the direct arylation of the quinoline ring, offering a powerful tool for extending the π-conjugated system and introducing new functional groups that can influence binding and photophysical properties.[12]
Caption: Generalized synthetic pathway for 8-aminoquinoline-based sensors.
Conclusion and Future Outlook
Fluorescent sensors based on the 8-aminoquinoline scaffold are powerful tools for chemical and biological analysis. Their effectiveness hinges on rational design principles that impart high selectivity for a specific target analyte. Through careful modification of the core structure, researchers can develop probes that are highly sensitive and selective for a wide range of metal ions, including Zn²⁺, Cu²⁺, Hg²⁺, and Al³⁺.[13][14]
The ultimate validation of these sensors lies in rigorous experimental testing, particularly competitive binding assays, which confirm their utility in complex sample matrices. Future advancements in this field will likely focus on creating sensors with improved water solubility for biological applications, developing ratiometric probes for more reliable quantification, and expanding the library of sensors to target a broader range of biologically and environmentally significant analytes.
References
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- 2. researchgate.net [researchgate.net]
- 3. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
In vivo validation of the therapeutic efficacy of 8-aminoquinoline compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the In Vivo Validation of 8-Aminoquinoline Compounds
The 8-aminoquinoline (8AQ) scaffold represents a cornerstone in medicinal chemistry, yielding therapies that have profoundly impacted global health for decades.[1] Initially celebrated for producing the only drug class capable of eradicating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale malaria, their therapeutic potential is now recognized in a broader context, including leishmaniasis and oncology.[2][3][4] However, translating a promising 8AQ candidate from the bench to the clinic is a complex journey fraught with challenges, most notably a class-wide propensity for hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5]
This guide provides a comparative framework for the in vivo validation of 8-aminoquinoline compounds. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental design, compare the performance of key 8AQs with alternatives, and provide the detailed methodologies necessary to generate robust, translatable data.
Pillar 1: The Mechanistic Imperative: Why In Vivo Validation is Non-Negotiable
The therapeutic action of most 8-aminoquinolines is not intrinsic to the parent molecule but is instead reliant on host metabolism. This fundamental characteristic makes robust in vivo evaluation an absolute necessity. The primary mechanism, particularly in malaria, is a metabolic activation process predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][6] This biotransformation generates reactive intermediates that undergo redox cycling, leading to the production of reactive oxygen species (ROS).[6] The resulting oxidative stress is the principal driver of parasiticidal activity.
This reliance on host enzymatic machinery immediately reveals the limitations of simplistic in vitro assays and dictates the core logic of the in vivo experimental design. The choice of animal model, dosing regimen, and efficacy endpoints must all be considered through the lens of this metabolic dependency.
Caption: Antimalarial mechanism of 8-aminoquinolines.
While oxidative stress is a unifying theme, disease-specific mechanisms also exist. In leishmaniasis, for instance, compounds like sitamaquine have been shown to target the parasite's respiratory chain by inhibiting succinate dehydrogenase (complex II), leading to a collapse in intracellular ATP.[3][7] This dual mechanism—host-activated prodrug and direct mitochondrial inhibitor—further complicates preclinical assessment and necessitates multifaceted in vivo models.
Pillar 2: The Experimental Blueprint: From Model Selection to Protocol Execution
The success of an in vivo validation campaign hinges on the selection of a translational animal model and the execution of a well-designed protocol. The choice is not arbitrary but is a strategic decision based on the therapeutic indication and the specific questions being asked.
A. Strategic Selection of In Vivo Models
No single model perfectly recapitulates human disease. Therefore, a deep understanding of the advantages and limitations of each is critical for interpreting results and making informed decisions for further development.
-
Malaria (Radical Cure): The gold standard for confirming efficacy against the relapsing forms of P. vivax is human clinical trials, as reliable animal models for hypnozoite relapse are limited.[5][8] However, rodent models (P. berghei, P. yoelii) are invaluable for initial screening of blood-stage activity and preliminary toxicity.[9][10] For toxicity studies, particularly the hallmark G6PD-deficiency-related hemolysis, humanized mouse models expressing deficient human G6PD are proving to be a critical preclinical tool.[2]
-
Leishmaniasis: The golden hamster is a classic model for visceral leishmaniasis (L. donovani), as it closely mimics the progressive nature of the human disease.[11][12] For screening and mechanistic studies, BALB/c mice are frequently used for both visceral (L. donovani, L. infantum) and cutaneous (L. major) leishmaniasis, offering the advantage of well-characterized immunological tools.[3][13]
-
Cancer: Initial efficacy is often established using subcutaneous xenograft models, where human cancer cell lines are implanted under the skin of immunodeficient mice.[14][15] While useful for assessing basic tumor growth inhibition, orthotopic models—where tumor cells are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad)—offer higher physiological relevance and are better for studying metastasis.[16] The most predictive models are patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice, maintaining the cellular and structural heterogeneity of the original tumor.[16]
Caption: Decision workflow for selecting an appropriate in vivo model.
B. Detailed Experimental Protocols
The following protocols are representative workflows. The causality for key steps is explained to underscore the scientific rationale.
Protocol 1: Comparative Efficacy in a Visceral Leishmaniasis Mouse Model
-
Objective: To compare the efficacy of a novel 8AQ compound against a standard-of-care (e.g., miltefosine) in reducing parasite burden in BALB/c mice infected with L. donovani.
-
Methodology:
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via intravenous (tail vein) injection with 1x10⁷ stationary-phase L. donovani promastigotes. Rationale: The intravenous route ensures systemic infection, leading to predictable parasite establishment in the liver and spleen.
-
Treatment Initiation: Treatment begins 10-14 days post-infection, allowing the infection to become established. Animals are randomized into groups (n=5-8 per group): Vehicle control, Test Compound (e.g., 25 mg/kg), and Reference Drug (e.g., Miltefosine, 25 mg/kg). Rationale: A delayed start mimics a therapeutic intervention rather than a prophylactic one.
-
Dosing: The test compound is administered orally (p.o.) once daily for 5 consecutive days. The vehicle is typically a solution like 0.5% carboxymethylcellulose. Rationale: Oral administration is often the desired clinical route. A 5-day course balances efficacy testing with animal welfare.
-
Efficacy Endpoint: 2-4 weeks after the final dose, animals are euthanized. The liver and spleen are aseptically removed and weighed. Rationale: This washout period prevents residual drug from affecting ex vivo parasite viability assays.
-
Parasite Burden Quantification: Liver and spleen homogenates are used to prepare Giemsa-stained impression smears. The number of amastigotes per 1000 host cell nuclei is counted under a microscope.
-
Calculation: The parasite burden is expressed in Leishman Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host nuclei) x organ weight (in mg).[13]
-
Analysis: The percentage of parasite inhibition is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Efficacy in a Subcutaneous Cancer Xenograft Model
-
Objective: To evaluate the tumor growth inhibition of an 8AQ derivative in immunodeficient mice bearing human cancer xenografts.
-
Methodology:
-
Cell Culture: A human cancer cell line (e.g., A549 lung cancer) is cultured under standard conditions.
-
Implantation: 5x10⁶ A549 cells in 100 µL of Matrigel/PBS solution are injected subcutaneously into the flank of female athymic nude mice. Rationale: Matrigel provides an extracellular matrix scaffold that supports initial tumor engraftment and growth.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups. Rationale: Randomization after tumor establishment minimizes bias from variable tumor growth rates.
-
Treatment: Treatment is initiated. For example: Vehicle control (p.o., daily), Test Compound (50 mg/kg, p.o., daily).
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored concurrently as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Pillar 3: Comparative Data Analysis
Objective comparison requires standardized metrics and data from well-controlled studies. The following tables summarize key efficacy data for 8-aminoquinolines across different therapeutic areas.
Table 1: Comparative Efficacy of Tafenoquine vs. Primaquine for P. vivax Radical Cure (G6PD-Normal Patients)
| Metric | Tafenoquine | Primaquine | Data Source(s) |
|---|---|---|---|
| Dosing Regimen | Single 300 mg dose | 15 mg or 30 mg daily for 14 days | [17][18] |
| Recurrence-Free at 6 Months | ~67-70% | ~73% | [18] |
| Adherence Advantage | High (single dose) | Lower (prolonged course) | [17][19] |
| Key Finding | Non-inferior efficacy to primaquine with a significant adherence benefit. | Long-standing standard of care, but adherence is a major challenge. |[17][18][19] |
Table 2: Preclinical Efficacy of 8-Aminoquinolines in Visceral Leishmaniasis (VL) Models
| Compound | Model | Dosing Regimen | Efficacy Endpoint | Data Source(s) |
|---|---|---|---|---|
| Sitamaquine | Hamster (L. donovani) | 25 mg/kg/day x 5 (p.o.) | >99% reduction in liver parasite burden | [11] |
| WR 6026 | Hamster (L. donovani) | 12.5 mg/kg/day x 5 (p.o.) | >99% reduction in liver parasite burden | [12] |
| Compound 8 (Novel) | Mouse (L. donovani) | 25 mg/kg x 2/day x 5 (i.p.) | >99% reduction in liver LDU | [13] |
| Tafenoquine | Mouse (L. infantum) | 20 mg/kg/day x 5 (p.o.) | ~95% reduction in liver parasite burden |[3] |
Critical Consideration: The Integrated Safety Assessment
Efficacy data is meaningless without a corresponding safety profile. For 8-aminoquinolines, the primary and non-negotiable safety assessment is for hemolytic potential.
Hemolytic Toxicity: The risk of severe hemolysis in G6PD-deficient individuals is the single greatest barrier to the widespread use of 8AQs.[5][20] Therefore, in vivo validation must be designed with this risk in mind.
-
Preclinical: Use of G6PD-deficient humanized mouse models is the most direct way to assess comparative hemolytic risk of new analogues relative to primaquine.
-
Clinical: G6PD status screening is mandatory before administration of drugs like tafenoquine.[5][17] Clinical trial protocols must include intensive hematological monitoring, especially during the first week of treatment, measuring hemoglobin levels, reticulocyte counts, and markers of hemolysis (e.g., haptoglobin, LDH).[18]
Methemoglobinemia is another known class effect that, while typically less severe than hemolysis, must be monitored.[20][21]
Caption: Integrated safety workflow for 8-aminoquinoline administration.
Conclusion and Future Directions
The in vivo validation of 8-aminoquinoline compounds is a rigorous, multi-step process that requires a deep understanding of their unique metabolic activation and toxicity profiles. The path from a promising scaffold to a clinically effective drug is paved with carefully chosen animal models, meticulously executed protocols, and an integrated analysis of both efficacy and safety. As demonstrated by the successful development of tafenoquine, overcoming the challenges associated with this drug class is possible. Future research will likely focus on designing novel 8AQs that are less dependent on CYP2D6 metabolism or have an intrinsically lower hemolytic potential, and on deploying more sophisticated preclinical models, such as patient-derived xenografts and advanced humanized mice, to improve the prediction of clinical outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ajtmh.org [ajtmh.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]
- 19. New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria | APMEN [apmen.org]
- 20. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [iris.who.int]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 8-Aminoquinolin-6-ol: Essential Protective Measures and Disposal Protocols
For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of specialized chemical compounds is paramount. 8-Aminoquinolin-6-ol, a quinoline derivative, presents a unique set of handling challenges that necessitate a robust understanding of its properties to ensure personnel safety and experimental integrity. This guide provides a detailed protocol for the use of personal protective equipment (PPE), safe operational handling, and proper disposal of this compound, grounded in established safety principles.
Understanding the Risks: The "Why" Behind the Precautions
This compound and its structural analogs are associated with significant health hazards. A thorough understanding of these risks is the foundation of a safe laboratory environment. The primary hazards include:
-
Skin and Eye Irritation: Direct contact can lead to skin irritation and serious eye irritation[1][2].
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation[2].
-
Potential for Systemic Toxicity: Some quinoline derivatives are toxic if swallowed[3].
-
Long-Term Health Effects: There is a concern that this compound may cause genetic defects and is suspected of causing cancer[1].
These potential health effects underscore the necessity of a comprehensive safety strategy that minimizes all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table outlines the recommended PPE, tailored to mitigate the specific hazards associated with this compound.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation[1][4]. |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves. A lab coat or chemical-resistant apron. | Prevents direct skin contact, which can cause irritation and potential absorption[1][3]. Thicker gloves may be necessary if there is a risk of abrasion or puncture[1]. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). | Essential when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust that can cause respiratory irritation[1][4]. |
| Footwear | Closed-toe shoes. | A fundamental laboratory safety requirement to protect against spills. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination[1].
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Step 1: Preparation
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5]. Ensure an eyewash station and safety shower are readily accessible.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent containers, before handling the compound to minimize movement in and out of the designated area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat[6].
Step 2: Handling
-
Weighing: If weighing the solid compound, do so within a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Solution Preparation and Use: All manipulations, including solution preparation and transfers, must be performed within a chemical fume hood to prevent the release of aerosols or vapors[5].
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong acids[5].
Step 3: Cleanup and Decontamination
-
Decontaminate Surfaces: After use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Clean Equipment: Clean all non-disposable equipment that came into contact with the chemical.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain[4][5].
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
-
Spill Response: For small spills, carefully clean up the material using dry methods to avoid generating dust. Place the spilled material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department[1].
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both their personal well-being and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
